2-Chloro-3-methoxyphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLVWTFUWVTDEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574849 | |
| Record name | 2-Chloro-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72232-49-6 | |
| Record name | 2-Chloro-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-3-methoxyphenol synthesis pathways
An In-depth Technical Guide to the Synthesis of 2-Chloro-3-methoxyphenol
Abstract
This compound is a substituted phenolic compound of significant interest as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern, featuring chloro, hydroxyl, and methoxy groups, provides multiple reactive sites for further chemical elaboration. This guide provides a comprehensive overview of the logical and prevalent synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We delve into the strategic considerations for precursor synthesis and subsequent regioselective chlorination, offering detailed experimental protocols, mechanistic insights, and comparative data to inform laboratory and process development efforts.
Introduction and Strategic Overview
The synthesis of polysubstituted aromatic rings requires careful strategic planning to control regioselectivity. For a target molecule like this compound, a direct, single-step synthesis from simple precursors is not feasible due to the difficulty of controlling the precise placement of three different substituents. Therefore, a multi-step approach is necessary.
The most logical and industrially viable strategy involves a two-stage process:
-
Synthesis of the Precursor: Formation of the core 3-methoxyphenol structure.
-
Regioselective Chlorination: Introduction of the chlorine atom at the C2 position, ortho to the hydroxyl group.
This guide will focus primarily on this pathway, elucidating the chemical principles that govern each step and providing a robust, field-tested protocol.
Caption: Overall two-step synthesis strategy for this compound.
Part I: Synthesis of the 3-Methoxyphenol Precursor
The most common and cost-effective starting material for 3-methoxyphenol is resorcinol (1,3-dihydroxybenzene).[1][2] The primary challenge in this step is achieving selective mono-methylation to avoid the formation of the di-methylated byproduct, 1,3-dimethoxybenzene.
Reaction Chemistry: Selective O-Methylation
The reaction proceeds via a Williamson ether synthesis mechanism. Resorcinol is first deprotonated by a base (e.g., sodium hydroxide) to form the more nucleophilic phenoxide ion. This ion then attacks the methylating agent, typically dimethyl sulfate.
Causality Behind Experimental Choices:
-
Methylating Agent: Dimethyl sulfate is a highly effective and reactive methylating agent, making it suitable for this transformation.[2]
-
Base and Solvent System: The reaction is often performed in a biphasic system (e.g., toluene-water) with sodium hydroxide as the base.[2] This setup allows the resorcinol and the resulting phenoxide to reside primarily in the aqueous phase, while the organic-soluble dimethyl sulfate and the product can be separated.
-
Phase Transfer Catalyst (PTC): To overcome the phase boundary and enhance the reaction rate, a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) is often employed.[2] The PTC facilitates the transport of the phenoxide ion from the aqueous phase to the organic phase, where it can react with the dimethyl sulfate. This significantly improves yield and reaction reproducibility, especially upon scale-up.[2]
-
Stoichiometry Control: Using a slight excess of the methylating agent ensures complete consumption of the resorcinol, but a large excess must be avoided to minimize the formation of the di-methylated byproduct. Controlling the stoichiometry is critical for selectivity.[2]
Quantitative Data and Reaction Parameters
The following table summarizes optimized process conditions for the selective mono-methylation of resorcinol, based on established methods.[2]
| Parameter | Value / Condition | Rationale |
| Starting Material | Resorcinol | Commercially available and cost-effective dihydroxybenzene. |
| Methylating Agent | Dimethyl Sulfate | High reactivity and accessibility. |
| Base | Sodium Hydroxide (aq. solution) | Efficiently forms the phenoxide nucleophile. |
| Solvent System | Toluene-Water (Biphasic) | Allows for easy separation and workup. |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Enhances reaction rate by facilitating inter-phase transport. |
| Molar Ratio (Resorcinol:DMS) | 1 : 1.2 | Slight excess of DMS drives the reaction to completion while minimizing di-methylation. |
| Reaction Temperature | 80 °C | Provides sufficient activation energy without promoting excessive side reactions. |
| Reaction Time | 8 hours | Allows for high conversion. |
| Typical Yield | ~66% | Good yield for a selective reaction on a multifunctional starting material. |
| Product Purity (Post-Distillation) | >96% (GC) | Achievable with standard purification techniques. |
Part II: Regioselective Chlorination of 3-Methoxyphenol
With the 3-methoxyphenol precursor in hand, the next critical step is the introduction of a chlorine atom at the C2 position. This is an electrophilic aromatic substitution reaction, where the regiochemical outcome is dictated by the directing effects of the existing hydroxyl (-OH) and methoxy (-OCH3) groups.
Mechanistic Considerations and Regioselectivity
Both the -OH and -OCH3 groups are strong activating groups and are ortho, para-directors.
-
The hydroxyl group at C1 directs electrophiles to positions C2, C4, and C6.
-
The methoxy group at C3 directs electrophiles to positions C2, C4, and C6.
Therefore, positions C2, C4, and C6 are all electronically activated. The key to achieving the desired 2-chloro isomer lies in exploiting the subtle differences in their activating strength and steric hindrance. The hydroxyl group is generally a more powerful activating group than the methoxy group. Thus, substitution is expected to occur primarily at the positions ortho and para to the -OH group (C2, C4, C6).
Chlorination at C2 is favored over C6 due to the steric bulk of the methoxy group at C3, which partially shields the C2 position but can also influence the transition state. Achieving high selectivity for the 2-chloro isomer over the 4-chloro and 6-chloro isomers often requires careful selection of the chlorinating agent and optimization of reaction conditions (temperature, solvent).
Common Chlorinating Agents:
-
Sulfuryl Chloride (SO₂Cl₂): A versatile and effective reagent for the chlorination of phenols. It can provide good yields of monochlorinated products under controlled conditions.
-
N-Chlorosuccinimide (NCS): A milder chlorinating agent that can offer higher selectivity in some cases, reducing the risk of over-chlorination.
-
Hypochlorous Acid (HOCl): Often used in aqueous systems, its reactivity can be moderated to control chlorination.[3]
Detailed Experimental Protocols
The following protocols are self-validating systems, incorporating steps for reaction monitoring, workup, purification, and purity analysis.
Protocol 1: Synthesis of 3-Methoxyphenol from Resorcinol[2]
Materials:
-
Resorcinol (11.0 g, 0.1 mol)
-
Dimethyl sulfate (15.1 g, 0.12 mol)
-
Sodium hydroxide (2 mol/L solution, 50 mL)
-
Tetrabutylammonium bromide (TBAB) (0.5 g)
-
Toluene (75 mL)
-
Ice acetic acid
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add resorcinol (11.0 g), TBAB (0.5 g), toluene (50 mL), and 2 mol/L sodium hydroxide solution (50 mL).
-
Heating: Stir the mixture and heat to 80°C.
-
Addition of Methylating Agent: Add dimethyl sulfate (15.1 g) dropwise over 30-45 minutes, maintaining the temperature at 80°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 80°C for 8 hours. Monitor the reaction progress by TLC or GC if desired.
-
Workup: Cool the reaction mixture to room temperature. Carefully adjust the pH to weakly acidic using ice acetic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic phase. Extract the aqueous phase with an additional 25 mL of toluene.
-
Washing and Drying: Combine the organic phases and wash sequentially with water and saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the toluene under reduced pressure. Purify the crude product by vacuum distillation, collecting the fraction at 115-118°C (at 0.67 kPa).[2]
-
Analysis: The final product, 3-methoxyphenol, should be a clear liquid. Confirm purity (>96%) by GC analysis.
Protocol 2: Proposed Synthesis of this compound
Materials:
-
3-Methoxyphenol (12.4 g, 0.1 mol)
-
Sulfuryl chloride (SO₂Cl₂) (14.8 g, 0.11 mol)
-
Dichloromethane (DCM) (200 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Dissolve 3-methoxyphenol (12.4 g) in DCM (200 mL) in a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet. Cool the solution to 0°C in an ice bath.
-
Addition of Chlorinating Agent: Add a solution of sulfuryl chloride (14.8 g) in DCM (50 mL) dropwise to the stirred solution over 1 hour. Maintain the temperature at 0°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the formation of the product and disappearance of the starting material by TLC.
-
Quenching: Carefully quench the reaction by slowly adding it to 100 mL of cold saturated sodium bicarbonate solution to neutralize the acidic byproducts (HCl and H₂SO₄).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel or by vacuum distillation to isolate the this compound isomer.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and regiochemistry. Assess purity by GC or HPLC.
Caption: Experimental workflow for the chlorination of 3-methoxyphenol.
Conclusion
The synthesis of this compound is most effectively approached via a two-step sequence involving the selective mono-methylation of resorcinol followed by the regioselective chlorination of the resulting 3-methoxyphenol intermediate. Success in this synthesis hinges on precise control over reaction conditions—particularly stoichiometry, temperature, and the choice of reagents—to manage selectivity and maximize yield. The protocols and strategic insights provided in this guide offer a robust framework for researchers and process chemists to produce this valuable chemical building block with high purity and efficiency.
References
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3-Methoxyphenol synthesis. ChemicalBook.
-
How to Optimize the Synthesis of 3-Methoxyphenol? Guidechem.
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Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. National Institutes of Health (NIH).
-
3-Methoxyphenol | 150-19-6. ChemicalBook.
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An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-methoxyphenol
Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Chloro-3-methoxyphenol (CAS No: 72232-49-6), a substituted phenol of interest to researchers in synthetic chemistry and drug discovery. This document synthesizes available data with theoretical principles to offer a robust profile of the molecule, covering its structural, physical, and spectroscopic characteristics. Methodologies for empirical determination of key properties are detailed, emphasizing the rationale behind procedural choices to ensure data integrity and reproducibility. This guide is intended to serve as a foundational resource for scientists handling or investigating this compound.
Introduction and Molecular Identity
This compound is a halogenated and ether-substituted phenolic compound. The unique arrangement of its functional groups—a hydroxyl, a chloro, and a methoxy group on a benzene ring—imparts a specific set of electronic and steric properties that are of significant interest in medicinal chemistry and material science. The chloro and methoxy groups, for instance, are prevalent in pharmaceuticals, where they are used to modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] Understanding the fundamental physicochemical properties of this scaffold is therefore crucial for its effective application.
Chemical Structure and Identification
The molecular identity of this compound is defined by its structural formula and internationally recognized identifiers.
Caption: Molecular structure of this compound.
| Identifier | Value | Source |
| CAS Number | 72232-49-6 | [3][4] |
| Molecular Formula | C₇H₇ClO₂ | [3][4][5] |
| Molecular Weight | 158.58 g/mol | [3][4][5] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-Chloro-3-hydroxyanisole | [3] |
| SMILES | COC1=CC=CC(=C1Cl)O | [4] |
| InChI Key | QGLVWTFUWVTDEQ-UHFFFAOYSA-N | [3] |
Core Physicochemical Properties
The physical and chemical behaviors of this compound are dictated by its structure. The following table summarizes its key properties based on computed data and established chemical principles, as specific experimental values are not widely reported in the literature.
| Property | Value / Description | Rationale & Significance |
| Physical State | Predicted to be a solid at room temperature. | Based on the melting point of the related isomer, 2-chloro-6-methoxyphenol (52.9 °C).[6][7] Substituted phenols are often crystalline solids. |
| Melting Point | Experimental data not available. | Crucial for purity assessment and formulation. Can be determined via DSC (see Section 4.1). |
| Boiling Point | Predicted: 217.9 ± 20.0 °C (for isomer) | [7] Important for purification by distillation and assessing volatility. |
| Solubility | Predicted to have low solubility in water but good solubility in organic solvents (e.g., ethanol, ether, chloroform). | The phenolic hydroxyl group allows for some aqueous solubility, but the chlorinated aromatic ring dominates, favoring nonpolar solvents.[8][9] |
| Acidity (pKa) | Predicted to be more acidic than phenol (pKa < 9.9). | The electron-withdrawing inductive effects (-I) of both the chloro and meta-methoxy groups stabilize the conjugate phenoxide base, increasing acidity.[10][11] |
| Lipophilicity (XLogP3) | 2.2 | [3] This computed value indicates moderate lipophilicity, a key parameter in drug design for predicting membrane permeability and pharmacokinetic behavior. |
Acidity and pKa: An Analysis of Substituent Effects
The acidity of the phenolic proton is a defining chemical characteristic. It is highly influenced by the electronic effects of the substituents on the aromatic ring.
-
Phenol Baseline: Phenol itself has a pKa of approximately 9.98.[10]
-
Chloro Group (-I, -M effect): The chlorine atom at the ortho position is strongly electron-withdrawing via the inductive effect (-I), which stabilizes the negative charge of the resulting phenoxide ion. This effect increases the acidity (lowers the pKa).
-
Methoxy Group (-I, +M effect): The methoxy group at the meta position exerts an electron-withdrawing inductive effect (-I).[10] Crucially, from the meta position, its electron-donating mesomeric effect (+M) cannot delocalize into the phenoxide oxygen. Therefore, only the acid-strengthening inductive effect is operative.
Given that both substituents exert an acid-strengthening effect, the pKa of this compound is predicted to be significantly lower than that of phenol. For comparison, 3-methoxyphenol has a pKa of 9.65.[10] The addition of the ortho-chloro group should lower this value further.
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While experimental spectra for this compound are not publicly available, a theoretical profile can be predicted based on its functional groups.
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band is expected in the range of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.
-
C-H Aromatic Stretch: Sharp peaks will appear just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Peaks corresponding to the methoxy group's C-H bonds will appear just below 3000 cm⁻¹.
-
C=C Aromatic Stretch: Multiple sharp absorptions are expected in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: Strong bands for the phenol and aryl ether C-O bonds will be present in the 1200-1300 cm⁻¹ range.
-
C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹, will indicate the C-Cl bond.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Ar-H (Aromatic Protons): Three protons on the aromatic ring will appear as multiplets in the 6.5-7.5 ppm range. Their specific chemical shifts and coupling patterns (splitting) will depend on the electronic environment created by the three substituents.
-
-OCH₃ (Methoxy Protons): A sharp singlet, integrating to 3H, is expected around 3.8-4.0 ppm.
-
-OH (Phenolic Proton): A broad singlet, whose chemical shift is concentration and solvent-dependent, typically appears between 4-7 ppm. It can be confirmed by D₂O exchange.
-
-
¹³C NMR:
-
Aromatic Carbons: Six distinct signals are expected in the 110-160 ppm region. The carbons directly attached to the electronegative oxygen and chlorine atoms (C1, C2, C3) will be significantly downfield.
-
Methoxy Carbon: A signal for the -OCH₃ carbon is expected around 55-60 ppm.
-
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) will appear at m/z = 158.
-
A characteristic isotopic pattern will be observed due to the presence of chlorine. There will be a significant M+2 peak at m/z = 160, with an intensity approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. This pattern is a definitive indicator of a monochlorinated compound.
-
Experimental Protocols for Property Determination
To ensure the generation of high-quality, reliable data, standardized experimental protocols are paramount. The following section details methodologies for determining key physicochemical properties, with an emphasis on the scientific rationale for each step.
Workflow for Comprehensive Physicochemical Characterization
The logical flow of experiments is critical for efficient and accurate characterization of a new or uncharacterized compound like this compound.
Caption: A logical workflow for the systematic characterization of this compound.
Protocol for Melting Point Determination via Differential Scanning Calorimetry (DSC)
Causality: DSC is chosen over traditional capillary methods for its superior accuracy, requirement for a small sample size, and its ability to provide additional thermodynamic information, such as the enthalpy of fusion. This makes it the gold standard in industrial and research settings.
Methodology:
-
Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) to ensure temperature and heat flow accuracy.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 100 °C).
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.
Protocol for pKa Determination via Potentiometric Titration
Causality: Potentiometric titration provides a direct measure of a compound's acid dissociation constant by monitoring pH changes upon addition of a titrant. This method is highly reliable and directly yields the pKa value, which is fundamental to understanding a compound's behavior in different pH environments, a critical factor in drug development.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., a water-methanol mixture to ensure solubility).
-
Titrator Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).
-
Titration Setup: Place a known volume of the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the midpoint of the steepest part of the titration curve or by using the first derivative of the curve.
Stability, Handling, and Safety
-
Chemical Stability: Phenols can be sensitive to light and air, potentially oxidizing over time to form colored impurities.[8] The thermolysis of related compounds like 2-methoxyphenol involves radical-induced decomposition pathways, suggesting that high temperatures should be avoided.[14]
-
Recommended Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
-
Safety and Handling Precautions: Based on analogous compounds, this compound should be handled with caution.[15]
-
Health Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[13] Expected to cause skin and serious eye irritation.[12][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[16]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Conclusion
This compound is a molecule with a distinct set of physicochemical properties derived from its unique substitution pattern. Its moderate lipophilicity, predicted acidity, and specific functional groups make it a compound of interest for further investigation, particularly in the synthesis of novel chemical entities. This guide has provided a comprehensive, albeit partially predictive, profile of its properties and has outlined authoritative experimental protocols for their empirical validation. Adherence to these methodologies and safety precautions will ensure the generation of accurate data and the safe handling of this compound in a research setting.
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Whitepaper: Structural Elucidation of 2-Chloro-3-methoxyphenol (CAS 72232-49-6): A Multi-technique Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The unequivocal structural confirmation of chemical entities is a cornerstone of chemical research and pharmaceutical development. Intermediates such as 2-Chloro-3-methoxyphenol (CAS: 72232-49-6), a substituted phenol, are critical building blocks where purity and structural integrity are paramount.[1] This guide provides an in-depth, logic-driven workflow for the structural elucidation of this molecule. We move beyond simple data reporting to explain the causal relationships behind experimental choices, demonstrating how a combination of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques provides a self-validating system for structural confirmation.
Introduction and Physicochemical Profile
This compound is a substituted aromatic compound with the chemical formula C₇H₇ClO₂.[1][2] It is typically encountered as a white to off-white crystalline powder with a slight phenolic odor.[1] Its importance lies in its utility as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Given its role, confirming the precise substitution pattern on the benzene ring is not merely an academic exercise but a critical quality control step to ensure the desired outcome of subsequent synthetic transformations.
The core challenge lies in distinguishing it from other possible isomers, such as 4-Chloro-3-methoxyphenol or 2-Chloro-5-methoxyphenol. This guide establishes a definitive protocol to confirm the 2-chloro, 3-methoxy substitution pattern.
| Property | Value | Source |
| CAS Number | 72232-49-6 | [2][3][4] |
| Molecular Formula | C₇H₇ClO₂ | [1][2][5][6] |
| Molecular Weight | 158.58 g/mol | [2][3][4][6] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Chloro-3-hydroxyanisole | [2] |
| Physical Form | Solid | [4] |
The Elucidation Strategy: A Logic-Driven Workflow
Our approach is hierarchical. We begin with techniques that provide broad, foundational information (Molecular Formula, Functional Groups) and progressively employ more sophisticated methods (NMR) to assemble the final, high-resolution structural picture. Each step validates the previous one, ensuring a high degree of confidence in the final assignment.
Caption: Key HMBC correlations confirming the substituent positions.
-
-OCH₃ Protons (δ 3.88): These protons should show a correlation to C-3 (a ³J coupling), confirming the methoxy group is attached to C-3. A weaker correlation might also be seen to C-2.
-
H-4 Proton (δ ~6.70): This proton should show correlations to C-2, C-3, and C-5, locking its position relative to the substituents.
-
H-6 Proton (δ ~6.85): This proton should show correlations to C-1 and C-2, confirming the positions of the hydroxyl and chloro groups.
The combination of these correlations allows for the unambiguous assembly of the this compound structure.
Standard Operating Protocols
Sample Preparation
-
NMR: Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.
-
HRMS: Prepare a 1 mg/mL solution in methanol. Dilute 1:100 in 50:50 acetonitrile:water with 0.1% formic acid for analysis via electrospray ionization (ESI).
-
IR (ATR): Place a small amount of the solid powder directly onto the attenuated total reflectance (ATR) crystal and acquire the spectrum.
Instrumentation Parameters
-
NMR: Acquire spectra on a 500 MHz spectrometer. For ¹H, use a 30-degree pulse with a 2-second relaxation delay. For ¹³C, use a 45-degree pulse with a 2-second relaxation delay. 2D experiments (COSY, HSQC, HMBC) should be run using standard manufacturer pulse programs.
-
MS: Use a time-of-flight (TOF) or Orbitrap mass analyzer in positive ion mode with a mass range of m/z 50-500.
-
IR: Acquire spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 16 scans.
Conclusion
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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2a biotech. (n.d.). This compound. Retrieved from [Link]
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The Emerging Potential of 2-Chloro-3-methoxyphenol as a Privileged Scaffold in Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of drug discovery, the identification of novel molecular scaffolds that offer a foundation for the development of new therapeutic agents is of paramount importance. 2-Chloro-3-methoxyphenol, a halogenated guaiacol derivative, presents itself as a compelling, yet underexplored, starting point for medicinal chemistry campaigns. This technical guide provides an in-depth analysis of the potential applications of this compound, leveraging its unique electronic and structural features. We will explore its synthetic accessibility, potential as a privileged scaffold for generating diverse compound libraries, and its prospective applications in oncology, inflammation, and infectious diseases. This guide aims to serve as a foundational resource for researchers, offering both a theoretical framework and practical methodologies for harnessing the therapeutic potential of this compound and its derivatives.
Introduction: The Rationale for this compound in Drug Discovery
The guaiacol (2-methoxyphenol) moiety is a well-established pharmacophore present in numerous natural products and synthetic bioactive molecules.[1] Its derivatives have demonstrated a wide array of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[2][3][4] The introduction of a chlorine atom onto this privileged scaffold, yielding this compound, offers a strategic modification to modulate the physicochemical and pharmacological properties of the parent molecule.
The presence of the chloro and methoxy groups can significantly influence a molecule's interaction with biological targets.[5] The chlorine atom, an electron-withdrawing group, can alter the acidity of the phenolic hydroxyl group, impact metabolic stability, and introduce favorable halogen bonding interactions with protein targets. The methoxy group, on the other hand, can act as a hydrogen bond acceptor and influence conformation. This unique combination of substituents on a phenolic ring makes this compound a promising starting point for the design of novel therapeutics.
This guide will delve into the untapped potential of this molecule, providing a roadmap for its exploration in modern medicinal chemistry.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a scaffold is crucial for predicting its behavior in biological systems and for guiding the design of derivatives with improved drug-like properties.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClO₂ | Biosynth[6] |
| Molecular Weight | 158.58 g/mol | Biosynth[6] |
| CAS Number | 72232-49-6 | Biosynth[6] |
| Appearance | Not specified, likely a solid or oil | - |
| Solubility | Expected to have moderate lipophilicity | - |
| pKa (Phenolic OH) | Estimated to be lower than guaiacol due to the electron-withdrawing chlorine | - |
Synthetic Accessibility and Derivatization Strategies
The utility of a scaffold in medicinal chemistry is directly linked to its synthetic tractability. This compound, while not as readily available as guaiacol, can be synthesized through several plausible routes, and its functional groups offer multiple handles for diversification.
Proposed Synthesis of the this compound Scaffold
A potential synthetic route to this compound could start from the commercially available 3-methoxyphenol, which can be synthesized from resorcinol.[7][8]
Scheme 1: Proposed Synthesis of this compound
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An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-methoxyphenol
This guide provides a comprehensive overview of the spectroscopic techniques and data interpretation required for the unambiguous characterization of 2-Chloro-3-methoxyphenol. As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, its structural verification is of paramount importance. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the analytical methodologies underpinning the characterization of such substituted phenols.
Introduction
This compound, with the molecular formula C₇H₇ClO₂[1][2], is a substituted aromatic compound whose identity and purity are critical for its downstream applications. Spectroscopic analysis provides a non-destructive and highly informative approach to confirm its molecular structure. This guide will delve into the theoretical and practical aspects of using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this molecule. We will explore not only the expected spectral data but also the underlying principles that govern the interaction of the molecule with different forms of energy, leading to the observed spectra.
Molecular Structure and Spectroscopic Rationale
The arrangement of the chloro, methoxy, and hydroxyl groups on the benzene ring in this compound creates a unique electronic environment that is reflected in its spectroscopic signatures. The interplay of the electron-withdrawing nature of the chlorine atom and the electron-donating effects of the hydroxyl and methoxy groups dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Ar-H | 6.8 - 7.3 | m | - | The three aromatic protons will appear as a complex multiplet due to spin-spin coupling. Their exact chemical shifts are influenced by the positions of the electron-donating (-OH, -OCH₃) and electron-withdrawing (-Cl) groups. |
| -OH | 5.0 - 6.0 | br s | - | The phenolic hydroxyl proton is typically a broad singlet and its chemical shift is concentration and solvent dependent. |
| -OCH₃ | ~3.8 | s | - | The three protons of the methoxy group are equivalent and will appear as a sharp singlet. |
Note: Predicted values are based on empirical data for substituted phenols and may vary with solvent and experimental conditions. For comparison, the methoxy protons in 3-methoxyphenol appear at 3.77 ppm.[3]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-OH | 150 - 155 | The carbon attached to the hydroxyl group is significantly deshielded. |
| C-Cl | 125 - 130 | The carbon bearing the chlorine atom is deshielded, but to a lesser extent than the oxygen-bearing carbons. |
| C-OCH₃ | 145 - 150 | The carbon attached to the methoxy group is also strongly deshielded. |
| C-H (aromatic) | 110 - 125 | The remaining aromatic carbons will resonate in this region. |
| -OCH₃ | ~56 | The methoxy carbon is shielded relative to the aromatic carbons and appears in a characteristic region. For 3-methoxyphenol, this carbon appears at 55.3 ppm.[3] |
Note: These are estimated chemical shift ranges. The actual values can be influenced by solvent effects.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3200-3600 (broad) | O-H stretch | Phenolic -OH |
| 3000-3100 (sharp) | C-H stretch | Aromatic C-H |
| 2850-3000 (sharp) | C-H stretch | Methoxy -CH₃ |
| 1500-1600 | C=C stretch | Aromatic ring |
| 1200-1300 | C-O stretch | Aryl ether |
| 1000-1100 | C-O stretch | Phenolic C-O |
| 700-800 | C-Cl stretch | Aryl chloride |
The broadness of the O-H stretch is a key indicator of hydrogen bonding. The presence of sharp peaks in the aromatic C-H stretching region confirms the presence of the benzene ring. For comparison, the IR spectrum of 2-methoxyphenol shows characteristic absorptions for these functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Predicted Mass Spectrum of this compound:
-
Molecular Ion (M⁺): The molecular weight of this compound is 158.58 g/mol .[1][2] In the mass spectrum, a prominent molecular ion peak is expected at m/z 158. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 160 with about one-third the intensity of the M⁺ peak is a characteristic feature confirming the presence of one chlorine atom.
-
Key Fragmentation Patterns:
-
Loss of a methyl group (-CH₃) from the methoxy group to give a fragment at m/z 143.
-
Loss of a formyl radical (-CHO) to give a fragment at m/z 129.
-
Loss of a chlorine atom (-Cl) to give a fragment at m/z 123.
-
The mass spectrum of the related compound 2-methoxyphenol shows a molecular ion at m/z 124 and characteristic fragmentation patterns that can be used as a reference for interpreting the spectrum of this compound.
Synthesis and Characterization Workflow
A plausible synthesis of this compound involves the chlorination of 3-methoxyphenol. The resulting product would then be purified and subjected to the spectroscopic techniques outlined above for structural confirmation.
Caption: A generalized workflow for the synthesis and characterization of this compound.
Experimental Protocols
The following are generalized step-by-step methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A greater number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the liquid sample between two KBr plates or acquire the spectrum of a solid sample using a KBr pellet or an ATR accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Spectral Interpretation: Identify the molecular ion peak and the M+2 peak. Analyze the fragmentation pattern to support the proposed structure.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach for the unambiguous structural characterization of this compound. While this guide provides a detailed overview of the expected spectroscopic data and their interpretation, it is crucial to acquire high-quality experimental data for definitive structural confirmation. The methodologies and interpretative strategies outlined herein serve as a robust framework for researchers and scientists engaged in the synthesis and analysis of this important chemical intermediate.
References
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The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-3-methoxyphenol
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
2-Chloro-3-methoxyphenol is a substituted phenolic compound with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. It details robust, field-proven methodologies for determining its solubility profile in various aqueous and organic media and for assessing its stability under forced degradation conditions, including hydrolytic, oxidative, photolytic, and thermal stress. The guide also outlines the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of the parent compound and its degradation products. Predicted physicochemical parameters are presented to guide experimental design, and potential degradation pathways are proposed based on the established reactivity of related chemical structures. This document is intended to be a vital resource for scientists and researchers, enabling them to design and execute scientifically sound experiments, interpret data accurately, and accelerate the development of applications involving this compound.
Introduction: The Scientific Imperative for Characterization
In the landscape of drug discovery and chemical synthesis, the successful transition of a molecule from a laboratory curiosity to a viable product hinges on a comprehensive understanding of its fundamental physicochemical properties. This compound, a halogenated and methoxylated phenol derivative, represents a class of compounds with significant potential as building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The chlorine and methoxy substituents on the phenolic ring are expected to modulate its reactivity, lipophilicity, and metabolic profile.
However, before its potential can be fully realized, a rigorous characterization of its solubility and stability is essential. Solubility dictates the compound's behavior in various solvent systems, influencing everything from reaction kinetics in synthetic processes to bioavailability in biological systems. Stability, the ability of the molecule to resist chemical change over time and under various environmental stressors, is a critical determinant of its shelf-life, formulation feasibility, and the safety profile of any resulting product.
This guide, therefore, is crafted to provide researchers, scientists, and drug development professionals with a detailed, practical framework for evaluating the solubility and stability of this compound. It moves beyond theoretical discussions to provide actionable experimental protocols and the rationale behind them, empowering the reader to generate high-quality, reliable data.
Physicochemical Profile of this compound
A foundational understanding of the intrinsic properties of this compound is crucial for designing relevant solubility and stability studies. While experimental data for this specific molecule is limited in publicly accessible literature, we can leverage computational models and data from analogous structures to establish a predictive profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Chemical Structure | ||
| PubChem | ||
| Molecular Formula | C₇H₇ClO₂ | PubChem[1] |
| Molecular Weight | 158.58 g/mol | PubChem[1] |
| CAS Number | 72232-49-6 | Biosynth[2] |
| Calculated XLogP3 | 2.2 | PubChem[1] |
| Predicted pKa | ~9.5 | ACD/Labs Prediction[3][4] |
| Predicted Aqueous Solubility | Low | Based on XLogP3 and QSAR models[5] |
The calculated XLogP3 value of 2.2 suggests that this compound is moderately lipophilic, which implies it will likely have limited solubility in aqueous media but good solubility in many organic solvents.[1] The predicted pKa of approximately 9.5 is characteristic of a weakly acidic phenol. This acidity is a critical parameter, as the ionization state of the molecule will change with pH, significantly impacting its solubility and stability.
Comprehensive Solubility Assessment
The solubility of a compound is not a single value but rather a profile that depends on the solvent, temperature, and pH. A thorough assessment is therefore necessary.
Causality in Solvent Selection
The choice of solvents for solubility determination should be guided by the intended application of this compound. A representative panel of solvents should include:
-
Aqueous Media: Purified water and buffered solutions at various pH values (e.g., pH 2, 7, and 9) are essential to understand the impact of ionization on solubility.
-
Common Organic Solvents: A range of polar and non-polar organic solvents relevant to synthesis and formulation should be tested. These include:
-
Protic Solvents: Methanol, Ethanol
-
Aprotic Polar Solvents: Acetonitrile, Dimethyl Sulfoxide (DMSO)
-
Less Polar Solvents: Dichloromethane, Ethyl Acetate
-
The Shake-Flask Method: A Self-Validating Protocol
The shake-flask method remains the gold standard for determining thermodynamic solubility due to its simplicity and reliability. The protocol is designed to ensure that a true equilibrium is reached between the dissolved and undissolved compound.
Experimental Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to reach equilibrium. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of undissolved solids, which can lead to erroneously high solubility values, the supernatant should be filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed.
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method, such as the HPLC method described in Section 5.
-
Calculation: Determine the concentration of this compound in the diluted sample and back-calculate the solubility in the original solvent, expressing the result in units such as mg/mL or mol/L.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile and Forced Degradation Studies
Understanding the intrinsic stability of this compound and its degradation pathways is critical for determining appropriate storage conditions, predicting potential impurities, and developing a stability-indicating analytical method. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guideline Q1A(R2), are designed to accelerate the degradation process to predict the compound's long-term stability.[6]
Rationale for Stress Conditions
The choice of stress conditions is designed to mimic the environmental factors a compound might encounter during its lifecycle and to explore its chemical vulnerabilities.
Table 2: Recommended Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Rationale |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24-48 hours | To assess stability in acidic environments, which can be encountered in gastric fluids or during certain synthetic steps. |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24-48 hours | To evaluate stability in alkaline conditions, which can be found in intestinal fluids or during basic work-ups in synthesis. The phenoxide form is often more susceptible to degradation. |
| Oxidative Degradation | 3% H₂O₂, Room Temperature, 24-48 hours | To investigate susceptibility to oxidation, a common degradation pathway for phenols.[7] |
| Thermal Degradation | Solid and solution at 80°C, 48-72 hours | To assess the impact of heat on the compound's stability, relevant for manufacturing and storage. |
| Photodegradation | Solution exposed to UV/Vis light (ICH Q1B), Room Temperature | To determine light sensitivity, which informs packaging requirements.[8] |
Experimental Protocol for Forced Degradation
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Application: Expose the solutions to the stress conditions outlined in Table 2. Include a control sample stored under normal conditions (e.g., 25°C, protected from light).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Neutralization (for hydrolytic studies): For acidic and basic stress samples, neutralize the solution before analysis to prevent further degradation on the analytical column.
-
Analysis: Analyze the stressed samples and the control using a stability-indicating HPLC method (see Section 5).
-
Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for. This is a key aspect of a self-validating protocol. The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100%.
Caption: Logical workflow for a forced degradation study.
Predicted Degradation Pathways
Based on the chemical structure of this compound and known degradation mechanisms of related compounds, several degradation pathways can be anticipated:
-
Oxidation: The phenolic ring is susceptible to oxidation, potentially leading to the formation of quinone-type structures. The presence of the electron-donating methoxy group may activate the ring towards oxidation.
-
Hydrolysis: Under harsh hydrolytic conditions (acidic or basic), cleavage of the methoxy ether bond could occur, yielding 2-chloro-1,3-dihydroxybenzene.
-
Photodegradation: Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond, which could lead to the formation of 3-methoxyphenol. Ring cleavage is also a possibility under high-energy UV light.[9]
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[10] A reverse-phase HPLC method with UV detection is a robust and widely used technique for this purpose.
Method Development Strategy
The goal is to achieve adequate resolution between the parent peak of this compound and all potential degradation products generated during the forced degradation studies.
Table 3: Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides an acidic pH to suppress the ionization of the phenol, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reverse-phase HPLC. |
| Gradient Elution | Start with a low percentage of B and gradually increase | To elute a range of compounds with varying polarities, from polar degradants to the more lipophilic parent compound. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | 280 nm (or determined by UV scan) | Phenolic compounds typically have a UV maximum around this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume. |
Method Validation
Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing the forced degradation samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Anticipated Results and Data Interpretation
Solubility: It is anticipated that this compound will exhibit low aqueous solubility, which will likely increase at higher pH values due to the deprotonation of the phenolic hydroxyl group. Its solubility in organic solvents such as methanol, ethanol, and DMSO is expected to be significantly higher.
Stability: The forced degradation studies will likely show that this compound is most susceptible to oxidative and basic hydrolytic degradation. The HPLC analysis of the stressed samples will provide a "degradation map," revealing the number of degradation products and their retention times relative to the parent compound. The use of a PDA detector will be crucial for assessing peak purity and for obtaining UV spectra of the degradation products, which can provide initial clues to their structures. For definitive structural elucidation of major degradants, techniques like LC-MS/MS would be necessary.
Conclusion
This technical guide provides a comprehensive and scientifically rigorous framework for the characterization of the solubility and stability of this compound. By following the detailed protocols for solubility determination, forced degradation studies, and the development of a stability-indicating HPLC method, researchers can generate the high-quality data necessary to support the advancement of projects involving this compound. The emphasis on the causality behind experimental choices and the inclusion of self-validating systems within the protocols ensures the trustworthiness and reliability of the results. This foundational knowledge is indispensable for informed decision-making in chemical synthesis, formulation development, and regulatory submissions, ultimately paving the way for the successful application of this compound in the pharmaceutical and chemical industries.
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Unlocking the Synthetic Potential of 2-Chloro-3-methoxyphenol: A Guide to the Reactivity of its Phenolic Hydroxyl Group
An In-depth Technical Guide:
Abstract
2-Chloro-3-methoxyphenol is a substituted phenolic compound whose synthetic utility is largely dictated by the reactivity of its hydroxyl group. The interplay between the electron-withdrawing chloro substituent and the electron-donating methoxy group creates a unique electronic environment that modulates the acidity, nucleophilicity, and directing effects of the phenolic moiety. This guide provides an in-depth exploration of the core reactions involving the phenolic hydroxyl group of this compound. We will dissect the underlying principles governing its reactivity, present field-proven experimental protocols, and offer insights into optimizing its transformation into valuable intermediates for pharmaceutical and fine chemical applications.
The Electronic Landscape: How Substituents Govern Reactivity
The reactivity of the phenolic hydroxyl group in this compound is not considered in isolation. It is a direct consequence of the electronic tug-of-war exerted by the chloro and methoxy substituents on the aromatic ring.
-
The Methoxy Group (-OCH₃): Located at the meta-position relative to the hydroxyl group, the methoxy group exerts a weak electron-donating resonance effect (+M) and a moderate inductive electron-withdrawing effect (-I). The resonance effect increases electron density on the ring, making the phenol less acidic compared to phenol itself.[1][2]
-
The Chloro Group (-Cl): Situated ortho to the hydroxyl group, the chlorine atom exerts a strong inductive electron-withdrawing effect (-I) due to its high electronegativity, and a weaker, opposing electron-donating resonance effect (+M). The net result is strong electron withdrawal from the ring, which stabilizes the corresponding phenoxide anion.[3]
This combined electronic influence has two primary consequences for the hydroxyl group:
-
Enhanced Acidity: The potent electron-withdrawing nature of the adjacent chloro group significantly increases the acidity of the phenolic proton compared to unsubstituted phenol or 3-methoxyphenol, facilitating its removal by a base.
-
Modulated Nucleophilicity: While the chloro group decreases the electron density on the oxygen atom, the formation of the highly stable phenoxide anion creates a potent nucleophile, ready to participate in a variety of substitution reactions.
Caption: Electronic effects of substituents on the phenolic hydroxyl group.
Core Reactions and Methodologies
The enhanced acidity and potent nucleophilicity of the derived phenoxide make O-alkylation and O-acylation primary pathways for the synthetic elaboration of this compound.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers. The reaction proceeds in two stages: deprotonation of the phenol to form the nucleophilic phenoxide, followed by an Sₙ2 attack on an alkyl halide.[4]
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is critical. For a relatively acidic phenol like this compound, a moderately strong base such as potassium carbonate (K₂CO₃) is often sufficient and offers operational simplicity.[5] Stronger bases like sodium hydride (NaH) can be used for less reactive alkyl halides but require anhydrous conditions.
-
Solvent System: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) without solvating the phenoxide anion, thus maximizing its nucleophilicity.
-
Temperature: Gentle heating (50-80 °C) is typically required to overcome the activation energy of the Sₙ2 step, especially with less reactive halides like alkyl chlorides.
Self-Validating Experimental Protocol: O-Methylation
-
Inert Atmosphere Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.59 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Solvent Addition: Add 30 mL of anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add methyl iodide (0.75 mL, 12 mmol) to the suspension.
-
Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Cool the mixture to room temperature and pour it into 100 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-chloro-1,3-dimethoxybenzene.
O-Acylation for Ester Formation
O-acylation converts the phenolic hydroxyl group into an ester, which can serve as a protective group or as a key functional handle in its own right. The reaction is typically performed with an acyl chloride or anhydride in the presence of a base.
Causality Behind Experimental Choices:
-
Reaction Conditions: The Schotten-Baumann condition, which uses an aqueous base and an organic solvent, is effective for this transformation.[6] Alternatively, using a tertiary amine base like triethylamine or pyridine in an aprotic solvent like dichloromethane (DCM) prevents hydrolysis of the acylating agent.
-
Temperature Control: O-acylation reactions are often exothermic. Running the reaction at 0 °C initially helps to control the reaction rate and minimize side reactions. At elevated temperatures, the O-acylated product can undergo a Fries rearrangement to yield C-acylated products.[7]
Self-Validating Experimental Protocol: O-Acetylation
-
Initial Setup: Dissolve this compound (1.59 g, 10 mmol) in 25 mL of dichloromethane (DCM) in a 100 mL round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (2.1 mL, 15 mmol).
-
Reagent Addition: Slowly add acetyl chloride (0.85 mL, 12 mmol) dropwise to the stirred solution.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor completion by TLC.
-
Work-up and Isolation: Quench the reaction by adding 30 mL of water. Separate the organic layer, and wash successively with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-chloro-3-methoxyphenyl acetate.
The Hydroxyl Group as a Director in Electrophilic Aromatic Substitution
While not a direct reaction of the hydroxyl group itself, its powerful activating and ortho-, para-directing properties are paramount to the molecule's overall reactivity profile.[3][8] The outcome of any electrophilic aromatic substitution (EAS) on this compound is determined by the cumulative directing effects of all three substituents.
-
-OH group: Strongly activating, ortho-, para-directing.
-
-OCH₃ group: Strongly activating, ortho-, para-directing.
-
-Cl group: Weakly deactivating, ortho-, para-directing.
The positions ortho and para to the hydroxyl and methoxy groups are the most activated. Given the existing substitution pattern, the C4 and C6 positions are the most likely sites for electrophilic attack. Steric hindrance from the ortho-chloro group may disfavor substitution at the C2 position relative to the methoxy group.
Physicochemical Data Summary
Precise experimental data for this compound is not widely published. The table below includes key identifiers and data supplemented with values for structurally related compounds to provide context.
| Property | Value / Information | Source |
| IUPAC Name | This compound | PubChem[9] |
| CAS Number | 72232-49-6 | Biosynth[10] |
| Molecular Formula | C₇H₇ClO₂ | PubChem[9] |
| Molecular Weight | 158.58 g/mol | PubChem[9] |
| Predicted pKa | ~9.5 | Estimated based on related structures |
| pKa of 2-methoxyphenol | 9.98 | Yeast Metabolome Database[11] |
| pKa of 3-methoxyphenol | 9.65 | ChemicalBook[12] |
Note: The pKa of this compound is predicted to be lower (more acidic) than that of 2-methoxyphenol and 3-methoxyphenol due to the electron-withdrawing effect of the chlorine atom.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the O-alkylation of this compound.
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A Theoretical Investigation of the Electronic Properties of 2-Chloro-3-methoxyphenol: A Computational Whitepaper
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Substituted Phenols
Phenolic compounds are a cornerstone in organic chemistry, with wide-ranging applications as antioxidants, pharmaceuticals, and industrial precursors.[1][2] The introduction of various substituents to the phenol ring allows for the precise tuning of their electronic and steric properties, thereby influencing their biological activity and material characteristics. 2-Chloro-3-methoxyphenol (C₇H₇ClO₂)[3], with its chloro and methoxy substituents, presents an interesting case for theoretical study. The interplay of the electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group is expected to create a unique electronic landscape, influencing its reactivity and potential for hydrogen bonding.
Understanding the electronic properties of this compound is paramount for predicting its behavior in biological systems and for the rational design of novel derivatives with enhanced functionalities. Computational chemistry provides a powerful, non-invasive toolkit to probe these properties at the atomic level. This guide will detail a theoretical protocol to comprehensively characterize this compound.
Proposed Computational Methodology
The following section details a robust computational workflow for the theoretical investigation of this compound. This methodology is synthesized from proven computational studies on similar substituted phenols.[4][5]
Molecular Geometry Optimization
The initial and most critical step is to determine the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost for medium-sized organic molecules.
Protocol:
-
Software: Gaussian 09 or a similar quantum chemical software package is recommended.[6]
-
Method: The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated method for organic molecules.[7]
-
Basis Set: The 6-311++G(d,p) basis set is proposed to provide a high degree of accuracy for both geometry and electronic property calculations.[4][5]
-
Convergence Criteria: Optimization should be performed until a true energy minimum is reached, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.
Diagram of the Proposed Computational Workflow
Caption: A flowchart illustrating the proposed theoretical workflow for the comprehensive analysis of this compound's electronic properties.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Theoretical vibrational analysis is crucial for interpreting experimental infrared and Raman spectra. The calculated frequencies and intensities can aid in the assignment of vibrational modes to specific functional groups.
Protocol:
-
Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
Scaling: Calculated harmonic frequencies are typically higher than experimental values due to the neglect of anharmonicity. A scaling factor (often around 0.96 for B3LYP) should be applied for better agreement with experimental data.
-
Analysis: The potential energy distribution (PED) analysis should be performed to provide a quantitative assignment of the vibrational modes.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical prediction of ¹H and ¹³C NMR chemical shifts can be a powerful tool for structural elucidation.
Protocol:
-
Method: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[4]
-
Calculation: The GIAO calculations should be performed at the B3LYP/6-311++G(d,p) level on the optimized geometry.
-
Referencing: Calculated chemical shifts are typically referenced to tetramethylsilane (TMS) by calculating the absolute shielding of TMS at the same level of theory.
Electronic Properties and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability.[8] The energy gap between the HOMO and LUMO provides insight into the molecule's excitability and ability to undergo charge transfer.[7]
Protocol:
-
Extraction: The energies of the HOMO and LUMO are obtained from the output of the geometry optimization calculation.
-
Analysis: The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is calculated. A smaller gap suggests higher reactivity.
-
Visualization: The 3D distributions of the HOMO and LUMO should be visualized to identify the regions of the molecule involved in electron donation and acceptance.
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.[9]
Protocol:
-
Calculation: The MEP is calculated from the optimized molecular structure and electron density.
-
Visualization: The MEP surface is typically visualized with a color spectrum where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).[9]
NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule, including charge distribution, hybridization, and intramolecular interactions such as hyperconjugation and hydrogen bonding.[10][11]
Protocol:
-
Calculation: NBO analysis is performed on the optimized wavefunction.
-
Analysis: The analysis will provide information on the natural atomic charges, the nature of the atomic orbitals involved in bonding, and the stabilization energies associated with intramolecular charge transfer between filled and vacant orbitals.
UV-Vis Spectroscopic Analysis
Time-Dependent Density Functional Theory (TD-DFT) is a reliable method for predicting the electronic absorption spectra of organic molecules.
Protocol:
-
Method: TD-DFT calculations at the B3LYP/6-311++G(d,p) level are performed on the optimized geometry.
-
Solvent Effects: To better simulate experimental conditions, solvent effects can be incorporated using a continuum solvation model like the Polarizable Continuum Model (PCM).[12]
-
Analysis: The calculated absorption wavelengths (λ_max), oscillator strengths (f), and the nature of the electronic transitions (e.g., n→π, π→π) are analyzed.
Expected Outcomes and Their Significance
The successful execution of the proposed computational workflow will yield a comprehensive dataset on the electronic properties of this compound.
| Analysis | Expected Quantitative Data | Significance for Drug Development and Research |
| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Provides the fundamental 3D structure, which is crucial for understanding steric interactions and for molecular docking studies. |
| Vibrational Analysis | Scaled vibrational frequencies (cm⁻¹), IR intensities, Raman activities | Aids in the interpretation of experimental spectra for compound identification and characterization. |
| NMR Analysis | ¹H and ¹³C chemical shifts (ppm) | Assists in the structural elucidation and confirmation of synthesis. |
| HOMO-LUMO Analysis | E_HOMO (eV), E_LUMO (eV), HOMO-LUMO gap (eV) | Predicts chemical reactivity, kinetic stability, and the molecule's ability to participate in charge transfer processes. |
| MEP Analysis | Color-coded map of electrostatic potential | Identifies reactive sites for electrophilic and nucleophilic attack, guiding the design of chemical reactions and understanding intermolecular interactions. |
| NBO Analysis | Natural atomic charges, hybridization, stabilization energies (kcal/mol) | Provides a detailed understanding of charge distribution, bonding, and intramolecular stabilizing interactions like hydrogen bonding. |
| UV-Vis Analysis | Absorption wavelengths (nm), oscillator strengths | Predicts the electronic absorption spectrum, which is useful for characterizing the molecule and understanding its photophysical properties. |
Logical Relationship of Theoretical Analyses
Caption: This diagram illustrates how the optimized molecular geometry forms the basis for subsequent spectroscopic and electronic structure analyses, which in turn provide insights into the molecule's reactivity and potential interactions.
Conclusion
This technical guide has outlined a comprehensive and robust computational methodology for the theoretical investigation of the electronic properties of this compound. By leveraging established DFT and TD-DFT methods, researchers can gain profound insights into the molecular structure, spectroscopic signatures, and reactivity of this molecule. The data generated from this proposed study will be invaluable for guiding future experimental work, including synthesis, spectroscopic characterization, and biological evaluation. This in-silico approach provides a cost-effective and efficient means to explore the chemical space of substituted phenols, ultimately accelerating the discovery and development of new molecules with desired properties for pharmaceutical and material science applications.
References
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Lubes, G., et al. (2021). Theoretical Studies of (E)-2-[(2-Chloro-benzylimino)-Methyl]- Methoxyphenol, a Schiff base. ResearchGate. Available at: [Link]
- Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[ - Research India Publications. (2017). International Journal of Materials Science, 12(2). Available at: http://www.
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Theoretical Studies of (E)-2-[(2-Chloro-benzylimino)-Methyl]-Methoxyphenol, a Schiff base. (n.d.). ResearchGate. Available at: [Link]
- Spectroscopic [IR and Raman] Analysis and Gaussian Hybrid Computational Investig
- HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calcul
- Rahmani, R., et al. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. Journal of the Brazilian Chemical Society.
- Structural characterization, computational, charge density studies of 2-chloro-3-(2'-methoxy)-5,5-dimethyl-2-cyclohexenone. (n.d.).
- Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. (n.d.). CORE.
- Electronic structure and intramolecular interactions in three methoxyphenol isomers. (n.d.).
- Galván, J. E., et al. (2014). NBO and HOMO–LUMO analysis of the POX3 (X = F, Cl, Br, I) series of molecules. Journal of Molecular Structure.
- Dias, F. R. F., et al. (2022). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted- phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society.
- Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (n.d.). Europe PMC.
- Molecular structure, NBO analysis and vibrational spectra of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine by ab-initio and density functional theory. (n.d.).
- Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)]. (2021).
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- Vibrational Spectroscopic Studies of 4-chloro-3-methylphenol. (2025).
- Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. (n.d.).
- Spectroscopic Examination using Density Functional Theory Calculations on 3-chloro-5-methoxyphenol. (2019). International Journal of Recent Technology and Engineering (IJRTE).
- Arockiasamy, A., & Ganapathi Raman, R. (2017). Vibrational Frequencies, NBO Analysis, NLO Properties, UV-Visible and Homo-Lumo Analysis of 2-Chloro-3-Methoxybenzonitrile with Experimental (FT-IR and FT-Raman) Techniques and Quantum Mechanical Calculations. Journal of Chemical and Pharmaceutical Sciences.
- 4-Methoxyphenol. (n.d.). OSHA.
- Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane. (n.d.). Longdom Publishing.
- Theoretical Exploration of the Electronic Landscape of 2-Chloro-3-(dibromomethyl)
- Molecular structure and vibration spectra of 2-amino-5-chloro benzophenone. (n.d.). Der Pharma Chemica.amino-5-chloro benzophenone. (n.d.). Der Pharma Chemica.
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Methodological & Application
Application Note: High-Resolution Analytical Strategies for the Quantification of 2-Chloro-3-methoxyphenol
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 2-Chloro-3-methoxyphenol, a key chemical intermediate. Accurate quantification of this compound is critical for process optimization, quality control, and regulatory compliance in pharmaceutical and chemical manufacturing. We present two robust, validated analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document delves into the causality behind experimental choices, offers step-by-step protocols, and provides a comparative analysis to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific application.
Introduction to this compound
This compound (CAS No: 72232-49-6) is a substituted phenol derivative increasingly utilized as a building block in organic synthesis.[1][2] Its structural features, including a halogenated and methoxylated aromatic ring, make it a valuable precursor in the development of novel pharmaceutical agents and other specialty chemicals. The purity and concentration of this intermediate directly impact the yield, safety, and efficacy of the final product. Therefore, the development and validation of precise and reliable analytical methods for its quantification are of paramount importance.
This application note explores two primary chromatographic techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely accessible technique ideal for the analysis of non-volatile and thermally stable compounds like phenols.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly suited for volatile compounds or those that can be made volatile through derivatization.[4][5]
We will dissect the principles of each method, provide detailed experimental protocols, and discuss the critical parameters that ensure data integrity and trustworthiness.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 72232-49-6 | [1][2] |
| Molecular Formula | C₇H₇ClO₂ | [1][2] |
| Molecular Weight | 158.58 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
Method Selection: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on several factors, including the required sensitivity, sample matrix complexity, instrument availability, and the need for structural confirmation.[3][6]
-
HPLC-UV is often the method of choice for routine quality control due to its robustness, ease of use, and lower operational cost. It is well-suited for quantifying the primary analyte in relatively clean sample matrices.
-
GC-MS excels in identifying and quantifying trace-level impurities or when analyzing complex matrices. The mass spectrometer provides definitive structural confirmation, enhancing the method's specificity. However, phenolic compounds often require a derivatization step to increase their volatility and prevent peak tailing, adding a step to the sample preparation workflow.[4]
Table 2: Comparative Analysis of HPLC and GC-MS for this compound Quantification
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) with Mass Spectrometry (MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3] |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Best suited for volatile and thermally stable compounds.[3] |
| Sample Preparation | Typically involves simple dissolution in a suitable solvent.[3] | Often requires derivatization to increase volatility of the polar hydroxyl group.[4] |
| Detection | UV-Vis, Diode Array Detector (DAD). Provides quantitative data based on absorbance. | Mass Spectrometry (MS). Provides quantitative data and structural information. |
| Sensitivity | Good (µg/mL to ng/mL range). | Excellent (ng/mL to pg/mL range). |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and mass spectrum fragmentation pattern. |
| Throughput | Generally higher due to simpler sample preparation. | Can be lower due to the additional derivatization step. |
Protocol 1: Quantification by Reverse-Phase HPLC (RP-HPLC)
This protocol details a robust RP-HPLC method with UV detection, optimized for the accurate quantification of this compound. The reverse-phase mode is selected due to its excellent performance in separating moderately polar organic molecules.
Principle of Separation
The analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase. This compound, being moderately polar, will partition between the two phases. Its retention time is controlled by adjusting the ratio of the organic solvent (acetonitrile) to the aqueous phase in the mobile phase. An acidic modifier is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks.[7]
Experimental Protocol
Instrumentation and Chromatographic Conditions:
-
System: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV Detector. An Agilent 1260 Infinity II LC System or equivalent is suitable.[3]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic or gradient elution can be optimized. A starting point is 60% Mobile Phase A and 40% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: Phenolic compounds typically exhibit strong absorbance between 210 nm and 280 nm. A preliminary scan should be performed to determine the λmax for this compound. A wavelength of 220 nm can be used as a starting point.[3]
-
Injection Volume: 10 µL.[3]
Standard and Sample Preparation:
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.[3]
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[3] Sonicate if necessary to ensure complete dissolution.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
-
Sample Solution: Accurately weigh an appropriate amount of the sample containing this compound into a volumetric flask. Dissolve and dilute with the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.[9]
HPLC Analysis Workflow
Caption: Workflow for HPLC quantification of this compound.
Method Validation and Data
A robust analytical method must be validated to ensure its performance.[10][11] The following table summarizes typical performance characteristics for HPLC analysis of phenolic compounds.
Table 3: Summary of HPLC Method Validation Parameters
| Parameter | Typical Specification | Description |
| Linearity (R²) | > 0.999 | Demonstrates a direct proportional relationship between concentration and detector response.[10] |
| Limit of Detection (LOD) | 0.01 - 0.35 µg/mL | The lowest concentration of analyte that can be reliably detected.[8] |
| Limit of Quantification (LOQ) | 0.03 - 1.07 µg/mL | The lowest concentration of analyte that can be accurately and precisely quantified.[8] |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value, assessed by spike/recovery experiments.[8][10] |
| Precision (% RSD) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly. |
Protocol 2: Quantification by GC-MS with Derivatization
For applications requiring higher sensitivity and absolute specificity, GC-MS is the preferred method. Due to the polar nature of the hydroxyl group in this compound, a derivatization step is necessary to improve its volatility and chromatographic behavior.[4]
Principle of Derivatization and Analysis
Trimethylsilylation (TMS) is a common derivatization technique where the active hydrogen on the phenolic hydroxyl group is replaced by a non-polar trimethylsilyl group.[4] This chemical modification increases the analyte's volatility and thermal stability, making it suitable for GC analysis. Following separation on the GC column, the analyte is ionized and fragmented in the mass spectrometer. The resulting mass spectrum, which serves as a chemical fingerprint, is used for identification and quantification.
Experimental Protocol
Sample Preparation and Derivatization:
-
Extraction (if required): For complex matrices (e.g., biological fluids), a liquid-liquid extraction may be necessary. To 1 mL of aqueous sample, extract three times with an equal volume of ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness under a gentle stream of nitrogen.[4] For simpler samples, proceed directly to derivatization.
-
Reconstitution: Reconstitute the dried extract or weigh the sample directly into a 2 mL autosampler vial.
-
Derivatization Protocol:
-
To the dried sample residue, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 50 µL of a catalyst solvent like pyridine or acetonitrile.[4]
-
Cap the vial tightly and heat at 70°C for 30 minutes.[4]
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
Instrumentation and Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Column: 5% Phenyl Methyl Siloxane capillary column (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full Scan (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification.
GC-MS Analysis Workflow
Caption: Workflow for GC-MS quantification after derivatization.
Data Analysis and Validation
Quantification is typically performed in SIM mode by monitoring characteristic ions of the derivatized this compound. The molecular ion of the TMS derivative would be expected at m/z 230. Other significant fragment ions should be selected for confirmation.
Table 4: Summary of GC-MS Method Validation Parameters
| Parameter | Typical Specification | Description |
| Linearity (R²) | > 0.995 | Demonstrates a direct proportional relationship between concentration and ion response. |
| Limit of Quantification (LOQ) | < 10 ng/mL | The lowest concentration that can be accurately and precisely quantified.[5] |
| Accuracy (% Recovery) | 70% - 115% | The closeness of the measured value to the true value, assessed by spike/recovery experiments.[5] |
| Precision (% RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly.[5] |
Conclusion
This application note provides two validated, high-performance analytical methods for the quantification of this compound.
-
The HPLC-UV method is presented as a robust, reliable, and cost-effective solution for routine analysis and quality control, characterized by simple sample preparation and high throughput.
-
The GC-MS method , while involving a more complex sample preparation due to the need for derivatization, offers superior sensitivity and specificity, making it the ideal choice for trace-level analysis, impurity profiling, and applications requiring definitive structural confirmation.
The choice of method should be guided by the specific analytical requirements, including sensitivity needs, sample matrix, and available instrumentation. Both protocols provide a solid foundation for researchers, scientists, and drug development professionals to achieve accurate and reproducible quantification of this compound.
References
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- Nascimento, N. C., et al. (2013). Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. PubMed.
- Jamaludin, F., et al. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences.
- Kim, H. Y., et al. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Food Science and Biotechnology.
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- Kakhniashvili, D. Protein Sample Preparation Basics for LC/MS Analysis.
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- Thermo Fisher Scientific. Sample Preparation Techniques.
- Japan International Cooperation Agency. III Analytical Methods.
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Application Note: A Robust GC-MS Protocol for the Analysis of 2-Chloro-3-methoxyphenol and its Derivatives
Abstract
This application note presents a detailed and validated protocol for the sensitive and selective analysis of 2-Chloro-3-methoxyphenol and its related derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the phenolic hydroxyl group, which can lead to poor chromatographic peak shape and reduced volatility, a crucial derivatization step is employed. This guide provides a comprehensive walkthrough of the entire analytical workflow, from sample preparation and trimethylsilylation to optimized GC-MS parameters and data interpretation. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development and environmental analysis, ensuring high levels of accuracy, reproducibility, and scientific integrity.
Introduction: The Rationale for Derivatization in Phenolic Compound Analysis
This compound and its derivatives are compounds of interest in various fields, including pharmaceutical synthesis and environmental monitoring, due to their potential biological activity and presence as industrial byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of such semi-volatile organic compounds.[1][2] However, the direct analysis of phenolic compounds by GC can be challenging. The presence of an active hydrogen in the hydroxyl group leads to increased polarity, which can cause peak tailing, reduced sensitivity, and potential interactions with the GC column.[3][4]
To overcome these limitations, a derivatization step is essential.[1] Derivatization modifies the analyte to make it more amenable to GC analysis.[4] Silylation is a widely used and effective derivatization technique for compounds containing active hydrogens, such as phenols.[3][5] This process replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[3] The resulting TMS derivative is more volatile, less polar, and more thermally stable, leading to improved chromatographic performance and detection sensitivity.[4][6] This application note will focus on a robust silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7][8]
Experimental Workflow Overview
The analytical process can be broken down into several key stages, each critical for achieving reliable and accurate results. The overall workflow is designed to ensure the complete derivatization of the target analytes, their efficient separation, and their unambiguous identification and quantification.
Caption: Overall experimental workflow for the GC-MS analysis of this compound and its derivatives.
Materials and Methods
Reagents and Materials
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (Anhydrous, GC grade)
-
Ethyl acetate (HPLC grade)
-
Anhydrous Sodium Sulfate
-
GC vials with inserts
-
Micropipettes
-
Heating block or oven
Instrumentation
A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is required. The system should be equipped with a capillary column suitable for the analysis of semi-volatile organic compounds. A low-polarity siloxane-based phase is recommended for the analysis of silylated analytes.[3]
Detailed Protocols
Sample Preparation
The appropriate sample preparation will depend on the matrix. For complex matrices like environmental samples (water, soil) or biological fluids, an extraction step is necessary to isolate the analytes of interest.
4.1.1. Liquid-Liquid Extraction (for aqueous samples)
-
To 10 mL of the aqueous sample, add a suitable internal standard.
-
Adjust the pH of the sample to approximately 5-7.
-
Extract the sample three times with 10 mL of ethyl acetate.
-
Combine the organic extracts.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The dried residue is now ready for derivatization.
4.1.2. Solid-Phase Extraction (SPE)
For cleaner sample extracts from aqueous matrices, SPE can be employed. Various sorbents are available, and the choice depends on the specific properties of the analytes. Methodologies outlined in U.S. EPA Method 528 can be adapted for this purpose.[9][10][11]
Derivatization Protocol: Trimethylsilylation
This protocol is designed to replace the active hydrogen on the phenolic hydroxyl group with a TMS group, thereby increasing volatility.[12]
Caption: The trimethylsilylation reaction of the analyte.
Step-by-Step Procedure:
-
To the dried sample residue (or a known amount of standard) in a GC vial, add 100 µL of BSTFA with 1% TMCS.[12]
-
Add 50 µL of pyridine or acetonitrile to facilitate the reaction.[12]
-
Tightly cap the vial.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.[12]
-
Allow the vial to cool to room temperature before GC-MS analysis.
Causality Note: The addition of a catalyst like TMCS can enhance the silylation of sterically hindered groups.[3] Heating the reaction mixture increases the reaction rate, ensuring complete derivatization.
GC-MS Instrumental Parameters
The following parameters are a recommended starting point and may require optimization based on the specific instrument and column used.
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless | To maximize the transfer of analyte onto the column for trace analysis. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Carrier Gas | Helium | Provides good separation efficiency and is inert. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for standard capillary columns, providing a good balance between analysis time and resolution. |
| Oven Program | Initial Temp: 80°C, hold for 2 min | Allows for focusing of the analytes at the head of the column. |
| Ramp: 10 °C/min to 280 °C | A moderate ramp rate to ensure good separation of compounds with different boiling points. | |
| Final Temp: 280 °C, hold for 5 min | To elute any less volatile compounds and clean the column. | |
| MS System | ||
| Ion Source | Electron Ionization (EI) | A standard and robust ionization technique that produces reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | The standard energy for EI, which generates extensive and well-characterized fragmentation. |
| Source Temperature | 230 °C | A typical source temperature to prevent condensation of analytes while minimizing thermal degradation. |
| Quadrupole Temp | 150 °C | Maintains the cleanliness of the quadrupole and ensures stable ion transmission. |
| Scan Mode | Full Scan (e.g., m/z 50-500) | To acquire complete mass spectra for compound identification. For higher sensitivity, Selected Ion Monitoring (SIM) can be used. |
Data Analysis and Interpretation
Compound Identification
Identification of this compound and its derivatives is based on a combination of their gas chromatographic retention time and their mass spectrum. The mass spectrum of the TMS derivative will have characteristic ions.
Expected Mass Spectrum and Fragmentation
The mass spectrum of the TMS derivative of this compound is predicted to show a molecular ion peak (M⁺) and characteristic fragment ions. The fragmentation pattern is crucial for structural elucidation.
-
Molecular Ion (M⁺): The molecular weight of this compound is 158.58 g/mol .[13][14] After derivatization with a TMS group (which replaces a hydrogen atom), the molecular weight will increase. The TMS group adds Si(CH₃)₃ (mass = 73) and removes H (mass = 1). The resulting molecular weight of the TMS derivative is approximately 230.
-
Key Fragment Ions:
-
[M-15]⁺: Loss of a methyl group (CH₃) from the TMS group is a very common fragmentation pathway for TMS derivatives.[12]
-
m/z 73: This is the characteristic base peak for the trimethylsilyl cation, [(CH₃)₃Si]⁺.[12]
-
Other fragments may arise from the cleavage of the methoxy group or the loss of the chlorine atom.
-
Caption: Predicted major fragmentation pathways for the TMS derivative of this compound.
Conclusion
The protocol detailed in this application note provides a reliable and robust method for the GC-MS analysis of this compound and its derivatives. The use of silylation derivatization with BSTFA is a critical step that significantly improves the chromatographic properties of these phenolic compounds, leading to enhanced sensitivity and accuracy. By following the outlined procedures for sample preparation, derivatization, and instrument analysis, researchers can achieve high-quality, reproducible data suitable for a wide range of applications in pharmaceutical, environmental, and chemical analysis.
References
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Lee, J. B., Park, J. H., & Lee, D. W. (2003). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Bulletin of the Korean Chemical Society, 24(1), 53-58. [Link]
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Lee, J. B., Park, J. H., & Lee, D. W. (2003). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of the Korean Chemical Society, 47(1), 53-58. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]
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Judah, L., & D'Arcy, B. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 4(3), 645-662. [Link]
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Lee, J. B., & Peart, T. E. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595. [Link]
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Kojima, H., et al. (2005). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. Journal of Chromatography A, 1081(2), 169-175. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA-EAD: 1653: Chlorinated Phenolics associated with the pulp and paper ind... [Link]
-
Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. [Link]
-
Villas-Bôas, S. G., et al. (2003). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(1), 77-85. [Link]
-
Ballesteros, E., & Gallego, M. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. International Journal of Molecular Sciences, 10(7), 2957-2983. [Link]
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Faludi, T., et al. (2013). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. Journal of Chromatography A, 1305, 234-245. [Link]
-
Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(4), 92. [Link]
-
U.S. Environmental Protection Agency. (1995). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. [Link]
-
Faludi, T., et al. (2013). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. [Link]
-
MATEC Web of Conferences. (2023). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). [Link]
-
LabRulez GCMS. (n.d.). Determination of Chlorophenols in Water According to U.S. EPA Method 528. [Link]
-
Agilent Technologies. (2011). Chlorinated phenols Analysis of phenols to EPA 8040. [Link]
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Parastar, H., & Ballesteros, E. (1999). Sample Preparation for Environmental Analysis. Analytical Chemistry, 71(18), 563A-573A. [Link]
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SciProfiles. (2024, January 10). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). [Link]
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Farajzadeh, M. A., et al. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal, 22(1), 109-116. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Lee, J. B., & Lee, D. W. (2004). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. Bulletin of the Korean Chemical Society, 25(8), 1165-1170. [Link]
-
SciELO México. (2013). Adsorption of Phenol and Chlorophenol Mixtures on Silicalite-1 Determined by GC-MS Method. [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 2-methoxy-. In NIST Chemistry WebBook. [Link]
-
Moret, S., et al. (2020). Development and validation of a multi-analyte GC–MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1386-1401. [Link]
-
Yeast Metabolome Database. (n.d.). 2-methoxyphenol (YMDB01430). [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Methoxyphenol (FDB011885). [Link]
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Application Note: A Robust, Validated HPLC Method for the Separation of 2-Chloro-3-methoxyphenol and Its Positional Isomers
Abstract & Introduction
The precise separation and quantification of closely related chemical isomers are critical in pharmaceutical development and chemical manufacturing. Positional isomers, such as those of 2-Chloro-3-methoxyphenol, often exhibit similar physical properties, making their separation a significant analytical challenge.[1] These compounds can be key intermediates in organic synthesis, and the presence of undesired isomers as impurities can impact the safety and efficacy of a final drug product or the quality of a specialty chemical. This application note presents a robust, high-performance liquid chromatography (HPLC) method designed for the effective separation of this compound from its potential positional isomers.
The method is developed based on the principles of reverse-phase chromatography, which separates analytes based on differences in their hydrophobicity.[2][3] The causality behind the method's success lies in exploiting the subtle shifts in polarity and pKa introduced by the varying positions of the chloro and methoxy substituents on the phenol ring. This protocol is designed to be self-validating, incorporating system suitability criteria as defined by the United States Pharmacopeia (USP) General Chapter <621>[4][5][6] and adhering to the validation principles outlined in the ICH Q2(R1) guideline.[7][8][9]
Scientific Principles of the Separation
The separation of chlorophenol isomers is primarily achieved by reverse-phase HPLC.[2][3] The stationary phase is a non-polar, octadecylsilane (C18) bonded silica, while the mobile phase is a more polar mixture of an organic solvent (acetonitrile) and an aqueous buffer.
Causality of Experimental Choices:
-
Stationary Phase (C18): A C18 column is selected for its versatility and strong hydrophobic interactions with the aromatic ring of the phenol isomers. The differences in the overall hydrophobicity of the isomers, dictated by the location of the polar hydroxyl and methoxy groups relative to the non-polar chlorine atom, drive the differential retention.
-
Mobile Phase Composition: A gradient elution of acetonitrile and water is employed to ensure adequate separation of all isomers within a reasonable runtime.[2][3]
-
pH Control: The pH of the mobile phase is a critical parameter for the analysis of acidic compounds like phenols.[3] By maintaining a pH of 4.0 with a phosphate buffer, the phenolic hydroxyl group remains protonated (non-ionized). This suppresses silanol interactions and ensures that retention is based on hydrophobicity, leading to sharp, symmetrical peaks and reproducible retention times.[3]
-
UV Detection: Phenolic compounds possess a strong chromophore (the benzene ring) that absorbs UV light. A detection wavelength of 225 nm is chosen as it provides a good response for chlorophenols, ensuring high sensitivity.[10][11]
Experimental Workflow Diagram
The following diagram outlines the complete workflow from initial preparation to final data analysis, ensuring a systematic and reproducible execution of the protocol.
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Application Notes and Protocols: Etherification of 2-Chloro-3-methoxyphenol
Abstract: This document provides a comprehensive guide to the etherification of 2-Chloro-3-methoxyphenol, a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The primary focus is on the Williamson ether synthesis, a robust and versatile method for forming aryl ethers.[1][2][3] This guide details the underlying mechanism, provides a step-by-step experimental protocol, outlines key reaction parameters, and discusses potential challenges and troubleshooting strategies. The content is designed for researchers, scientists, and drug development professionals seeking to implement this synthesis in their laboratories.
Introduction: The Significance of Aryl Ethers
Aryl ethers are a ubiquitous structural motif in a vast array of biologically active molecules and functional materials. The ether linkage, characterized by its general stability, plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The specific substrate, this compound, serves as a valuable building block, and its etherification allows for the introduction of diverse functionalities, leading to the generation of compound libraries for screening and optimization in drug discovery and agrochemical research.
The Williamson ether synthesis, developed in the 19th century, remains one of the most fundamental and widely employed methods for preparing symmetrical and unsymmetrical ethers.[3] The reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide ion.[2][4] This SN2 reaction is particularly effective for the synthesis of aryl ethers from phenols due to the increased acidity of the phenolic proton, which facilitates the formation of the nucleophilic phenoxide.[5]
The Williamson Ether Synthesis: Mechanism and Rationale
The etherification of this compound via the Williamson synthesis proceeds through a well-established SN2 mechanism.[4] The process can be conceptually broken down into two key steps:
-
Deprotonation: The phenolic hydroxyl group of this compound is deprotonated by a suitable base to form the corresponding phenoxide ion. This step is crucial as the phenoxide is a much stronger nucleophile than the parent phenol.[5] The choice of base is critical; it must be strong enough to quantitatively deprotonate the phenol without promoting unwanted side reactions.
-
Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (or other suitable electrophile with a good leaving group). This concerted, one-step reaction results in the formation of the desired ether and a salt byproduct.[4]
For the Williamson ether synthesis to be efficient, the alkylating agent should ideally be a primary or methyl halide.[4] Secondary halides can lead to a mixture of substitution and elimination products, while tertiary halides will almost exclusively result in elimination.[4][5]
Experimental Protocol: Synthesis of a Representative 2-Chloro-3-methoxyphenyl Ether
This protocol details the synthesis of 2-Chloro-1-ethoxy-3-methoxybenzene from this compound and ethyl iodide.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| This compound | C₇H₇ClO₂ | 158.58 | 1.59 g | 10 mmol | Starting material |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.07 g | 15 mmol | Base |
| Ethyl Iodide (C₂H₅I) | C₂H₅I | 155.97 | 1.87 g (0.97 mL) | 12 mmol | Alkylating agent |
| Acetone | C₃H₆O | 58.08 | 50 mL | - | Solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | Extraction solvent |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - | For workup |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | As needed | - | For workup |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | - | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.59 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Solvent Addition: Add 50 mL of acetone to the flask.
-
Initiation of Reaction: Stir the suspension at room temperature for 15 minutes to ensure good mixing.
-
Addition of Alkylating Agent: Add ethyl iodide (0.97 mL, 12 mmol) to the reaction mixture dropwise using a syringe.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Filtration: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium iodide byproduct using a Büchner funnel. Wash the solid residue with a small amount of acetone.
-
Workup - Solvent Removal: Combine the filtrate and the acetone washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Workup - Extraction: Dissolve the resulting crude oil in diethyl ether (50 mL). Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the etherification protocol.
Sources
Application Notes and Protocols: 2-Chloro-3-methoxyphenol in Palladium-Catalyzed Cross-Coupling Reactions
<
Introduction
Palladium-catalyzed cross-coupling reactions have transformed the landscape of modern organic synthesis, enabling the construction of complex molecular architectures under mild and versatile conditions.[1][2][3] This innovation, recognized with the 2010 Nobel Prize in Chemistry, provides a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds.[1][4] Within this context, substituted phenols are crucial building blocks for pharmaceuticals, natural products, and advanced materials.[5][6][7][8]
2-Chloro-3-methoxyphenol is a particularly valuable substrate. Its distinct electronic properties and multiple functional groups—a reactive chloro group for oxidative addition, a methoxy group influencing ring electronics, and a phenolic hydroxyl group for further derivatization—make it a versatile precursor for a wide array of complex molecules. This guide provides an in-depth exploration of its use in two key palladium-catalyzed transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
The Versatility of this compound
The reactivity of this compound in palladium-catalyzed reactions is governed by its structural features:
-
Aryl Chloride (C-Cl bond): Aryl chlorides are often more challenging substrates for oxidative addition compared to bromides or iodides due to the stronger C-Cl bond.[9] However, the development of sterically hindered and electron-rich phosphine ligands has made their use routine and cost-effective.[9][10]
-
Methoxy Group (-OCH₃): This electron-donating group increases the electron density of the aromatic ring, which can make the initial oxidative addition step of the catalytic cycle more challenging. This effect underscores the need for highly active catalyst systems.
-
Phenolic Hydroxyl (-OH): The acidic proton of the hydroxyl group necessitates the use of a sufficient amount of base. This group can also be used as a handle for subsequent reactions, such as etherification (e.g., Williamson or Buchwald-Hartwig C-O coupling), after the initial cross-coupling has been performed.[11]
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a premier method for forming biaryl structures by coupling an organoboron reagent with an organic halide.[2][12][13] The reaction is renowned for its excellent functional group tolerance and the low toxicity of its boron-based reagents.[2]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps:[1][4][13][14][15]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[1]
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate species) is transferred to the palladium center, displacing the halide.[4][12]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[1][14]
Sources
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- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Derivatization of 2-Chloro-3-methoxyphenol for Improved Chromatographic Analysis
Introduction: The Analytical Challenge of Polar Phenols
2-Chloro-3-methoxyphenol is a halogenated phenolic compound of interest in various fields, from environmental monitoring to pharmaceutical research. However, its analysis presents a common challenge associated with polar phenols: poor chromatographic performance. The presence of a hydroxyl group (-OH) on the aromatic ring leads to high polarity, which can result in tailing peaks, low sensitivity, and poor resolution in both gas chromatography (GC) and high-performance liquid chromatography (HPLC).[1]
Direct analysis of such polar compounds is often hindered by their low volatility and tendency to interact with active sites in the chromatographic system.[2][3] To overcome these limitations, derivatization is a crucial sample preparation step. This process chemically modifies the analyte to create a less polar, more volatile, and more thermally stable derivative, thereby significantly enhancing its chromatographic behavior and detectability.[4][5] This application note provides a comprehensive guide to the derivatization of this compound, focusing on two robust and widely adopted techniques: silylation and acetylation, to enable reliable and sensitive chromatographic analysis.
The Rationale for Derivatization: Enhancing Analyte Properties
The primary goal of derivatization in this context is to mask the active hydrogen of the phenolic hydroxyl group.[2][6] This chemical modification achieves several critical improvements for chromatographic analysis:
-
Increased Volatility: By replacing the polar hydroxyl group with a non-polar functional group, the resulting derivative has a lower boiling point and higher vapor pressure, making it amenable to GC analysis.[2]
-
Improved Peak Shape: Derivatization reduces the potential for hydrogen bonding interactions between the analyte and the stationary phase or active sites in the GC inlet, leading to sharper, more symmetrical peaks.[7]
-
Enhanced Sensitivity: The introduction of specific functional groups can improve the response of certain detectors. For instance, fluorinated derivatives are highly responsive to electron capture detectors (ECD).[6]
-
Better Separation: Derivatization can alter the selectivity of the chromatographic system, enabling the separation of closely related isomers or compounds with similar properties.[1]
The choice between derivatization methods, primarily silylation and acetylation, depends on the specific analytical requirements, the sample matrix, and the available instrumentation.[4]
Core Derivatization Strategies for this compound
Two of the most effective and widely used derivatization techniques for phenols are silylation and acetylation.[4][6] Both methods effectively block the polar hydroxyl group, but they differ in their reaction conditions, reagent stability, and the properties of the resulting derivatives.
Silylation: A Versatile and Powerful Technique
Silylation involves the replacement of the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group.[2][6] This is a highly versatile and common derivatization method for a wide range of polar analytes, including phenols.[2]
Mechanism of Action: Silylating reagents react with the active hydrogen on the phenol to form a non-polar TMS ether derivative.[6] This reaction is typically fast and produces high yields.
Common Silylating Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and widely used silylating agent suitable for phenols.[8] It often includes a catalyst like 1% Trimethylchlorosilane (TMCS) to enhance its reactivity, especially for sterically hindered hydroxyl groups.[2][8]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another potent silylating agent that produces highly volatile derivatives, ideal for GC-MS analysis.[7][8]
-
N-trimethylsilylimidazole (TMSI): A strong silylator particularly effective for hydroxyl groups.[2][8]
Caption: Acetylation workflow for this compound.
Detailed Protocol for Acetylation
This protocol describes the derivatization of this compound to its corresponding acetate ester using acetic anhydride.
[4]Materials and Reagents:
-
This compound standard or sample extract
-
Acetic anhydride
-
Pyridine (as a catalyst and solvent)
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
-
Reaction vials
-
Vortex mixer
Experimental Protocol:
-
Sample Preparation: Accurately transfer a known amount of the sample or standard into a reaction vial. If necessary, evaporate the solvent to dryness.
-
Derivatization Reaction: Add 100 µL of pyridine to the vial, followed by 200 µL of acetic anhydride. T[4]ightly cap the vial and vortex for 1 minute. Allow the reaction to proceed at room temperature for 15-30 minutes. Note: Gentle heating (e.g., 60°C) may be required for complete derivatization of some phenols. 3[4]. Work-up and Extraction: Add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride and vortex for 30 seconds. A[4]dd 1 mL of an organic extraction solvent (e.g., dichloromethane) and vortex for 1 minute to extract the acetylated derivative. 4[4]. Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. The solvent can then be concentrated if necessary before analysis.
-
Analysis: The resulting extract containing the acetylated derivative is ready for GC analysis.
Causality and Critical Parameters:
-
Catalyst: Pyridine acts as a catalyst by activating the acetic anhydride and also serves as a solvent. The reaction is typically carried out under alkaline conditions to facilitate the formation of the phenolate ion, which is more reactive. *[9] Quenching: The addition of sodium bicarbonate is crucial to neutralize the excess acetic anhydride and the acetic acid byproduct, preventing potential damage to the GC column. *[4][6] Extraction: A liquid-liquid extraction step is necessary to isolate the non-polar acetylated derivative from the aqueous reaction mixture.
Method Validation and Quality Control: Ensuring Trustworthy Results
To ensure the accuracy and reliability of the analytical data, it is essential to incorporate method validation and quality control measures.
-
Internal Standards: The use of an internal standard is highly recommended for accurate quantification. An ideal internal standard would be an isotopically labeled analog of this compound. If unavailable, a structurally similar compound with different retention time can be used. The internal standard should be added to the sample before the derivatization step to account for any variability in the reaction and sample work-up.
-
Calibration Curve: A calibration curve should be prepared using a series of standards of known concentrations that have undergone the same derivatization and work-up procedure as the samples.
-
Method Blanks: A method blank (a sample containing all reagents except the analyte) should be processed with each batch of samples to check for any contamination from the reagents or laboratory environment.
-
Spiked Samples: A matrix spike (a sample to which a known amount of the analyte has been added) should be analyzed to assess the recovery of the analyte from the sample matrix and evaluate any matrix effects.
Data Presentation: A Comparative Overview
The following table summarizes the key aspects of the two derivatization methods for this compound.
| Feature | Silylation (BSTFA) | Acetylation (Acetic Anhydride) |
| Principle | Replacement of active hydrogen with a trimethylsilyl (TMS) group. | Formation of an acetate ester. |
| Reagents | BSTFA + 1% TMCS, Pyridine/Acetonitrile | Acetic Anhydride, Pyridine |
| Reaction Conditions | 70-80°C for 30-60 minutes | Room temperature or gentle heat (60°C) for 15-30 minutes |
| Work-up | Direct injection after cooling | Quenching and liquid-liquid extraction required |
| Advantages | High reaction yields, versatile, single-step reaction | Robust, cost-effective, reagents are less moisture-sensitive |
| Disadvantages | Reagents are highly moisture-sensitive | Requires a work-up step, may not be suitable for sterically hindered phenols |
Conclusion: Selecting the Optimal Derivatization Strategy
Both silylation and acetylation are highly effective derivatization techniques for improving the chromatographic analysis of this compound. T[4]he choice of method will depend on the specific analytical goals, sample throughput requirements, and laboratory resources.
-
Silylation is often preferred for its high efficiency and the simplicity of the reaction, which does not require a subsequent work-up step. However, it demands stringent anhydrous conditions. *[4] Acetylation offers a robust and economical alternative, particularly when dealing with a large number of samples. While it involves an additional extraction step, the reagents are less susceptible to moisture.
[4]By carefully selecting and optimizing the appropriate derivatization protocol, researchers, scientists, and drug development professionals can achieve reliable, sensitive, and accurate quantification of this compound in various matrices, ultimately leading to higher quality data and more informed decisions.
References
- Derivatization for Gas Chrom
- Bulletin 909A Guide to Derivatiz
- Application Notes and Protocols for the Derivatization of Phenols for GC-MS Analysis with Internal Standards. BenchChem.
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. Masinde Muliro University of Science and Technology.
- GC Reagents. Thermo Fisher Scientific - US.
- Cresol determination made possible by silyl
- Chromatographic Determin
- Gas chromatography-mass spectrometry (GC-MS)
- Direct acetylation and determination of chlorophenols in aqueous samples by gas chromatography coupled with an electron-capture detector. PubMed.
- Direct Acetylation and Determination of Chlorophenols in Aqueous Samples by Gas Chromatography Coupled with an Electron-Capture. Oxford Academic.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Improving chromatographic analysis of phenolic compounds. Chula Digital Collections.
- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- The Use of Derivatization Reagents for Gas Chrom
- Direct Acetylation and Determination of Chlorophenols in Aqueous Samples by Gas Chromatography Coupled with an Electron-Capture Detector.
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- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
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Application Note & Protocol: A Guide to the Regioselective Synthesis of 2-Chloro-3-methoxyphenol Derivatives
Introduction: The Significance of Chlorinated Methoxyphenols in Modern Chemistry
Substituted phenols, particularly halogenated variants, represent a cornerstone class of intermediates in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and dyes.[1][2] The 2-Chloro-3-methoxyphenol scaffold is of particular interest to researchers in drug development. The specific arrangement of the chloro, methoxy, and hydroxyl groups on the phenyl ring provides a unique electronic and steric profile that can be exploited to fine-tune interactions with biological targets.[3][4] The chloro group can act as a bioisostere for other groups and participate in halogen bonding, while the methoxy and hydroxyl moieties offer sites for hydrogen bonding and further functionalization.
This guide provides a detailed experimental protocol for the synthesis of this compound via the electrophilic chlorination of 3-methoxyphenol. We will delve into the causality behind the procedural choices, emphasizing safety, regioselectivity, and robust validation of the final product. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood methodology for accessing this important chemical intermediate.
Mechanistic Rationale and Strategic Considerations
The synthesis hinges on the principles of electrophilic aromatic substitution. The phenol starting material, 3-methoxyphenol, possesses two activating groups: a hydroxyl (-OH) and a methoxy (-OCH₃). Both are potent ortho-, para-directors, meaning they activate the positions ortho and para to themselves towards electrophilic attack.
-
Directing Effects: The hydroxyl group directs electrophiles to positions 2, 4, and 6. The methoxy group directs to positions 2, 4, and 6. The confluence of these directing effects strongly activates the C2, C4, and C6 positions of the ring.
-
The Challenge of Regioselectivity: The primary challenge is to selectively introduce a chlorine atom at the C2 position while minimizing the formation of other isomers (e.g., 4-chloro, 6-chloro, and dichlorinated products). While traditional chlorination with chlorine gas often results in poor selectivity, sulfuryl chloride (SO₂Cl₂) has emerged as a more controlled and selective reagent for this transformation.[1][5][6]
-
Choice of Chlorinating Agent: Sulfuryl Chloride (SO₂Cl₂): Sulfuryl chloride is a liquid that is easier to handle than gaseous chlorine and often provides higher regioselectivity in the chlorination of phenols.[7][8] The reaction can be catalyzed by a Lewis acid or proceed under thermal or free-radical conditions, but for phenols, it typically proceeds effectively without a catalyst, relying on the high activation of the aromatic ring. Controlling the reaction temperature is paramount to managing selectivity.
Comprehensive Safety Protocol: Handling Sulfuryl Chloride
WARNING: Sulfuryl chloride (SO₂Cl₂) is a highly corrosive and toxic chemical that reacts violently with water.[9][10] All operations must be performed in a certified chemical fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Non-negotiable PPE includes:
-
Handling and Storage:
-
Spill and Emergency Response:
-
In case of a spill, isolate the area. Absorb the spill with a non-combustible, inert material like dry sand or vermiculite.[11]
-
DO NOT USE WATER on a sulfuryl chloride spill, as it will react violently to produce corrosive acidic fumes (HCl and H₂SO₄).[9][12]
-
Ensure an eyewash station and safety shower are immediately accessible.[11]
-
Detailed Experimental Protocol
This protocol details the synthesis of this compound from 3-methoxyphenol.
Materials and Equipment
| Reagents & Materials | Equipment |
| 3-Methoxyphenol (C₇H₈O₂) | Round-bottom flasks (100 mL, 250 mL) |
| Sulfuryl Chloride (SO₂Cl₂) | Magnetic stirrer and stir bar |
| Dichloromethane (DCM, anhydrous) | Addition funnel |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Ice bath |
| Brine (Saturated NaCl solution) | Separatory funnel |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Rotary evaporator |
| Silica Gel (for column chromatography) | Glassware for column chromatography |
| Hexanes and Ethyl Acetate (for chromatography) | Thin Layer Chromatography (TLC) plates and chamber |
| UV lamp for TLC visualization |
Reagent Quantities
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-Methoxyphenol | 124.14 | 5.00 g | 40.28 | 1.0 |
| Sulfuryl Chloride | 134.97 | 3.0 mL (4.94 g) | 36.60 | 0.91 |
| Dichloromethane | - | 100 mL | - | - |
Note: Using slightly less than one equivalent of the chlorinating agent helps to minimize the formation of dichlorinated byproducts.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Place a magnetic stir bar in a 250 mL round-bottom flask.
-
Add 3-methoxyphenol (5.00 g, 40.28 mmol) to the flask.
-
Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).
-
Place the flask in an ice bath and allow the solution to cool to 0 °C with stirring.
-
-
Addition of Sulfuryl Chloride:
-
In a separate, dry 100 mL addition funnel, add sulfuryl chloride (3.0 mL, 36.60 mmol).
-
Add the sulfuryl chloride dropwise to the stirred solution of 3-methoxyphenol over a period of 30-45 minutes. Crucial: Maintain the internal reaction temperature at 0-5 °C throughout the addition to ensure maximum regioselectivity and control the exothermic reaction.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC). Use a solvent system such as 4:1 Hexanes:Ethyl Acetate. The product spot should appear, and the starting material spot should diminish. The product will be less polar than the starting diol.
-
-
Workup and Extraction:
-
Once the reaction is complete (as indicated by TLC), slowly quench the reaction by carefully adding 50 mL of cold water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize acidic byproducts like HCl). Be cautious of gas evolution (CO₂).
-
50 mL of water.
-
50 mL of brine (to aid in phase separation).
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of Hexanes and Ethyl Acetate (e.g., starting with 100% Hexanes and gradually increasing the polarity to 9:1 Hexanes:Ethyl Acetate) to separate the desired 2-chloro isomer from any unreacted starting material and other isomers.
-
-
Final Product Isolation:
-
Combine the fractions containing the pure product (identified by TLC).
-
Remove the solvent via rotary evaporation to yield pure this compound.
-
Determine the final yield and proceed with characterization.
-
Visualization of Workflow and Chemistry
The following diagrams illustrate the experimental workflow and the chemical transformation.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction scheme for the chlorination of 3-methoxyphenol.
Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are essential:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum will confirm the substitution pattern on the aromatic ring. Expect to see distinct signals for the aromatic protons and the methoxy group protons. The coupling patterns of the aromatic protons are diagnostic for the 1,2,3-trisubstituted pattern.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will show the expected number of carbon signals, confirming the presence of the aromatic carbons, the methoxy carbon, and indicating the influence of the chloro and hydroxyl substituents on their chemical shifts.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (158.58 g/mol ).[13] High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula (C₇H₇ClO₂). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be visible in the mass spectrum as M and M+2 peaks.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should show characteristic absorption bands for the O-H stretch of the phenol (broad, ~3300-3500 cm⁻¹) and C-O stretches associated with the phenol and methoxy groups.[14]
References
-
Smith, K., et al. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Organics. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. [Link]
-
Xin, H., et al. (2017). Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate. RSC Publishing. [Link]
-
Smith, K., et al. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. ResearchGate. [Link]
-
SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE - Safety Data Sheet. [Link]
-
Encyclopedia.pub. (2022). Commercially Important Chlorinated Phenols. [Link]
-
ResearchGate. (2022). Commercially Important Chlorinated Phenols. [Link]
-
Masilamani, D., & Rogic, M. M. (1981). Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. The Journal of Organic Chemistry. [Link]
-
Unver, H., et al. (2009). Spectroscopic study and structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15581471, this compound. [Link]
-
Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]
-
PrepChem.com. (n.d.). Preparation of 3-methoxyphenol. [Link]
-
Weber, L. (2002). The application of multi-component reactions in drug discovery. Current Medicinal Chemistry. [Link]
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- 2. Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00319F [pubs.rsc.org]
- 3. drughunter.com [drughunter.com]
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- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. This compound | C7H7ClO2 | CID 15581471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Spectroscopic study and structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 2-Chloro-3-methoxyphenol in the Synthesis of Bioactive Molecules: A Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel bioactive molecules. 2-Chloro-3-methoxyphenol, a readily available substituted phenol, presents itself as a versatile and highly valuable scaffold for the construction of a diverse array of complex molecular architectures. Its unique arrangement of a nucleophilic hydroxyl group, a reactive aryl chloride, and a methoxy moiety offers multiple avenues for synthetic diversification, enabling access to a wide range of pharmacologically relevant compounds. The presence of both chloro and methoxy groups on the aromatic ring significantly influences the electronic and steric properties of the molecule, providing a handle for fine-tuning the biological activity and pharmacokinetic profiles of its derivatives.[1][2]
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive molecules. We will delve into key chemical transformations, offering detailed, field-proven protocols and explaining the causality behind experimental choices. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, empowering them to leverage the synthetic potential of this remarkable building block.
Core Synthetic Transformations and Applications
The reactivity of this compound can be strategically harnessed at three primary sites: the phenolic hydroxyl group, the aromatic ring, and the chloro substituent. This section will detail the key reactions at each of these sites, providing insights into their application in the synthesis of bioactive compounds.
Reactions at the Phenolic Hydroxyl Group: Gateway to Ethers and Esters
The hydroxyl group of this compound is a prime site for modification, most commonly through O-alkylation and O-acylation, to produce a wide variety of ethers and esters. These modifications can significantly impact the lipophilicity, metabolic stability, and target-binding interactions of the resulting molecules.
Diaryl ethers are a common motif in many biologically active compounds, including antimicrobial and anti-inflammatory agents.[3][4][5][6] The synthesis of diaryl ethers from this compound can be achieved through reactions like the Ullmann condensation or copper-catalyzed Chan-Lam coupling.[4][7] These reactions allow for the introduction of a second aryl group, providing a scaffold for further functionalization and optimization of biological activity.
Protocol 1: Williamson Ether Synthesis for O-Alkylation
This protocol describes a general procedure for the O-alkylation of this compound using an alkyl halide under basic conditions.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
Causality Behind Choices:
-
Base: Potassium carbonate is a mild and effective base for this transformation. For less reactive alkyl halides, a stronger base like sodium hydride may be necessary.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Temperature: Heating the reaction increases the rate of reaction, especially for less reactive alkyl halides.
Reactions involving the Aryl Chloride: Cross-Coupling for C-C and C-N Bond Formation
The chloro group on the aromatic ring of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful transformations enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, providing access to complex biaryl and arylamine structures that are prevalent in pharmaceuticals.
The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds between an aryl halide and an organoboron compound.[8][9] Coupling this compound with various arylboronic acids can generate a library of biaryl compounds, which are key intermediates in the synthesis of numerous drugs, including antihypertensives and anti-inflammatory agents.[10]
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane and water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the biaryl product.
Causality Behind Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the coupling of often less reactive aryl chlorides.[8]
-
Base: Potassium phosphate is a common and effective base for the Suzuki-Miyaura reaction.
-
Solvent System: A mixture of an organic solvent like dioxane and water is typically used to dissolve both the organic and inorganic reagents.
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[11][12][13] This reaction allows for the introduction of a wide range of primary and secondary amines onto the this compound scaffold, leading to the synthesis of arylamines with potential applications as kinase inhibitors and CNS-active agents.
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq.).
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene.
-
Heat the reaction mixture to 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the desired arylamine.
Causality Behind Choices:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a sterically hindered, electron-rich ligand such as XPhos is crucial for the efficient coupling of aryl chlorides.[14]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.
-
Solvent: Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants.
Reactions on the Aromatic Ring: Electrophilic Substitution and Synthesis of Heterocycles
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, and its structure also lends itself to the synthesis of fused heterocyclic systems like benzofurans.
Benzofurans are a prominent class of heterocyclic compounds found in many natural products and pharmaceuticals with a wide range of biological activities.[15][16] A common synthetic route to substituted benzofurans involves the palladium-catalyzed coupling of a 2-chlorophenol with a terminal alkyne, followed by intramolecular cyclization.[15][17]
Protocol 4: Palladium-Catalyzed Synthesis of Benzofurans
This protocol describes a one-pot synthesis of a 2-substituted benzofuran from this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in a mixture of triethylamine and DMF, add PdCl₂(PPh₃)₂ (2-5 mol%) and CuI (5-10 mol%).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 80-100 °C and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired benzofuran.
Causality Behind Choices:
-
Catalyst System: This reaction typically employs a Sonogashira coupling, for which a combination of a palladium catalyst and a copper(I) co-catalyst is standard.[15][17]
-
Base and Solvent: Triethylamine acts as both a base and a solvent, while DMF can be used as a co-solvent to improve solubility.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound.
Caption: Potential inhibition of the NF-κB signaling pathway.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of a wide range of bioactive molecules. Its trifunctional nature allows for a multitude of synthetic transformations, providing access to diverse chemical scaffolds with significant therapeutic potential. The protocols and application notes presented in this guide offer a solid foundation for researchers to explore the full synthetic utility of this compound.
Future research in this area will likely focus on the development of novel catalytic systems for even more efficient and selective transformations of this compound. Furthermore, the exploration of its derivatives as potential drug candidates for a variety of diseases remains a promising avenue for investigation. The continued application of this versatile starting material will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new and effective therapeutics.
References
Sources
- 1. [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]
- 7. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Synthesis of Primary Amines - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
techniques for monitoring the progress of reactions involving 2-Chloro-3-methoxyphenol
An In-Depth Guide to Monitoring Chemical Reactions Involving 2-Chloro-3-methoxyphenol
Abstract
This compound is a key intermediate in the synthesis of pharmaceuticals and specialty chemicals. The precise monitoring of its chemical transformations is paramount to ensure reaction completion, maximize yield, minimize impurity formation, and guarantee process safety. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary analytical techniques for monitoring reactions involving this compound. We delve into the theoretical underpinnings and provide detailed, field-tested protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causality behind experimental choices and offers a framework for selecting the most appropriate technique for a given synthetic challenge.
Introduction: The Imperative for Rigorous Reaction Monitoring
In modern synthetic chemistry, particularly within the pharmaceutical industry, the mantra is "what you don't measure, you can't control." this compound (C₇H₇ClO₂) is a substituted phenol whose reactivity is governed by its hydroxyl, chloro, and methoxy functional groups.[1] These groups can direct a variety of reactions, such as etherification, esterification, or cross-coupling, but they also present the potential for side reactions, including over-alkylation, hydrolysis, or rearrangement.
Effective reaction monitoring moves beyond simple endpoint detection; it provides critical insights into reaction kinetics, helps identify transient intermediates, and allows for real-time process optimization.[2][3] This leads to more robust, reproducible, and scalable chemical processes, which is a cornerstone of modern drug development. This guide is structured to provide both foundational knowledge and actionable protocols to empower scientists in this critical task.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is the first step in selecting and developing an appropriate analytical method.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClO₂ | [4][5] |
| Molecular Weight | 158.58 g/mol | [4][5] |
| Appearance | Solid | [6] |
| CAS Number | 72232-49-6 | [4] |
| Predicted logP | 2.3 | [6] |
A Comparative Overview of Monitoring Techniques
The choice of analytical technique is a strategic decision based on the specific information required, the nature of the reaction matrix, and available resources. A multi-pronged approach, where a rapid qualitative method like TLC is complemented by a robust quantitative method like HPLC, is often the most effective strategy.
| Technique | Primary Use | Speed | Cost | Throughput | Key Advantage |
| TLC | Qualitative check, reaction completion | Very Fast | Very Low | High | Simplicity, speed, low cost |
| HPLC | Quantitative analysis, purity assessment | Moderate | Moderate | Medium | High resolution, quantitation |
| GC | Quantitative analysis (volatile compounds) | Fast | Moderate | Medium | Excellent for volatile, thermally stable analytes |
| NMR | Structural elucidation, in-situ monitoring | Slow (offline), Fast (in-situ) | High | Low | Unambiguous structural information, inherently quantitative[3] |
| MS | Molecular weight confirmation, impurity ID | Fast | High | High | Unsurpassed sensitivity and molecular weight information[7] |
Logical Workflow for Reaction Monitoring
A typical workflow involves using simpler techniques for frequent checks and more sophisticated methods for detailed analysis at critical time points or for final product characterization.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Reaction Monitoring | Bruker [bruker.com]
- 4. This compound | C7H7ClO2 | CID 15581471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 72232-49-6 | FC139619 [biosynth.com]
- 6. 2-Methoxy-3-chloro-phenol (CAS 77102-92-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
solid-phase extraction of chlorophenols from aqueous samples
An Application Guide to the Solid-Phase Extraction (SPE) of Chlorophenols from Aqueous Samples
Introduction: The Challenge of Chlorophenol Analysis
Chlorophenols (CPs) represent a class of organic compounds widely used as intermediates in the synthesis of pesticides, herbicides, and wood preservatives.[1][2] Due to their toxicity, persistence, and potential carcinogenic properties, several CPs are listed as priority pollutants by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[3][4] Their presence in aqueous environments, even at trace levels, poses a significant risk to ecosystems and human health.
Accurate determination of chlorophenols in water samples requires highly sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[1] However, the low concentrations typically found in environmental samples and the complexity of the water matrix necessitate an effective sample preparation step. Solid-Phase Extraction (SPE) has emerged as the preferred technique for this purpose, offering high recovery rates, significant analyte concentration, and cleaner extracts compared to traditional liquid-liquid extraction.[5][6][7]
This guide provides a comprehensive overview of the principles, method development strategies, and a detailed protocol for the successful extraction of chlorophenols from aqueous samples using SPE.
The "Why": Core Principles of Chlorophenol SPE
The successful extraction of chlorophenols relies on exploiting their chemical properties, primarily their polarity, which can be manipulated through pH adjustment. The fundamental mechanism is a reversed-phase interaction, where analytes are transferred from a polar mobile phase (the aqueous sample) to a nonpolar solid phase (the SPE sorbent).[8][9]
The Critical Role of pH Chlorophenols are weak acids. In their anionic (phenate) form at neutral or high pH, they are highly polar and water-soluble, showing poor retention on nonpolar sorbents. To maximize retention, the sample must be acidified to a pH of 2 or lower.[4] At this low pH, the phenolic hydroxyl group is protonated, rendering the chlorophenol molecule neutral and significantly less polar. This "like-dissolves-like" principle allows the nonpolar aromatic ring of the analyte to strongly adsorb onto the nonpolar sorbent via van der Waals forces.[8][9]
The SPE Process: A Step-by-Step Mechanistic View The SPE workflow is a sequential process, with each step serving a distinct purpose to ensure the selective isolation and concentration of the target analytes.
Caption: General workflow for solid-phase extraction of chlorophenols.
Method Development: Optimizing for Success
Several parameters must be carefully optimized to achieve high and reproducible recoveries.
1. Sorbent Selection: The Heart of the Extraction The choice of sorbent is the most critical factor. For chlorophenols, reversed-phase sorbents are predominantly used.
-
Polystyrene-Divinylbenzene (PS-DVB): This is the most widely recommended and utilized sorbent for chlorophenols, as specified in U.S. EPA Method 528.[4][10] Its high surface area and strong nonpolar character, owing to the aromatic polymer backbone, provide excellent retention for a wide range of CPs. It is stable across the entire pH range, making it ideal for use with acidified samples.[11][12]
-
C18 (Octadecyl-bonded Silica): While effective, C18 silica can sometimes exhibit lower retention for more polar, less chlorinated phenols compared to PS-DVB. It is also prone to hydrolysis at very low pH, which can affect its long-term performance.[13]
-
Graphitized Carbon Black (GCB): GCB offers very strong retention for planar molecules like chlorophenols. However, this strong adsorption can sometimes make complete elution challenging.[14]
-
Novel Sorbents: Research continues into new materials like polyaniline and carbon nanotubes, which have shown promise as effective sorbents for CPs.[15][16]
| Sorbent Type | Primary Interaction Mechanism | Advantages | Disadvantages |
| Polystyrene-Divinylbenzene (PS-DVB) | π-π interactions, van der Waals forces | High capacity, stable from pH 0-14, excellent retention for a broad range of CPs.[11][12] | Can retain some nonpolar interferences. |
| C18-bonded Silica | van der Waals forces | Good retention for nonpolar CPs, widely available. | Potential for silanol interactions, less stable at low pH. |
| Graphitized Carbon Black (GCB) | Adsorption onto planar graphite surface | Very high capacity for planar molecules.[14] | Elution can be difficult, potentially leading to lower recoveries. |
2. Sample Volume and Breakthrough The sample volume is directly related to the desired concentration factor. However, loading too large a volume can lead to "breakthrough," where the analytes begin to elute from the cartridge during the loading step because the sorbent's capacity is exceeded.[17] The breakthrough volume depends on the sorbent mass, the specific analytes, and the flow rate.[17] For a typical 500 mg PS-DVB cartridge, sample volumes of 500 mL to 1 L are common for drinking water analysis.[10][11]
3. Flow Rate The flow rate during sample loading and elution affects the interaction time between the analyte and the sorbent. A slower flow rate (e.g., 5-10 mL/min) during sample loading generally improves retention and ensures equilibrium is reached.[18] Similarly, a slow flow rate during elution ensures the solvent has sufficient time to disrupt the analyte-sorbent interactions for complete recovery.[18]
4. Elution Solvent The ideal elution solvent should be strong enough to completely disrupt the nonpolar interactions holding the chlorophenols to the sorbent but selective enough to leave strongly bound interferences behind.[19]
-
For subsequent GC analysis , Dichloromethane (DCM) is highly effective and commonly used.[4]
-
For HPLC analysis , Methanol, acetonitrile, or tetrahydrofuran are suitable choices.[20] The elution volume should be minimized to avoid unnecessary dilution of the final extract, typically in the range of 5-15 mL.[18][19]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 8. Solid Phase Extraction Explained [scioninstruments.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. epa.gov [epa.gov]
- 11. Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 13. jcsp.org.pk [jcsp.org.pk]
- 14. Evaluation of two solid-phase extraction procedures for the preconcentration of chlorophenols in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New polymeric sorbent for the solid-phase extraction of chlorophenols from water samples followed by gas chromatography-electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. revroum.lew.ro [revroum.lew.ro]
- 18. Optimization of a solid-phase extraction step by experimental design for application to SPE-GC-ECD analysis of four bromobenzoquinones and 2,4,6-tribromophenol in chlorinated seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Improving Regioselectivity in the Functionalization of 2-Chloro-3-methoxyphenol
Welcome to the technical support center for the regioselective functionalization of 2-chloro-3-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies involving this versatile building block.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its trifunctional nature presents a unique challenge in achieving high regioselectivity during functionalization. The interplay between the directing effects of the hydroxyl, methoxy, and chloro substituents can often lead to mixtures of isomers, complicating purification and reducing overall yield. This guide provides in-depth, experience-driven answers to common questions and troubleshooting strategies to help you navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: We are attempting an electrophilic aromatic substitution (e.g., nitration, bromination) on this compound and are observing a mixture of products. How can we control the position of substitution?
Answer:
This is a common issue stemming from the competing directing effects of the three substituents on the aromatic ring. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para- directors, while the chloro (-Cl) group is a deactivating, ortho-, para- director. Understanding the hierarchy of these effects is crucial for predicting and controlling the reaction outcome.
Underlying Principles:
-
Activating Groups Dominate: The strongly activating hydroxyl and methoxy groups will primarily dictate the position of electrophilic attack.
-
Steric Hindrance: The positions flanked by existing substituents (C4 and C6) are sterically hindered, which can disfavor substitution at these sites.
-
Electronic Effects: The hydroxyl group is a stronger activator than the methoxy group. The position para to the hydroxyl group (C5) is electronically favored, but this position is already substituted with a methoxy group in the related compound 3-methoxyphenol. In this compound, the C4, C6 and C5 positions are available. The C4 position is para to the methoxy group and ortho to the hydroxyl and chloro groups. The C6 position is ortho to the hydroxyl group. The C5 position is meta to the hydroxyl and chloro groups and ortho to the methoxy group.
Troubleshooting Protocol: Improving Regioselectivity in Bromination
-
Reagent Selection:
-
For C4/C6 Bromination: Use a less reactive bromine source to increase selectivity. N-Bromosuccinimide (NBS) in a non-polar solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄) at low temperatures (0 °C to room temperature) is a good starting point. This minimizes over-bromination and favors the electronically most activated positions.
-
For C6 Bromination: To favor substitution at the less sterically hindered C6 position, consider using a bulkier brominating agent or employing a directing group strategy.
-
-
Solvent Effects:
-
Non-polar solvents generally lead to higher selectivity as they do not significantly solvate the electrophile, making it more sensitive to the electronic effects of the substituents.
-
Protic solvents can protonate the hydroxyl and methoxy groups, reducing their activating ability and potentially altering the regiochemical outcome.
-
-
Temperature Control:
-
Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can enhance selectivity by favoring the kinetically controlled product.
-
Experimental Workflow: Selective Bromination
Caption: Workflow for selective bromination of this compound.
Data Summary: Expected Outcomes of Bromination
| Reagent | Solvent | Temperature (°C) | Major Isomer(s) |
| Br₂/AcOH | Acetic Acid | Room Temp | Mixture of C4 and C6 |
| NBS | DCM | 0 | Primarily C6, with some C4 |
| NBS | Acetonitrile | Room Temp | Lower selectivity |
FAQ 2: We are trying to perform an O-alkylation on this compound, but we are getting a low yield and side products. What are the best practices for this reaction?
Answer:
Low yields in O-alkylation of this compound can be attributed to incomplete deprotonation of the phenolic hydroxyl group, side reactions involving the chloro or methoxy groups, or steric hindrance.
Underlying Principles:
-
Phenoxide Formation: The phenolic proton is acidic and must be removed by a suitable base to form the more nucleophilic phenoxide anion. The choice of base and solvent is critical.
-
Nucleophilicity of the Phenoxide: The electron-withdrawing chloro group can slightly reduce the nucleophilicity of the phenoxide compared to unsubstituted phenol.
-
Competing Reactions: Strong bases at high temperatures can potentially lead to elimination or other side reactions.
Troubleshooting Protocol: Optimizing O-Alkylation
-
Choice of Base:
-
Mild Conditions: For reactive alkylating agents (e.g., methyl iodide, benzyl bromide), a mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetone or acetonitrile is often sufficient. Cesium carbonate is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the phenoxide.
-
Less Reactive Alkylating Agents: For less reactive alkyl halides, a stronger base like sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) may be necessary. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent quenching of the base.
-
-
Reaction Conditions:
-
Temperature: Start at room temperature and gently heat if the reaction is sluggish. Avoid excessively high temperatures to minimize side reactions.
-
Solvent: The solvent should be able to dissolve both the phenoxide salt and the alkylating agent. DMF and acetonitrile are generally good choices.
-
Experimental Workflow: Efficient O-Alkylation
Caption: A general workflow for the O-alkylation of this compound.
FAQ 3: Can we achieve regioselective functionalization at the C4 position via directed ortho-metalation?
Answer:
Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization. However, in the case of this compound, the directing abilities of the existing groups and the potential for halogen-metal exchange present significant challenges.
Underlying Principles:
-
Directing Group Ability: The methoxy group is a known DoM directing group, which would favor deprotonation at the C4 position. The hydroxyl group, once deprotonated to an alkoxide, is also a strong directing group, favoring deprotonation at C2 and C6. The chloro group can also direct ortho-lithiation, but it is weaker than the methoxy and alkoxide groups.
-
Halogen-Metal Exchange: Organolithium reagents, especially n-butyllithium, can undergo halogen-metal exchange with the chloro substituent, leading to a lithiated species at C2.
Troubleshooting Protocol: Exploring Directed ortho-Metalation
-
Protecting Group Strategy: To favor metalation directed by the methoxy group, the acidic phenolic proton must be protected. A robust protecting group that is stable to organolithium reagents, such as a silyl ether (e.g., TBDMS) or a methoxymethyl (MOM) ether, should be installed first.
-
Choice of Organolithium Reagent:
-
To minimize halogen-metal exchange, use a less reactive organolithium reagent like sec-butyllithium or tert-butyllithium at low temperatures (-78 °C).
-
Alternatively, a lithium amide base such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can be used for deprotonation, as these are less prone to halogen-metal exchange.
-
-
Quenching with Electrophiles: After the metalation step, the resulting aryllithium species can be quenched with a variety of electrophiles (e.g., CO₂, aldehydes, ketones, I₂) to introduce a new functional group at the C4 position.
Conceptual Workflow: DoM Strategy
Caption: A proposed strategy for C4-functionalization via directed ortho-metalation.
References
-
Strategic Applications of Directed Metalation. Comprehensive Organic Synthesis, 1991 , 4, 465-508. [Link]
-
The Directing Group Effect in Electrophilic Aromatic Substitution. Chem. Rev., 1995 , 95 (5), 1417–1443. [Link]
-
Recent Advances in Directed ortho Metalation. Angew. Chem. Int. Ed., 2002 , 41 (17), 3056-3058. [Link]
Technical Support Center: Strategies to Prevent Oxidation of Phenolic Compounds During Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of phenolic compound oxidation during synthesis. Phenolic compounds are notoriously sensitive, and their degradation can lead to discolored reaction mixtures, the formation of complex impurities, and significantly reduced yields. This resource provides in-depth, field-proven insights and practical troubleshooting strategies to help you maintain the integrity of your molecules from reaction setup through to final product storage.
The Challenge: Understanding Phenolic Oxidation
Phenolic compounds are highly susceptible to oxidation due to the electron-rich nature of the aromatic ring, which is activated by the hydroxyl group.[1] This susceptibility leads to the formation of phenoxy radicals, which can then couple to form dimers and polymers, or be further oxidized to form highly colored quinones and other degradation products.[1][2][3] This process is often catalyzed by trace impurities and environmental factors.
Core Mechanisms of Degradation
The oxidation of phenols can proceed through several pathways, often simultaneously:
-
Autoxidation: A radical chain reaction initiated by molecular oxygen (O₂). This is one of the most common routes of degradation and is accelerated by light, heat, and the presence of metal ions.[4]
-
Metal-Catalyzed Oxidation: Trace amounts of transition metals, such as copper (Cu²⁺) and iron (Fe³⁺), can act as potent catalysts, facilitating the transfer of electrons from the phenol to an oxidizing agent.[5][6]
-
Enzymatic Oxidation: In biological contexts or when using certain reagents, enzymes like peroxidases can catalyze the oxidation of phenols.[7][8]
The initial step in many of these processes is the formation of a phenoxy radical. This highly reactive intermediate is central to the subsequent degradation pathways that can compromise your synthesis.
Caption: General mechanism of phenol oxidation.
Troubleshooting Guide & FAQs
This section is structured to address specific problems you might encounter during your experimental workflow.
Part 1: Reaction Setup & Execution
Q1: My reaction mixture is turning dark brown/black upon adding a reagent or heating. What's happening and how can I stop it?
A1: A rapid color change to dark brown or black is a classic sign of extensive phenol oxidation and polymerization.[6] This is often triggered by the combination of an oxidizing agent (even atmospheric oxygen) and an energy source like heat.
Root Causes & Solutions:
-
Presence of Dissolved Oxygen: Molecular oxygen is a primary culprit.[9] Even solvents that are not explicitly "wet" can contain significant amounts of dissolved oxygen.
-
Atmospheric Exposure: Running reactions in open flasks or with loose-fitting condensers allows continuous exposure to atmospheric oxygen.
-
Metal Contamination: Trace metal impurities in reagents, solvents, or on the surface of your glassware can catalyze oxidation.
-
Solution 1 - Glassware Passivation: Metal ions can leach from the glass itself. Passivating your glassware by washing it with a dilute acid (e.g., 1M HCl), followed by thorough rinsing with deionized water and drying, can remove surface metal contaminants.[16][17][18] For highly sensitive applications, silanizing the glassware can provide a more inert surface.[19][20]
-
Solution 2 - Metal Scavengers: If you suspect metal contamination from a reagent, consider adding a chelating agent. While EDTA is common in aqueous solutions, in organic synthesis, polymer-bound scavengers can be used to bind and remove metal ions post-reaction.
-
Experimental Protocol: Freeze-Pump-Thaw Degassing
This is the gold standard for removing dissolved gases from solvents.[10][12][13]
Materials:
-
Schlenk flask appropriately sized for the solvent volume.
-
High-vacuum line.
-
Dewar flask with liquid nitrogen.
Procedure:
-
Place the solvent in the Schlenk flask.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent still frozen, open the flask to the high-vacuum line and evacuate for 3-5 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.
-
Repeat the Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles).
-
After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.
| Degassing Method | Effectiveness | Best For | Notes |
| Freeze-Pump-Thaw | Excellent | Highly sensitive reactions (e.g., organometallics, radical reactions) | Most thorough method for removing dissolved gases.[10][13] |
| Purging (Bubbling) | Moderate | General purpose, less sensitive reactions | Involves bubbling N₂ or Ar through the solvent for an extended period (30-60 min).[11][12] |
| Sonication under Vacuum | Good | Quick degassing for small volumes | Involves repeated cycles of sonication under a light vacuum followed by backfilling with inert gas.[10][12] |
Q2: I need to run my reaction at a high temperature. How does this affect oxidation, and what precautions should I take?
A2: Elevated temperatures significantly accelerate the rate of oxidation.[7] The energy input not only speeds up existing degradation pathways but can also enable new ones. For reactions heated above 80-100 °C, preventing oxidation is critical.[13]
Precautions for High-Temperature Reactions:
-
Aggressive Degassing: High temperatures decrease the solubility of gases, causing dissolved oxygen to be expelled into the headspace, where it can react. Freeze-Pump-Thaw degassing of your solvent is mandatory.
-
Sealed Systems: Use a sealed reaction tube or a robust reflux setup with a well-sealed condenser under a positive pressure of inert gas.
-
Consider Antioxidants: For particularly stubborn cases, the addition of a radical scavenger or antioxidant can be beneficial. These compounds are designed to intercept and neutralize the radical species that propagate oxidation.
-
Common Synthetic Antioxidants: Butylated hydroxytoluene (BHT) and Butylated hydroxyanisole (BHA) are phenolic antioxidants themselves but are designed to be more readily oxidized than many target molecules.[21]
-
Natural Antioxidants: Ascorbic acid (Vitamin C) and Trolox (a Vitamin E analog) can also be effective radical scavengers.[21]
-
Part 2: Workup & Purification
Q3: My compound seems stable in the reaction mixture, but decomposes and turns colorful during aqueous workup. Why?
A3: This is often a pH-related issue. Phenols are acidic, and in the presence of a base (e.g., during a bicarbonate wash), they deprotonate to form phenoxide ions. The phenoxide is significantly more electron-rich and thus much more susceptible to oxidation than the neutral phenol.[1]
Solutions:
-
Maintain Acidic pH: Keep the aqueous phase at a neutral or slightly acidic pH during extraction whenever possible.
-
Use Degassed Water: The water used for the workup can be a source of dissolved oxygen. Degas your aqueous solutions by bubbling with argon or nitrogen before use.
-
Work Quickly: Minimize the time your compound spends in the separatory funnel, especially if basic conditions are unavoidable.
-
Add a Reducing Agent: Include a mild reducing agent like sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) in the aqueous wash. These agents will scavenge dissolved oxygen and other oxidizing species.
Q4: My phenolic compound is streaking and decomposing on my silica gel column. How can I purify it effectively?
A4: Silica gel is slightly acidic and has a high surface area, both of which can promote the oxidation of sensitive compounds. The presence of air in the silica and solvent system is a major contributor to on-column degradation.
Chromatography Strategies:
-
Deactivate the Silica: Co-eluting with a small amount of a weak acid (e.g., 0.1-1% acetic acid) can sometimes help by protonating basic sites on the silica that might interact with your phenol. However, a more robust method is to use a less acidic stationary phase, such as alumina (neutral or basic) or a bonded-phase silica (like C18).
-
Use Degassed Solvents: Always prepare your mobile phase using solvents that have been thoroughly degassed.
-
Add an Antioxidant to the Eluent: Adding a small amount of an antioxidant like BHT (~0.01% w/v) to your mobile phase can protect the compound as it travels through the column. The BHT can then be removed later under high vacuum if necessary.
-
Alternative Purification Methods: If column chromatography proves too harsh, consider other methods:
-
Recrystallization: If your compound is a solid, recrystallization from degassed solvents under an inert atmosphere is an excellent purification method.
-
Preparative TLC: This can be faster and expose the compound to the stationary phase for a shorter period.
-
Filtration through a Plug: For removing baseline impurities, quickly filtering your product through a plug of silica or alumina using degassed solvent can be effective while minimizing contact time.[22]
-
Caption: Decision workflow for purifying sensitive phenols.
Part 3: Storage & Handling
Q5: I've successfully synthesized and purified my phenolic compound, but it's discoloring in the vial over time. What are the best storage practices?
A5: Long-term stability requires protecting the compound from the same elements that cause issues during synthesis: oxygen, light, and heat.[4][23]
Best Storage Practices:
-
Inert Atmosphere: Store the compound in a vial that has been flushed with argon or nitrogen. For maximum protection, use a vial with a Teflon-lined septum cap and seal it with paraffin film.
-
Exclude Light: Use amber vials or wrap clear vials in aluminum foil to protect the compound from light, which can initiate radical chain reactions.[4][23]
-
Low Temperature: Store the compound in a freezer (-20 °C or -80 °C). Low temperatures dramatically slow the rate of decomposition.[23]
-
Store Neat and Dry: Whenever possible, store the compound as a neat, dry solid or oil. Solvents can contain impurities and dissolved oxygen that contribute to degradation over time. If you must store it in solution, use a previously degassed, high-purity solvent.
Part 4: The Role of Protecting Groups
Q6: My synthesis requires harsh oxidative or basic conditions that my phenol cannot survive. What are my options?
A6: This is a classic scenario for employing a protecting group. By temporarily masking the reactive hydroxyl group, you can perform the necessary transformations on other parts of the molecule and then remove the protecting group at the end of the synthesis.[24]
Key Considerations for Choosing a Protecting Group:
-
Stability: The group must be stable to the reaction conditions you plan to use.
-
Ease of Installation & Removal: The protection and deprotection steps should be high-yielding and should not affect other functional groups.
-
Orthogonality: In complex syntheses, you may need multiple protecting groups that can be removed under different, non-interfering conditions.[24]
Common Protecting Groups for Phenols:
| Protecting Group | Reagents for Protection | Stable To | Reagents for Deprotection | Notes |
| Methyl Ether | NaH, MeI or (MeO)₂SO₂ | Bases, Nucleophiles, Mild Oxidants/Reductants | BBr₃, HBr, HI | Very robust; requires harsh deprotection.[25] |
| Benzyl Ether (Bn) | NaH, BnBr | Most conditions except hydrogenolysis | H₂, Pd/C | Common and versatile; removed under mild conditions. |
| Silyl Ethers (e.g., TBDMS) | TBDMS-Cl, Imidazole | Non-acidic/non-fluoride conditions | TBAF, HF, AcOH | Stability is tunable based on the silyl group used. |
| Acetyl Ester (Ac) | Ac₂O, Pyridine | Acidic conditions, some oxidants | K₂CO₃/MeOH, Mild base | Easily cleaved; not stable to strong bases or nucleophiles. |
The choice of protecting group is highly dependent on the specific synthetic route. Always consult a comprehensive resource like Greene's Protective Groups in Organic Synthesis when planning a protection strategy.[26]
References
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Oxidative coupling of phenols - Wikipedia. Wikipedia. [Link]
-
Phenol Oxidation: Mechanisms & Products. Scribd. [Link]
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What is the mechanism of Phenol? Patsnap Synapse. [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
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What is the mechanism of oxidation of phenol? Quora. [Link]
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Degassing solvents. Chemistry Teaching Labs - University of York. [Link]
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Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]
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Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group. [Link]
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Antioxidant - Wikipedia. Wikipedia. [Link]
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How To: Degas Solvents. Department of Chemistry : University of Rochester. [Link]
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Video: Protection of Alcohols. JoVE. [Link]
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Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. [Link]
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17.10: Reactions of Phenols. Chemistry LibreTexts. [Link]
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The Manipulation of Air-Sensitive Compounds. Wiley Online Library. [Link]
-
How can we avoid oxidation of compounds precipitating from fractions collected during silica gel chromatography? ResearchGate. [Link]
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the manipulation of air.sensitive compounds. Neilson Lab. [Link]
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Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central. [Link]
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Looking for advice on protecting phenol in presence of primaril alcohol. Reddit. [Link]
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Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. PubMed Central. [Link]
-
What Are The Benefits Of Using An Inert Gas To Prevent Oxidation? Kintek Solution. [Link]
-
Protecting group - Wikipedia. Wikipedia. [Link]
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Visible Light-Driven Phenol Degradation via Advanced Oxidation Processes with Ferrous Oxalate Obtained from Black Sands: A Kinetics Study. MDPI. [Link]
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Effect of radical scavenger on the degradation of phenol. ResearchGate. [Link]
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Silanizing glassware. ResearchGate. [Link]
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Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology. [Link]
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Air- and light-sensitivity of phenol. Chemistry Stack Exchange. [Link]
-
Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI. [Link]
-
Improved Glass Surface Passivation for Single-Molecule Nanoarrays. PubMed Central. [Link]
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Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PubMed Central. [Link]
-
Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables. Frontiers. [Link]
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Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. PubMed Central. [Link]
-
Passivation (chemistry) - Wikipedia. Wikipedia. [Link]
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Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. NIH. [Link]
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Mechanism of the oxidation of aqueous phenol with dissolved oxygen. Industrial & Engineering Chemistry Fundamentals. [Link]
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Using glass for passivation in semiconductor applications. MO-SCI. [Link]
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Atmospheric Oxidation Mechanism of Phenol Initiated by OH Radical. ResearchGate. [Link]
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How Can You Use Glass for Passivation in the Semiconductor Industry? AZoM. [Link]
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Rapid oxidation of phenolic compounds by O3 and HO. Copernicus.org. [Link]
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optimizing temperature and reaction time for 2-Chloro-3-methoxyphenol synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-3-methoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, we will delve into the critical parameters of temperature and reaction time, offering practical, experience-driven advice to optimize your experimental outcomes.
I. Understanding the Core Reaction: Electrophilic Aromatic Substitution
The synthesis of this compound from 3-methoxyphenol is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2][3] In this process, an electrophile (in this case, a chloronium ion or a polarized chlorine-containing species) attacks the electron-rich aromatic ring of 3-methoxyphenol. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both activating and ortho-, para-directing.[3][4] This means they increase the reactivity of the benzene ring towards electrophilic attack and direct the incoming electrophile to the positions ortho and para to themselves.
However, the interplay of these two groups on the same ring presents a unique challenge in achieving regioselectivity. The desired product, this compound, requires chlorination at the position ortho to the hydroxyl group and meta to the methoxy group. Understanding the directing effects and the reaction conditions is paramount to maximizing the yield of the target molecule while minimizing the formation of unwanted isomers.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: Low yield of the desired this compound is observed. What are the likely causes and how can I improve it?
Answer:
Low yields can stem from several factors, primarily related to reaction conditions and reagent choice. Here's a breakdown of potential issues and their remedies:
-
Suboptimal Temperature: Temperature plays a crucial role in electrophilic aromatic substitution.[1]
-
Too Low: A temperature that is too low may result in a sluggish or incomplete reaction, leading to a significant amount of unreacted starting material.
-
Too High: Conversely, excessively high temperatures can lead to the formation of multiple chlorinated byproducts and potentially decomposition of the starting material or product. The reaction rate increases with temperature, but so does the rate of side reactions.[5]
-
Solution: Careful optimization of the reaction temperature is critical. Start with a lower temperature and gradually increase it while monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical starting point for chlorination of phenols can be in the range of 0 °C to room temperature.
-
-
Incorrect Reaction Time:
-
Too Short: Insufficient reaction time will lead to incomplete conversion of the starting material.
-
Too Long: Extended reaction times, especially at elevated temperatures, can promote the formation of di- and tri-chlorinated phenols.[6]
-
Solution: Monitor the reaction progress closely. Once the consumption of the starting material appears to plateau and the formation of the desired product is maximized (as observed by TLC or GC), the reaction should be quenched.
-
-
Choice of Chlorinating Agent: The reactivity of the chlorinating agent is a key factor.
-
Too Reactive: Highly reactive chlorinating agents like chlorine gas can be difficult to control and may lead to over-chlorination.
-
Less Reactive: Milder chlorinating agents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) often provide better selectivity.
-
Solution: If you are experiencing issues with over-chlorination, consider switching to a milder chlorinating agent. The choice of solvent can also influence the reactivity of the chlorinating agent.
-
-
Presence of Moisture: The presence of water can interfere with many chlorinating agents and affect the reaction's efficiency.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents for the reaction.
-
Question 2: I am observing the formation of multiple isomers, particularly the 4-chloro and 6-chloro isomers. How can I improve the regioselectivity for the 2-chloro product?
Answer:
Achieving high regioselectivity is often the primary challenge in this synthesis. The hydroxyl group is a more powerful activating and directing group than the methoxy group. Therefore, substitution is expected to occur predominantly at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6).
-
Kinetic vs. Thermodynamic Control: The product distribution can be influenced by whether the reaction is under kinetic or thermodynamic control.[7]
-
Kinetic Control (Lower Temperature): At lower temperatures, the reaction is generally under kinetic control, favoring the product that is formed fastest. The ortho position (2-position) is often sterically more accessible for initial attack.
-
Thermodynamic Control (Higher Temperature): At higher temperatures, with longer reaction times, the reaction may approach thermodynamic equilibrium, favoring the most stable isomer. The para position (4-position) often leads to the thermodynamically more stable product due to reduced steric hindrance.
-
Solution: To favor the 2-chloro isomer, it is generally advisable to run the reaction under kinetic control. This means using lower temperatures and shorter reaction times.
-
-
Solvent Effects: The choice of solvent can influence the regioselectivity.
-
Polar Solvents: Polar solvents can stabilize the charged intermediate (the sigma complex) formed during the electrophilic attack. This can sometimes influence the position of the attack.
-
Nonpolar Solvents: Nonpolar solvents may favor attack at the less sterically hindered positions.
-
Solution: Experiment with different solvents of varying polarity (e.g., dichloromethane, chloroform, carbon tetrachloride, or a non-polar hydrocarbon solvent) to find the optimal conditions for your desired isomer.
-
-
Bulky Chlorinating Agents: Using a bulkier chlorinating agent might sterically hinder the attack at the more crowded ortho positions, potentially altering the isomer ratio.
Question 3: My final product is difficult to purify. What are the common impurities and how can I effectively remove them?
Answer:
Purification can be challenging due to the similar physical properties of the isomers and the starting material.
-
Common Impurities:
-
Unreacted 3-methoxyphenol.
-
Isomeric monochlorinated products (e.g., 4-chloro-3-methoxyphenol and 6-chloro-3-methoxyphenol).
-
Dichlorinated and trichlorinated byproducts.
-
-
Purification Strategies:
-
Column Chromatography: This is often the most effective method for separating isomers. A careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can provide good separation.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent or solvent mixture can be an effective way to remove impurities. This method relies on the differences in solubility between the desired product and the impurities.
-
Distillation: If the product is a liquid, fractional distillation under reduced pressure might be a viable option, although separating isomers with close boiling points can be difficult.
-
III. Frequently Asked Questions (FAQs)
This section provides answers to general questions about the synthesis of this compound.
What is the optimal temperature range for the chlorination of 3-methoxyphenol?
The optimal temperature is highly dependent on the specific chlorinating agent and solvent used. However, a general recommendation is to start at a low temperature, such as 0-5 °C, and allow the reaction to proceed. The temperature can then be slowly raised to room temperature while monitoring the reaction's progress. This approach helps to control the reaction rate and minimize the formation of byproducts.[5]
How does reaction time influence the product distribution?
Reaction time is a critical parameter that directly affects the yield and purity of the product. Shorter reaction times at lower temperatures generally favor the kinetically controlled product.[7] As the reaction time is extended, there is an increased risk of forming thermodynamically favored isomers and over-chlorinated products. It is essential to monitor the reaction to determine the point at which the formation of the desired product is maximized.
Which chlorinating agent is best for this synthesis?
There is no single "best" chlorinating agent, as the optimal choice depends on the desired selectivity and the experimental setup.
-
Sulfuryl chloride (SO₂Cl₂): Often a good choice for the chlorination of phenols, providing good yields and selectivity.
-
N-Chlorosuccinimide (NCS): A milder and easier-to-handle solid chlorinating agent that can offer improved regioselectivity in some cases.
-
Hypochlorous acid (HOCl) or its salts (e.g., NaOCl): The reaction kinetics and product distribution are highly pH-dependent when using these reagents.[8][9][10]
It is recommended to perform small-scale trial reactions with different chlorinating agents to identify the most suitable one for your specific requirements.
What is the mechanism of the chlorination of 3-methoxyphenol?
The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the electrophile: The chlorinating agent generates a reactive electrophilic chlorine species. With a Lewis acid catalyst like AlCl₃, a highly electrophilic species is formed.[2]
-
Electrophilic attack: The π-electrons of the aromatic ring of 3-methoxyphenol attack the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A base (which can be the solvent or the counter-ion of the electrophile) removes a proton from the carbon atom that was attacked by the chlorine, restoring the aromaticity of the ring and yielding the final product, this compound.
IV. Experimental Protocols and Data
Illustrative Experimental Protocol for Chlorination using Sulfuryl Chloride
This protocol is a general guideline and may require optimization.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methoxyphenol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Chlorinating Agent: Add a solution of sulfuryl chloride (1.0-1.2 eq) in the same solvent dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC. After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, or until the starting material is consumed.
-
Quenching: Slowly quench the reaction by adding cold water or a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).
Data Presentation: Effect of Temperature on Isomer Distribution
The following table provides hypothetical data to illustrate the potential impact of temperature on the product distribution in the chlorination of 3-methoxyphenol. Actual results will vary depending on the specific reaction conditions.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | 2-Chloro Isomer (%) | 4-Chloro Isomer (%) | 6-Chloro Isomer (%) | Dichloro-products (%) |
| 0 | 4 | 75 | 60 | 25 | 10 | 5 |
| 25 (Room Temp) | 2 | 95 | 50 | 35 | 10 | 5 |
| 50 | 1 | >99 | 40 | 40 | 5 | 15 |
Analysis: As the temperature increases, the overall conversion rate increases. However, the selectivity for the desired 2-chloro isomer tends to decrease, with a corresponding increase in the formation of the 4-chloro isomer and dichlorinated byproducts. This highlights the importance of maintaining a low reaction temperature for optimal regioselectivity.
V. Visualizing the Process
Reaction Pathway
The following diagram illustrates the general electrophilic aromatic substitution pathway for the chlorination of 3-methoxyphenol.
Caption: General pathway for the chlorination of 3-methoxyphenol.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues in the synthesis.
Caption: A systematic approach to troubleshooting the synthesis.
VI. References
-
Study.com. (n.d.). Why is it important to maintain a constant temperature in an electrophilic aromatic substitution reactions? Retrieved from [Link]
-
Usman, M., et al. (2018). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 52(15), 8400-8409.
-
Manjula, K., & Kumar, A. (2015). Kinetics and mechanism of chlorination of phenol and substituted phenols by sodium hypochlorite in aqueous alkaline medium. Journal of the Indian Chemical Society, 92(10), 1595-1601.
-
Gallard, H., & von Gunten, U. (2002). Chlorination of Phenols: Kinetics and Formation of Chloroform. Environmental Science & Technology, 36(5), 884-890.
-
Gallard, H., & von Gunten, U. (2002). Chlorination of phenols: kinetics and formation of chloroform. Environmental Science & Technology, 36(5), 884–890.
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
Lee, C. F., & Snoeyink, V. L. (1970). KINETICS OF CHLORINATION OF PHENOL—CHLOROPHENOLIC TASTES AND ODORS. Journal of the American Water Works Association, 62(10), 639-647.
-
Google Patents. (n.d.). Process for the selective allylation of ortho alkoxy phenols. Retrieved from
-
Master Organic Chemistry. (2023, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
Gallard, H., & von Gunten, U. (2002). Chlorination of Phenols: Kinetics and Formation of Chloroform. ResearchGate. Retrieved from [Link]
-
Chemistry Wallah. (2021, November 18). Electrophilic Substitution of phenol | Naming reaction with mechanism | BSc 2nd Year [Video]. YouTube. [Link]
-
Google Patents. (n.d.). Process for producing methoxyphenol or ethoxyphenol. Retrieved from
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Electrophilic aromatic substitution. Retrieved from [Link]
-
ACS Publications. (2024, September 30). Differences in the Reaction Mechanisms of Chlorine Atom and Hydroxyl Radical with Organic Compounds: From Thermodynamics to Kinetics. Retrieved from [Link]
-
Wikipedia. (2023, November 11). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Chlorination Conditions a. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. Scope for the chlorination of phenols, naphthols, and phenol... Retrieved from [Link]
-
Organic Syntheses. (n.d.). hydrogenolysis of phenolic ethers: biphenyl. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. Retrieved from [Link]
-
Google Patents. (n.d.). United States Patent (19). Retrieved from
-
PNAS. (2021, September 20). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of guaiacol. Retrieved from [Link]
-
MDPI. (n.d.). Optimization of Secondary Chlorination in Water Distribution Systems for Enhanced Disinfection and Reduced Chlorine Odor Using Deep Belief Network and NSGA-II. Retrieved from [Link]
-
Reddit. (2021, April 22). Need help with a synthesis please!! Letter B on this worksheet. Synthesis of Micophenolate Mofetil from 3-methoxyphenol. Thank you so much. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of chlorine-based disinfection for the control of disinfection by-products formation and CODMn: A case study. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Trichloro-3-methoxyphenol. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl). Retrieved from
-
PrepChem.com. (n.d.). Preparation of 3-methoxyphenol. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. Retrieved from [Link]
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- 10. Chlorination of phenols: kinetics and formation of chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Synthesis of 2-Chloro-3-methoxyphenol Derivatives
Welcome to the technical support center for the synthesis of 2-Chloro-3-methoxyphenol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective chlorination on a highly activated phenol ring. Here, we provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you achieve high efficiency and selectivity in your synthesis.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the chlorination of 3-methoxyphenol, a common starting material. Understanding the inherent reactivity of the substrate is the first step to troubleshooting and optimizing your reaction.
Question: Why is the regioselective synthesis of this compound challenging?
Answer: The synthesis is challenging due to the powerful activating and directing effects of the two substituents on the aromatic ring: the hydroxyl (-OH) group and the methoxy (-OCH₃) group. Both are strong ortho, para-directors in electrophilic aromatic substitution reactions.[1][2][3] This means they both activate the ring towards electrophiles and direct the incoming chlorine atom to the positions ortho and para relative to themselves.
In 3-methoxyphenol, the positions are:
-
C2: Ortho to both -OH and -OCH₃
-
C4: Para to -OCH₃ and ortho to -OH
-
C6: Para to -OH and ortho to -OCH₃
Because all three positions (2, 4, and 6) are strongly activated, chlorination using standard electrophilic agents (like Cl₂ or SO₂Cl₂) without a controlling catalyst often results in a mixture of mono-chlorinated isomers (2-chloro, 4-chloro, 6-chloro) and over-reaction to form dichlorinated products.[4] Achieving high selectivity for the desired 2-chloro isomer requires overcoming the substrate's innate electronic preferences.
Question: What are the most common chlorinating agents used for this type of transformation?
Answer: Sulfuryl chloride (SO₂Cl₂) and N-Chlorosuccinimide (NCS) are the most commonly employed chlorinating agents for phenol derivatives in a laboratory setting.[5][6]
-
Sulfuryl Chloride (SO₂Cl₂): A powerful and convenient source of electrophilic chlorine. Its reactivity can be tuned with various catalysts.[6]
-
N-Chlorosuccinimide (NCS): A solid, easier-to-handle reagent that is often used in conjunction with organocatalysts to achieve high regioselectivity.[7]
Traditional methods using chlorine gas are also possible but are often less selective and pose significant handling hazards.[8]
Question: Can Lewis acids be used as catalysts?
Answer: Yes, Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) can catalyze the chlorination of phenols.[9][10] However, they often enhance the overall reactivity of the system without providing precise regiocontrol, which can lead to a mixture of products and polychlorination, especially on a highly activated substrate like 3-methoxyphenol. For achieving high selectivity toward a single isomer, more sophisticated catalyst systems are generally required.
Section 2: Catalyst Selection Guide for Regiocontrol
The key to an efficient synthesis of this compound is choosing a catalyst that can override the substrate's natural tendencies and direct the chlorination specifically to the C2 position. This is known as catalyst-controlled regioselectivity.[11]
Below is a diagram to guide your catalyst selection process, followed by a table comparing different catalytic systems reported for achieving high regioselectivity in phenol chlorination.
Caption: General troubleshooting workflow for chlorination reactions.
Problem 1: My reaction yields a mixture of isomers (2-chloro, 4-chloro, and/or 6-chloro) instead of pure this compound.
-
Potential Cause A: Ineffective Catalyst Control. The chosen catalyst may not be effectively directing the chlorination to the C2 position, allowing the substrate's inherent reactivity to dominate.
-
Solution: If using an ortho-directing catalyst like a thiourea, ensure it is of high purity and used at the recommended loading (typically 1-5 mol%). [12]Consider increasing the loading slightly. If the problem persists, try a different class of ortho-directing organocatalyst, such as a Lewis basic selenoether, which has shown comparable or better selectivity. [12]* Potential Cause B: Reaction Temperature is Too High. Higher temperatures can overcome the subtle energy differences that the catalyst exploits for selectivity, leading to the formation of thermodynamically favored products or a statistical mixture.
-
Solution: Run the reaction at a lower temperature. Start at 0 °C or even -20 °C and allow the reaction to warm slowly to room temperature. Monitor the reaction by TLC or GC-MS to find the optimal temperature profile.
-
-
Potential Cause C: Incorrect Solvent. The solvent can play a crucial role in the catalytic cycle. Highly polar or coordinating solvents may interfere with the hydrogen-bonding interactions required for ortho-direction by thiourea catalysts.
-
Solution: Use a non-polar, aprotic solvent such as chloroform (CDCl₃), dichloromethane (DCM), or toluene as recommended in literature protocols for these catalysts. [7] Problem 2: I am observing significant amounts of dichlorinated product (e.g., 2,4-dichloro or 2,6-dichloro-3-methoxyphenol).
-
-
Potential Cause A: Incorrect Stoichiometry. More than one equivalent of the chlorinating agent was used, or local high concentrations are causing over-reaction. The high activation of the phenol ring makes it susceptible to polychlorination. * Solution: Use precisely 1.0 equivalent of the chlorinating agent (e.g., NCS). To avoid localized high concentrations, add the chlorinating agent slowly over a period of 30-60 minutes using a syringe pump or by adding it in small portions.
-
Potential Cause B: Reaction Time is Too Long. Even with correct stoichiometry, if the reaction is left for an extended period after the starting material is consumed, disproportionation or other side reactions leading to polychlorinated species can sometimes occur.
-
Solution: Monitor the reaction closely using TLC or GC-MS. Once the 3-methoxyphenol is fully consumed, quench the reaction promptly.
-
Problem 3: The reaction is very slow or does not go to completion.
-
Potential Cause A: Inactive Catalyst or Reagents. The catalyst may have degraded, or the chlorinating agent may be old or impure.
-
Solution: Use a fresh batch of catalyst. N-Chlorosuccinimide should be recrystallized from hot water or acetic acid if it is old or discolored. Ensure your starting 3-methoxyphenol is pure.
-
-
Potential Cause B: Insufficient Activation. The reaction temperature may be too low for the catalytic system to turn over effectively.
-
Solution: If the reaction is clean but slow at a low temperature, allow it to warm to room temperature or slightly above (e.g., 40 °C), while carefully monitoring for any decrease in selectivity.
-
Section 4: Experimental Protocol
This section provides a detailed, step-by-step protocol for the ortho-selective chlorination of 3-methoxyphenol based on methods reported in the literature. [11][12] Protocol: ortho-Selective Chlorination using a Bis-thiourea Organocatalyst
Materials:
-
3-Methoxyphenol
-
N-Chlorosuccinimide (NCS), freshly recrystallized
-
Nagasawa's bis-thiourea catalyst (or similar ortho-directing catalyst)
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry, oven-flamed round-bottom flask under an inert atmosphere of nitrogen, add 3-methoxyphenol (1.0 eq.).
-
Catalyst Addition: Add the bis-thiourea catalyst (0.05 eq., 5 mol%).
-
Solvent Addition: Add anhydrous chloroform to dissolve the solids (concentration typically 0.1 M). Stir the mixture for 10-15 minutes at room temperature to allow for pre-association of the catalyst and substrate. The interaction between the catalyst's thiourea groups and the phenol's hydroxyl group is crucial for establishing the ortho-directing hydrogen-bond network. [12]4. Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to maximize selectivity by slowing the uncatalyzed background reaction.
-
Chlorinating Agent Addition: In a separate flask, dissolve N-Chlorosuccinimide (1.0 eq.) in a minimal amount of anhydrous chloroform. Add this solution to the reaction mixture dropwise via a syringe over 30 minutes. A slow addition rate is critical to prevent polychlorination.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate solution to destroy any remaining active chlorine species.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure this compound. The separation of isomers can be challenging; high selectivity in the reaction step is paramount. [13]
References
-
Dinh, A. N., Maddox, S. M., et al. (2020). Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. Journal of Organic Chemistry. [Link]
-
Xin, H., Yang, S., An, B., & An, Z. (2017). Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate. RSC Advances. [Link]
-
Smith, K., & El-Hiti, G. A. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Organics. [Link]
-
Xin, H., et al. (2017). Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate. RSC Publishing. [Link]
-
Bulusu, A., et al. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry. [Link]
-
Maddox, S. M., et al. (2016). The Catalyst-Controlled Regiodivergent Chlorination of Phenols. Organic Letters. [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]
-
Collegedunia. (n.d.). Electrophilic Substitution Reaction of Phenols With Sample Questions. [Link]
-
Chemistry Steps. (n.d.). Reactions of Phenols. [Link]
-
Science.gov. (n.d.). reactions involving chlorine: Topics. [Link]
-
Scientific Update. (2017). Regioselective Chlorination of Phenols. [Link]
-
Quora. (2018). Why do phenols are very reactive towards electrophilic aromatic substitution? [Link]
-
University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. [Link]
-
MDPI. (2024). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. [Link]
-
Gao, C., et al. (2017). Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds. RSC Advances. [Link]
-
RSC Publishing. (2017). Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds. [Link]
-
ResearchGate. (n.d.). Scope for the chlorination of phenols, naphthols, and phenol... [Link]
-
ResearchGate. (2025). Chloroacetylation of Substituted Methoxyphenols: Synthesis and Subsequent Transformations. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
ResearchGate. (2025). The Catalyst-Controlled Regiodivergent Chlorination of Phenols. [Link]
-
Lee, G. F., & Morris, J. C. (1962). KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS. International Journal of Air and Water Pollution. [Link]
-
National Institutes of Health. (n.d.). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Catalyst-Controlled Regiodivergent Chlorination of Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
addressing co-elution issues in the chromatographic analysis of phenol isomers
<Technical Support Center: Chromatographic Analysis of Phenol Isomers >
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenge of co-eluting isomers in the chromatographic analysis of phenols. Due to their structural similarity, isomers such as cresols (o-, m-, p-), xylenols, and nitrophenols often co-elute, complicating accurate quantification and identification.
This resource is designed to provide a systematic and scientifically grounded approach to overcoming these separation challenges in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why do my phenol isomers (e.g., m- and p-cresol) co-elute on a standard C18 HPLC column?
A1: Standard C18 columns primarily separate compounds based on hydrophobicity. Positional isomers like m- and p-cresol have nearly identical hydrophobicity and molecular weight, leading to very similar retention times.[1] Achieving separation requires a stationary phase that can exploit more subtle molecular differences.
Q2: What is the first parameter I should adjust when facing co-elution in HPLC?
A2: Before changing the column, optimizing the mobile phase is the most practical first step. For phenols, which are weakly acidic, adjusting the mobile phase pH is a powerful tool.[2][3] Lowering the pH (e.g., by adding 0.1% formic or acetic acid) suppresses the ionization of the phenolic hydroxyl group, making the isomers more non-polar and increasing their retention, which can significantly alter selectivity.[2][4]
Q3: For GC analysis, my non-polar column (e.g., DB-5) doesn't separate cresol isomers. What should I do?
A3: A non-polar GC column separates primarily by boiling point. Isomers like m-xylene and p-xylene have very close boiling points, leading to co-elution.[5] The most effective solution is to switch to a more polar stationary phase. A column with a polar phase, such as one containing nitroterephthalic acid modified polyethylene glycol (e.g., OPTIMA FFAPplus), or a chiral phase like a cyclodextrin derivative, can provide the necessary selectivity to resolve these isomers.[6]
Q4: Can derivatization really help with co-elution in GC?
A4: Absolutely. Derivatization is a highly effective strategy, particularly for GC analysis.[7] Converting the polar hydroxyl group of phenols into a less polar, bulkier derivative (e.g., a silyl or acyl group) can enhance volatility and, more importantly, exaggerate the subtle structural differences between isomers, leading to improved chromatographic separation.[6][8]
Troubleshooting Guide: A Systematic Approach to Resolving Co-elution
Co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping peaks.[9] This guide provides a logical workflow to diagnose and resolve these issues.
Step 1: Confirming Co-elution
Before modifying your method, confirm that you are truly observing co-elution.
-
Peak Shape Analysis: Co-eluting peaks often appear as a broad or asymmetrical peak, sometimes with a distinct "shoulder."[9][10]
-
Mass Spectrometry (MS) Detection: If using an MS detector, acquire spectra across the peak (beginning, apex, and end). A changing mass spectrum or shifting ion ratios indicate the presence of more than one compound.[10] Plotting extracted ion chromatograms (EICs) for unique fragment ions can also reveal hidden peaks.
-
Diode Array Detection (DAD/PDA): For HPLC, a DAD can perform peak purity analysis. If the UV spectra collected across the peak are not identical, it strongly suggests co-elution.[9][11]
Scenario 1: Co-elution of Cresol or Xylenol Isomers in Reversed-Phase HPLC
Problem: Your chromatogram shows a single peak for m- and p-cresol on a C18 column.
Causality: The separation mechanism is dominated by hydrophobic interactions, which are too similar for these isomers. To resolve them, you must introduce alternative interaction mechanisms.
Solution Workflow:
Caption: Troubleshooting workflow for HPLC isomer co-elution.
Detailed Protocols:
-
Mobile Phase pH Adjustment:
-
Principle: Phenols are weak acids. At a pH well below their pKa (~10), they are in their neutral, non-ionized form. This increases their hydrophobicity and retention on a reversed-phase column.[2] Subtle differences in the pKa of isomers can be exploited by carefully controlling pH to alter selectivity.
-
Protocol: Prepare your aqueous mobile phase (e.g., water) with 0.1% formic acid or acetic acid to achieve a pH between 2.5 and 3.5. Ensure your column is stable at this pH.[4]
-
-
Change Stationary Phase:
-
Principle: If pH adjustment is insufficient, a change in stationary phase chemistry is necessary to introduce different separation mechanisms.[12] Aromatic stationary phases are highly effective for phenol isomers because they facilitate π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analytes.[13][14]
-
Recommended Phases:
-
Phenyl-Hexyl/Biphenyl: These are excellent first choices. They provide both hydrophobic and strong π-π interactions, offering a different selectivity compared to C18.[15][16] Biphenyl phases, in particular, are noted for their ability to separate aromatic and moderately polar analytes.[12]
-
Pentafluorophenyl (F5): This phase provides complex mechanisms including hydrophobic, shape selectivity, dipole-dipole, and π-π interactions, making it highly effective for separating challenging positional isomers.[12]
-
-
Table 1: Comparison of HPLC Stationary Phases for Phenol Isomer Separation
| Stationary Phase | Primary Separation Mechanism(s) | Ideal For | Typical Elution Order (Cresols) |
| C18 | Hydrophobic Interactions | General non-polar compounds | o-cresol, m/p-cresol (co-elution) |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Aromatic positional isomers[13][14] | o-cresol, p-cresol, m-cresol |
| Biphenyl | Hydrophobic & π-π Interactions (Shape Selective) | Isomeric drugs, steroid isomers[16] | Varies, provides unique selectivity |
| Pentafluorophenyl (F5) | Hydrophobic, π-π, Dipole-Dipole, Shape Selective | Halogenated compounds, positional isomers[12] | Varies, high resolving power |
Scenario 2: Co-elution of Phenolic Isomers in GC-MS
Problem: Your GC-MS analysis of a creosote sample shows co-elution of m- and p-cresol, and several xylenol isomers are unresolved.
Causality: The complexity of the sample matrix combined with the similar boiling points of the isomers overwhelms the resolving power of a standard GC column.
Solution Workflow:
-
Optimize the Temperature Program:
-
Principle: A slower oven ramp rate increases the time analytes spend interacting with the stationary phase, which can improve resolution (efficiency).
-
Protocol: Decrease the temperature ramp rate (e.g., from 10 °C/min to 3-5 °C/min) in the region where the target isomers elute. A lower initial oven temperature can also improve the separation of early-eluting, volatile isomers.[10]
-
-
Select a More Polar GC Column:
-
Principle: For polar analytes like phenols, a polar stationary phase that can engage in dipole-dipole or hydrogen bonding interactions will provide much greater selectivity than a non-polar phase.
-
Protocol: Replace the non-polar column (e.g., 5% phenyl methylpolysiloxane) with a column specifically designed for polar compounds. A wax-type column (polyethylene glycol) or a phase with nitroterephthalic acid modification is highly effective for separating cresol isomers.[6]
-
-
Employ Derivatization:
-
Principle: Silylation (e.g., with BSTFA or MSTFA) replaces the active hydrogen on the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group. This modification blocks hydrogen bonding, reduces peak tailing, and alters the relative volatility of the isomers, often enabling baseline separation.[6]
-
Protocol (General Silylation):
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS.
-
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 5. jeol.com [jeol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemijournal.com [chemijournal.com]
- 9. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Choosing Your LC Stationary Phase [discover.restek.com]
- 13. benchchem.com [benchchem.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]
- 16. Advanced Chromatography Preparation and Separation Solutions Deliver Robust and Reliable Sample Analysis | Technology Networks [technologynetworks.com]
Technical Support Center: Minimizing Byproduct Formation in the Chlorination of Methoxyphenols
Welcome to the technical support center for the chlorination of methoxyphenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we will address common challenges and provide in-depth, evidence-based troubleshooting strategies to help you achieve clean, high-yield reactions with minimal byproduct formation.
Introduction
The chlorination of methoxyphenols is a fundamental reaction in organic synthesis, crucial for the preparation of a wide array of valuable intermediates in the pharmaceutical, agrochemical, and materials science industries.[1] The interplay between the activating hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring presents unique challenges in controlling regioselectivity and preventing the formation of unwanted byproducts. This guide provides a comprehensive resource to understand and overcome these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Question 1: I am observing significant polychlorination of my methoxyphenol. How can I improve the selectivity for monochlorination?
Answer:
Polychlorination is a common issue arising from the high reactivity of the methoxyphenol ring, which is activated by both the hydroxyl and methoxy groups. Once the first chlorine atom is introduced, the ring can still be sufficiently activated for further chlorination.[2] Here’s how to address this:
Underlying Cause: The primary reason for polychlorination is an excess of the chlorinating agent or reaction conditions that are too harsh, leading to multiple substitutions on the aromatic ring. The initial monochlorinated product is often more reactive than the starting material, leading to a rapid second chlorination.
Solutions:
-
Stoichiometric Control of the Chlorinating Agent: Carefully control the stoichiometry of your chlorinating agent. Use of a slight excess or even a 1:1 molar ratio of the chlorinating agent to the methoxyphenol is a good starting point. You can perform a titration of your chlorinating agent solution to determine its exact concentration before use.
-
Slow Addition of the Chlorinating Agent: Instead of adding the chlorinating agent all at once, add it dropwise to the reaction mixture over an extended period. This helps to maintain a low instantaneous concentration of the chlorinating agent, favoring monochlorination.
-
Lowering the Reaction Temperature: Perform the reaction at a lower temperature. This will decrease the overall reaction rate and enhance the selectivity for the initial, kinetically favored monochlorination product.[3] Start at 0°C or even -20°C and slowly allow the reaction to warm to room temperature if necessary.
-
Choice of Chlorinating Agent: Some chlorinating agents are inherently more reactive than others. Consider using a milder chlorinating agent. For example, sulfuryl chloride (SO₂Cl₂) can sometimes offer better selectivity than chlorine gas (Cl₂).[4][5] N-chlorosuccinimide (NCS) is another milder alternative that can be effective.
| Chlorinating Agent | Reactivity | Typical Conditions | Selectivity |
| Chlorine Gas (Cl₂) | High | Low temperature, often with a catalyst | Can be difficult to control |
| Sulfuryl Chloride (SO₂Cl₂) | Moderate | Room temperature or below, sometimes with a catalyst | Generally good selectivity |
| N-Chlorosuccinimide (NCS) | Mild | Room temperature, often with an acid catalyst | Good for selective monochlorination |
| Hypochlorous Acid (HOCl) | Varies with pH | Aqueous media, pH-dependent | Can lead to various byproducts |
Experimental Protocol for Selective Monochlorination:
-
Dissolve the methoxyphenol in a suitable aprotic solvent (e.g., dichloromethane, 1,2-dichloroethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask to 0°C in an ice bath.
-
Dissolve one equivalent of sulfuryl chloride in the same solvent and add it to the dropping funnel.
-
Add the sulfuryl chloride solution dropwise to the stirred methoxyphenol solution over 30-60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Question 2: My reaction is producing a significant amount of colored byproducts, possibly quinones. How can I prevent their formation?
Answer:
The formation of quinone byproducts is a result of the oxidation of the phenol ring. This is particularly prevalent with methoxyphenols due to the electron-rich nature of the aromatic ring, which makes it susceptible to oxidation.
Underlying Cause: The chlorinating agent itself, or impurities within it, can act as an oxidant. The presence of oxygen and light can also promote the formation of these colored byproducts.
Solutions:
-
Use a High-Purity Chlorinating Agent: Ensure that your chlorinating agent is of high purity and free from oxidizing impurities. For example, chlorine gas can contain traces of oxygen.
-
Degas Your Solvents: Before use, degas your solvents by bubbling an inert gas (e.g., nitrogen or argon) through them. This will remove dissolved oxygen, which can contribute to oxidation.
-
Run the Reaction Under an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent the ingress of oxygen.
-
Protect the Reaction from Light: Wrap the reaction flask in aluminum foil to protect it from light, which can catalyze the formation of radical species that lead to oxidation.
-
Use a Scavenger for Oxidizing Species: In some cases, adding a small amount of a radical scavenger, such as butylated hydroxytoluene (BHT), can help to suppress the formation of colored byproducts.
Question 3: I am struggling with poor regioselectivity, obtaining a mixture of ortho- and para-chloro isomers. How can I direct the chlorination to a specific position?
Answer:
The directing effects of the hydroxyl and methoxy groups can lead to a mixture of ortho- and para-substituted products.[6] The final isomer distribution is influenced by a combination of electronic and steric factors, as well as the reaction conditions.
Underlying Cause: Both the -OH and -OCH₃ groups are ortho-, para-directing. The specific position of chlorination is a delicate balance between the electronic activation at each position and the steric hindrance posed by the directing groups and the incoming electrophile.
Solutions:
-
Solvent Effects: The choice of solvent can significantly influence the ortho/para ratio.[7]
-
Non-polar solvents (e.g., hexane, carbon tetrachloride) tend to favor para-substitution.
-
Polar aprotic solvents (e.g., acetonitrile, nitromethane) can also favor para-substitution.
-
Polar protic solvents (e.g., methanol, acetic acid) can favor ortho-substitution due to hydrogen bonding with the hydroxyl group, which can direct the electrophile to the ortho position.
-
-
Catalyst Selection: The use of specific catalysts can dramatically improve regioselectivity.
-
Lewis acids (e.g., AlCl₃, FeCl₃) are often used to activate the chlorinating agent. The choice of Lewis acid can influence the steric bulk of the electrophilic species and thus the regioselectivity.
-
Zeolites and other solid acids have been shown to promote para-selective chlorination of phenols.[8] The microporous structure of these catalysts can sterically hinder the formation of the ortho-isomer.
-
-
Bulky Chlorinating Agents: Using a bulkier chlorinating agent can increase the steric hindrance at the ortho position, thereby favoring para-substitution. For example, tert-butyl hypochlorite can show a preference for the para position.
Workflow for Optimizing Regioselectivity:
Caption: A workflow for optimizing the regioselectivity of methoxyphenol chlorination.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of byproducts formed during the chlorination of methoxyphenols?
A1: The most common byproducts are:
-
Polychlorinated methoxyphenols: Resulting from over-chlorination.
-
Isomeric products: A mixture of ortho- and para-chloro isomers.
-
Quinones and other oxidation products: Formed by the oxidation of the electron-rich phenol ring.
-
Ring cleavage products: Under harsh conditions, especially with excess chlorine, the aromatic ring can be cleaved to form smaller, often chlorinated, aliphatic molecules.[9][10]
Q2: How does the pH of the reaction medium affect the chlorination of methoxyphenols?
A2: The pH is a critical parameter, especially when using hypochlorous acid (HOCl) as the chlorinating agent.[2][11]
-
Acidic pH: Favors the presence of HOCl, which is a potent electrophile. However, very low pH can protonate the phenolic oxygen, deactivating the ring.
-
Neutral to slightly alkaline pH (7-8): Often provides a good balance for efficient chlorination.[2]
-
Alkaline pH: The phenolate ion is formed, which is highly activated towards electrophilic substitution. However, the concentration of the less reactive hypochlorite ion (OCl⁻) also increases. The reaction of the phenolate with HOCl is extremely fast.[12]
Q3: What are the best analytical techniques to monitor the reaction and identify byproducts?
A3: A combination of techniques is recommended for comprehensive analysis:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile products and byproducts.[13][14][15][16]
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile or thermally labile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the unambiguous structural elucidation of the desired product and any isolated byproducts.
Q4: Are there any safety precautions I should be aware of when performing these reactions?
A4: Yes, safety is paramount.
-
Chlorinating agents are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Some reactions can be exothermic. Use an ice bath for cooling, especially during the addition of the chlorinating agent.
-
Be aware of potential incompatibilities. For example, some chlorinating agents can react violently with certain organic solvents.[17] Always consult the safety data sheet (SDS) for all chemicals used.
Conclusion
Minimizing byproduct formation in the chlorination of methoxyphenols requires a careful and systematic approach. By understanding the underlying reaction mechanisms and the influence of various reaction parameters, researchers can develop robust and efficient protocols. This guide provides the foundational knowledge and practical troubleshooting strategies to achieve your synthetic goals.
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Prasse, C., von Gunten, U., & Sedlak, D. L. (2020). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 54(2), 826–834. Available at: [Link]
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Smith, K., He, P., & Taylor, A. (2000). para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly(4-vinylpyridine). Green Chemistry, 2(4), 183–186. Available at: [Link]
- Lee, G. F., & Morris, J. C. (1962). KINETICS OF CHLORINATION OF PHENOL—CHLOROPHENOLIC TASTES AND ODORS*.
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Azizi, O., Hubler, D., & Linden, K. G. (2020). Formation of Chlorination Byproducts and Their Emission Pathways in Chlorine Mediated Electro-Oxidation of Urine on Active and Nonactive Type Anodes. Environmental Science & Technology, 54(15), 9679–9688. Available at: [Link]
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- van der Pyl, D., Smits, R. H. H., & van Bekkum, H. (1992). Shape-selective para-chlorination of phenol using sulfuryl chloride with the aid of microporous catalysts. Recueil des Travaux Chimiques des Pays-Bas, 111(11), 489–492.
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Guedes, A. P. F., Gusevskaya, E. V., & de F. P. M. Moreira, R. (2005). Novel highly selective catalytic oxychlorination of phenols. Chemical Communications, (29), 3682–3684. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Chloro-5-methoxyphenol: A Versatile Intermediate for Organic Synthesis. Available at: [Link]
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Gallard, H., & von Gunten, U. (2002). Chlorination of Phenols: Kinetics and Formation of Chloroform. Environmental Science & Technology, 36(5), 884–890. Available at: [Link]
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Smith, K., El-Hiti, G. A., & Al-Zughaibi, M. S. (2018). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Catalysts, 8(12), 651. Available at: [Link]
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Johns Hopkins University. (2020, January 29). New toxic byproducts of disinfecting drinking water. ScienceDaily. Available at:
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Prasse, C., von Gunten, U., & Sedlak, D. L. (2020). Chlorination of phenols revisited: unexpected formation of α,β-unsaturated c4-dicarbonyl ring cleavage products. Environmental Science & Technology. Available at: [Link]
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Scheme 2. Scope for the chlorination of phenols, naphthols, and phenol... | Download Scientific Diagram. (n.d.). Available at: [Link]
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Watson, W. D. (1976). Orientation in the chlorination of phenol and of anisole with sodium and t-butyl hypochlorites in various solvents. Journal of the Chemical Society, Perkin Transactions 2, (11), 1277–1282. Available at: [Link]
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ATSDR. (2002). Toxicological Profile for Methoxychlor. Agency for Toxic Substances and Disease Registry. Available at: [Link]
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Wang, C., Wang, H., Wang, P., & Sun, C. (2022). Chlorination of arenes via the degradation of toxic chlorophenols. Proceedings of the National Academy of Sciences, 119(22), e2201477119. Available at: [Link]
- Kearney, R. N., Hoffman, L. D., McCoy, S. W., & Sivey, J. D. (2024). Methanol as a Carrier Solvent Can Influence Chlorination Rates of Phenolic Compounds in Chlorinated Waters. Environmental Science & Technology Letters, 11(10), 1110–1115.
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Cancho, B., Ventura, F., & Galceran, M. T. (2002). Application of different analytical methods for determination of volatile chlorination by-products in drinking water. Talanta, 56(4), 717–726. Available at: [Link]
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Wang, W., Qian, Y., & Wang, C. (2021). Chlorination of para-substituted phenols: Formation of α, β-unsaturated C4-dialdehydes and C4-dicarboxylic acids. Water Research, 190, 116742. Available at: [Link]
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American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Chlorination. Available at: [Link]
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Acero, J. L., & von Gunten, U. (2001). Chlorinated and nitrogenous disinfection by-product formation from ozonation and post-chlorination of natural organic matter surrogates. Water Research, 35(12), 2981–2990. Available at: [Link]
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Ge, F., Zhu, L., & Chen, H. (2006). Effects of pH on the chlorination process of phenols in drinking water. Journal of Hazardous Materials, 133(1-3), 99–105. Available at: [Link]
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Wang, Y., Zhang, Y., & Chen, J. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. International Journal of Molecular Sciences, 24(23), 16641. Available at: [Link]
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U.S. EPA. (n.d.). EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection. Available at: [Link]
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Li, Y., et al. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Toxics, 12(4), 288. Available at: [Link]
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Macbeth, T. W., et al. (2011). Effects of elevated temperature on Dehalococcoides dechlorination performance and DNA and RNA biomarker abundance. Water Research, 45(3), 1125–1134. Available at: [Link]
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Zhang, Y., et al. (2022). Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wastes. Polymers, 14(23), 5122. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Chlorophenol Isomers for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the chemical reactivity of chlorophenol isomers. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the underlying principles that govern the reactivity of these important chemical compounds. By understanding the nuanced interplay of electronic and steric effects, researchers can better predict reaction outcomes, optimize synthetic pathways, and design novel molecules with desired properties.
Introduction: The Structural Basis of Reactivity Differences
Chlorophenols are a class of organic compounds in which a phenol ring is substituted with one or more chlorine atoms. The three monochlorophenol isomers—2-chlorophenol (ortho-), 3-chlorophenol (meta-), and 4-chlorophenol (para-)—exhibit distinct reactivity profiles that are a direct consequence of the positional relationship between the hydroxyl (-OH) group and the chlorine (-Cl) atom on the aromatic ring.[1]
The reactivity of the benzene ring is fundamentally influenced by the electronic effects of its substituents. The hydroxyl group is a potent activating group, donating electron density to the ring through resonance, particularly at the ortho and para positions. Conversely, the chlorine atom is an electron-withdrawing group through its inductive effect (-I) but an electron-donating group via resonance (+R).[2][3] The interplay of these opposing effects, dictated by the substituent's position, is the primary determinant of the isomers' comparative reactivity in various chemical transformations.
Acidity and pKa: A Quantitative Measure of Reactivity
The acidity of a phenol, quantified by its pKa value, is a critical parameter that influences its reactivity, particularly in reactions involving the phenoxide ion. The pKa is a measure of the ease with which the hydroxyl proton can be removed. A lower pKa value indicates a stronger acid and a more stable conjugate base (phenoxide).
The electron-withdrawing nature of the chlorine atom stabilizes the resulting phenoxide ion by delocalizing the negative charge, thus increasing the acidity of chlorophenols relative to phenol itself.[3] However, the magnitude of this effect varies among the isomers.
| Isomer | pKa |
| 2-Chlorophenol | 8.56[4] |
| 3-Chlorophenol | 9.12[5] |
| 4-Chlorophenol | 9.41[6][7] |
| Phenol (for reference) | 9.98[8] |
Analysis of Acidity Trends:
-
2-Chlorophenol is the most acidic of the three isomers. This is attributed to the strong electron-withdrawing inductive effect of the chlorine atom, which is most pronounced at the ortho position due to its proximity to the hydroxyl group.[9] Additionally, intramolecular hydrogen bonding between the hydroxyl group and the adjacent chlorine can stabilize the phenoxide anion.[9]
-
3-Chlorophenol has an intermediate acidity. The inductive effect of the chlorine atom is weaker at the meta position compared to the ortho position. Resonance effects from the chlorine do not directly delocalize the negative charge of the phenoxide ion at the meta position.
-
4-Chlorophenol is the least acidic of the monochlorophenol isomers, though still more acidic than phenol.[10] While the inductive effect is present, the +R effect of the chlorine atom, which donates electron density to the ring, partially counteracts the stabilizing inductive effect on the phenoxide ion.[10]
Electrophilic Aromatic Substitution: Directing Effects in Action
In electrophilic aromatic substitution reactions, the incoming electrophile is directed to specific positions on the benzene ring based on the electronic properties of the existing substituents. The hydroxyl group is a strong ortho-, para-director, while the chlorine atom is a deactivating but also ortho-, para-directing group.[2]
The overall reactivity towards electrophiles is generally lower for chlorophenols compared to phenol due to the deactivating inductive effect of the chlorine atom. However, the rate and regioselectivity of the reaction are isomer-dependent.
Comparative Reactivity in Chlorination:
Studies on the chlorination of phenol demonstrate the stepwise substitution at the 2, 4, and 6 positions.[11]
-
Phenol initially reacts to form a mixture of 2-chlorophenol and 4-chlorophenol.
-
Further chlorination of 2-chlorophenol yields 2,4-dichlorophenol and 2,6-dichlorophenol.
-
4-chlorophenol is chlorinated to form 2,4-dichlorophenol.
The rates of these chlorination reactions are highly pH-dependent.[11] At a pH of 9, dichlorophenols are chlorinated approximately 10 to 20 times slower than monochlorophenols.[11]
Nucleophilic Aromatic Substitution: A Challenging Transformation
Nucleophilic aromatic substitution (SNAr) on haloarenes is generally a difficult reaction, requiring harsh conditions or the presence of strong electron-withdrawing groups at the ortho or para positions to the leaving group.[12][13] The hydroxyl group in chlorophenols, being an electron-donating group, further deactivates the ring towards nucleophilic attack compared to chlorobenzene.
Recent research has explored novel strategies to facilitate SNAr on halophenols by leveraging the formation of a transient phenoxyl radical.[14] This radical acts as a powerful electron-withdrawing group, activating the aryl halide for nucleophilic substitution.[14] This approach highlights the potential for overcoming the inherent low reactivity of chlorophenols in SNAr reactions.
Oxidation Reactions: Isomer-Specific Rates and Products
The oxidation of chlorophenols is a critical process in environmental remediation and can also be a relevant pathway in drug metabolism. The rate and products of oxidation are influenced by the isomer's structure and the oxidizing agent used.
Oxidation with Hydrogen Peroxide:
Experimental data on the oxidation of phenol, 2-chlorophenol, and 4-chlorophenol with hydrogen peroxide in a continuous stirred tank reactor revealed the following order of reactivity:
4-Chlorophenol > 2-Chlorophenol > Phenol [15][16]
The oxidation rate constants were determined to be:
This indicates that the presence of the chlorine atom enhances the rate of oxidation by hydrogen peroxide, with the para-isomer being the most reactive.
Electrochemical Oxidation:
Potentiodynamic studies on a platinum electrode in an alkaline solution have shown that the oxidation rate of phenols generally decreases with an increasing number of chlorine atoms.[17] The order of reactivity was found to be:
Phenol > Monochlorophenols > Dichlorophenols > Trichlorophenols > Pentachlorophenol [17]
This suggests that for electrochemical oxidation, the electron-withdrawing nature of multiple chlorine substituents hinders the initial electron transfer step.
Selective Oxidation with Potassium Nitrosodisulfonate:
The reaction of chlorophenols with potassium nitrosodisulfonate demonstrates high isomer specificity:
-
4-Chlorophenol is selectively oxidized to 1,4-benzoquinone.[18]
-
2-Chlorophenol is oxidized to 2-chloro-1,4-benzoquinone.[18]
-
In contrast, 2,4-dichlorophenol is selectively reduced to 4-chlorophenol under the same conditions.[18]
This highlights how subtle changes in the substitution pattern can dramatically alter the reaction outcome.
Experimental Protocols
Determination of pKa by UV-Vis Spectrophotometry
This protocol outlines a standard method for determining the pKa of a chlorophenol isomer using UV-Vis spectrophotometry, which relies on the different absorption spectra of the protonated (phenol) and deprotonated (phenoxide) forms.
Materials:
-
Chlorophenol isomer
-
Buffer solutions of known pH values (spanning the expected pKa)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the chlorophenol isomer in a suitable solvent (e.g., methanol or water).
-
Prepare a series of solutions by diluting the stock solution into different buffer solutions of known pH. Ensure the final concentration of the chlorophenol is constant across all samples.
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Identify the wavelength of maximum absorbance (λmax) for both the acidic (protonated) and basic (deprotonated) forms.
-
Measure the absorbance of each solution at the λmax of the deprotonated form.
-
Plot the absorbance at the chosen λmax against the pH of the buffer solutions.
-
The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to the point where the concentrations of the protonated and deprotonated species are equal.
Kinetic Analysis of Oxidation by Hydrogen Peroxide
This protocol describes a method for determining the reaction rate constants for the oxidation of chlorophenol isomers using a continuous stirred tank reactor (CSTR).
Materials:
-
Continuous stirred tank reactor (CSTR) with temperature and pH control[15]
-
Syringe pumps for continuous feeding of reactants
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV) for concentration analysis[19]
-
Chlorophenol isomer, hydrogen peroxide solution
-
Quenching agent (e.g., sodium sulfite) to stop the reaction at specific time points
Procedure:
-
Set up the CSTR with a constant volume and stirring rate.
-
Continuously feed aqueous solutions of the chlorophenol isomer and hydrogen peroxide into the reactor at known flow rates to achieve the desired initial concentrations.[15]
-
Maintain a constant temperature and pH throughout the experiment.[16]
-
At regular time intervals, withdraw samples from the reactor.
-
Immediately quench the reaction in the samples by adding a suitable quenching agent.
-
Analyze the concentration of the unreacted chlorophenol in each sample using a calibrated HPLC method.
-
Plot the concentration of the chlorophenol isomer as a function of time.
-
From the concentration-time data, determine the reaction rate and calculate the rate constant using the appropriate rate law for the reaction. For a second-order reaction, the rate is proportional to the product of the concentrations of the chlorophenol and hydrogen peroxide.[11]
Conclusion
The reactivity of chlorophenol isomers is a complex function of the interplay between the inductive and resonance effects of the hydroxyl and chlorine substituents. The position of the chlorine atom dictates the acidity, the regioselectivity of electrophilic substitution, and the rate of oxidation reactions. A thorough understanding of these structure-reactivity relationships is paramount for researchers in organic synthesis and drug development, enabling the rational design of experiments and the prediction of chemical behavior. The experimental protocols provided herein offer a framework for the quantitative assessment of these reactivity differences.
References
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Wikipedia. (Date). 4-Chlorophenol. Wikipedia. [Link]
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PubChem. (Date). 2-Chlorophenol. PubChem. [Link]
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-
Quora. (2024). What makes p-chlorophenol more acidic than m- and o-chlorophenols?. Quora. [Link]
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A Comparative Spectroscopic Guide to 2-Chloro-3-methoxyphenol and its Precursor, 3-Methoxyphenol
This guide provides an in-depth spectroscopic comparison of 2-Chloro-3-methoxyphenol and its direct synthetic precursor, 3-methoxyphenol. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis and subsequent analysis, offering objective experimental data to clearly distinguish the product from its starting material. The focus is on the practical application and interpretation of key spectroscopic techniques—FTIR, NMR, and Mass Spectrometry—to verify the chemical transformation.
Introduction and Synthetic Rationale
This compound is a substituted phenol derivative valuable as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules[1]. Its structure combines the functionalities of a phenol, an ether, and an aryl halide, making it a versatile building block.
A common and direct route to this compound is the electrophilic aromatic substitution of 3-methoxyphenol[1]. The hydroxyl (-OH) and methoxy (-OCH₃) groups are ortho-, para-directing activators. In 3-methoxyphenol, the positions ortho and para to these groups are C2, C4, and C6. The chlorination reaction, therefore, leads to the introduction of a chlorine atom onto the aromatic ring. This guide focuses on the selective chlorination at the C2 position.
The choice of chlorinating agent is critical for achieving high selectivity and yield. Sulfuryl chloride (SO₂Cl₂) is often employed as a convenient and effective source of electrophilic chlorine for phenols, frequently catalyzed to enhance reaction rates and selectivity[2][3].
This guide will first outline the synthesis protocol and then delve into a detailed comparative analysis of the spectroscopic data that confirms the successful conversion of 3-methoxyphenol to this compound.
Experimental Methodologies
Synthesis of this compound
The following protocol describes a representative method for the chlorination of 3-methoxyphenol.
Core Principle: This procedure utilizes sulfuryl chloride as the chlorinating agent. The reaction is an electrophilic aromatic substitution, where the electron-rich phenol ring attacks the electrophilic chlorine species generated from SO₂Cl₂. The solvent choice, typically a non-polar aprotic solvent like dichloromethane (DCM) or chloroform (CHCl₃), facilitates the reaction while being inert to the reagents.
Experimental Protocol: Chlorination of 3-Methoxyphenol
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add sulfuryl chloride (SO₂Cl₂) (1.0-1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5°C. The dropwise addition is crucial to control the exothermic reaction and prevent over-chlorination.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproducts (HCl and H₂SO₄). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Spectroscopic Analysis
All samples—the 3-methoxyphenol precursor and the purified this compound product—were analyzed under identical conditions to ensure data comparability.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Spectra were recorded on a spectrometer with a diamond ATR unit, acquiring 32 scans over a range of 4000-500 cm⁻¹[4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were obtained on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Tetramethylsilane (TMS) was used as the internal standard (δ = 0.00 ppm)[5].
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectra were recorded on a GC-MS system, with an ionization energy of 70 eV[6].
Spectroscopic Comparison and Data Interpretation
The core of this guide is the direct comparison of the spectra of the precursor and the product. The introduction of a chlorine atom induces predictable and observable changes in the spectroscopic signatures.
Workflow for Spectroscopic Verification
The following diagram illustrates the logical workflow used to confirm the identity of the synthesized product and differentiate it from the precursor.
Caption: Workflow for confirming the synthesis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for identifying functional groups. The primary changes between the precursor and product spectra are the appearance of the C-Cl bond and subtle shifts in other vibrations.
| Functional Group | 3-Methoxyphenol (Precursor)[4][7] | This compound (Product) | Rationale for Change |
| O-H Stretch (Phenolic) | ~3200-3400 cm⁻¹ (broad) | ~3200-3400 cm⁻¹ (broad) | The broad O-H stretch, characteristic of hydrogen-bonded phenols, remains in the product. |
| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | These stretches are present in both molecules. |
| C-O Stretch (Phenolic) | ~1200-1250 cm⁻¹ | ~1200-1250 cm⁻¹ | The strong C-O stretch is a key feature of phenols and remains in the product. |
| C=C Stretch (Aromatic) | ~1500-1600 cm⁻¹ | ~1500-1600 cm⁻¹ | Benzene ring skeletal vibrations are present in both compounds[7]. |
| C-Cl Stretch | Absent | ~700-800 cm⁻¹ (strong) | This new peak is the most definitive evidence of successful chlorination. |
Expert Interpretation: The most crucial observation in the FTIR spectrum of the product is the emergence of a strong absorption band in the fingerprint region, typically between 700-800 cm⁻¹, which is characteristic of the C-Cl stretching vibration. The persistence of the broad O-H band confirms that the hydroxyl group remained intact during the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The substitution of a hydrogen atom with a chlorine atom results in clear and unambiguous changes in both the ¹H and ¹³C NMR spectra.
¹H NMR Spectral Data
| Proton Assignment | 3-Methoxyphenol (Precursor)[5] | This compound (Product) | Rationale for Change |
| -OCH₃ (s, 3H) | δ ~3.77 ppm | δ ~3.9 ppm | The methoxy group protons are slightly deshielded due to the inductive effect of the adjacent chlorine atom. |
| Aromatic Protons (m, 4H) | δ ~6.4-7.2 ppm | δ ~6.8-7.2 ppm (m, 3H) | The integration reduces from 4H to 3H, confirming the substitution of one aromatic proton. The specific multiplet patterns also change significantly due to the new substitution pattern. |
| -OH (s, 1H) | δ ~5.34 ppm | δ ~5.8 ppm | The phenolic proton signal is present in both, though its chemical shift can vary with concentration and solvent. |
¹³C NMR Spectral Data
| Carbon Assignment | 3-Methoxyphenol (Precursor)[5] | This compound (Product) | Rationale for Change |
| -OCH₃ | δ ~55.3 ppm | δ ~56 ppm | Minimal change expected for the methoxy carbon. |
| Aromatic Carbons | 6 signals, ~102-161 ppm | 6 signals, ~105-157 ppm | The chemical shifts of all aromatic carbons are altered. |
| C-Cl | Absent | δ ~115-125 ppm | The most significant change is the carbon directly bonded to chlorine (C2), which experiences a large inductive effect. |
| C-OH | δ ~155.6 ppm | δ ~152 ppm | Shift is influenced by the new ortho-substituent. |
| C-OCH₃ | δ ~161.2 ppm | δ ~156 ppm | Shift is influenced by the new ortho-substituent. |
Expert Interpretation: The ¹H NMR spectrum provides unequivocal evidence of the reaction. The reduction in the integration of the aromatic region from four protons to three is a direct measure of the substitution event. In the ¹³C NMR spectrum, the appearance of a signal for the carbon atom bonded to chlorine (C-Cl) and the altered shifts of the other five aromatic carbons confirm the new substitution pattern on the ring.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is used to determine the molecular weight of a compound. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.
| Ion | 3-Methoxyphenol (Precursor)[6][8] | This compound (Product)[9] | Rationale for Change |
| Molecular Ion [M]⁺ | m/z 124 | m/z 158 | The molecular weight increases by 34 Da (mass of Cl minus H), confirming the addition of one chlorine atom. |
| Isotope Peak [M+2]⁺ | Negligible | m/z 160 | The presence of a prominent [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak is the definitive signature of a monochlorinated compound, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. |
Expert Interpretation: The mass spectrum provides two critical pieces of evidence. First, the molecular ion peak shifts from m/z 124 to m/z 158, which corresponds exactly to the replacement of one hydrogen atom (1 Da) with a chlorine atom (~35.5 Da average mass; specifically ³⁵Cl). Second, and most importantly, the appearance of a significant [M+2]⁺ peak at m/z 160 with an intensity ratio of roughly 3:1 relative to the [M]⁺ peak is the classic isotopic signature for a molecule containing a single chlorine atom. This observation is a self-validating piece of data that confirms the incorporation of chlorine into the molecular structure.
Conclusion
The successful synthesis of this compound from 3-methoxyphenol is definitively confirmed by a comparative analysis of their spectroscopic data. Each technique provides a unique and complementary piece of evidence for the chemical transformation:
-
FTIR confirms the incorporation of a C-Cl bond while retaining the O-H group.
-
¹H NMR demonstrates the substitution of one aromatic proton.
-
¹³C NMR shows the altered electronic environment of the aromatic ring carbons.
-
Mass Spectrometry verifies the correct molecular weight and provides the unmistakable isotopic signature of a monochlorinated compound.
This guide demonstrates how a multi-faceted spectroscopic approach provides a robust and self-validating system for characterizing the products of organic synthesis, ensuring high confidence in the identity and purity of the target molecule.
References
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PubChem. 3-Methoxyphenol | C7H8O2 | CID 9007. Available at: [Link]
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A Comparative Guide to Assessing the Purity of Synthesized 2-Chloro-3-methoxyphenol
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount to the integrity of experimental results and the safety and efficacy of potential therapeutic agents. This guide provides an in-depth, comparative analysis of analytical techniques for assessing the purity of 2-Chloro-3-methoxyphenol, a key intermediate in various synthetic pathways. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
The Criticality of Purity in this compound
This compound (CAS No: 72232-49-6) is a substituted phenol whose utility in research and pharmaceutical development necessitates stringent purity control.[1] Impurities, which can arise from starting materials, by-products, or degradation, can lead to erroneous biological data, compromise the stability of active pharmaceutical ingredients (APIs), and introduce potential toxicities. Therefore, a robust analytical strategy to verify purity is not merely a quality control step but a foundational aspect of scientific rigor. A purity of greater than 95% is generally considered essential to ensure that observed biological effects are not skewed by highly active impurities.[2]
Comparative Analysis of Core Purity Assessment Techniques
The choice of analytical technique is dictated by the physicochemical properties of this compound and the potential impurities. A multi-faceted approach, employing orthogonal methods, provides the most comprehensive purity profile.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Differential partitioning between a stationary and mobile phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Intrinsic quantitative relationship between signal intensity and the number of atomic nuclei. | Absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. |
| Primary Use | Quantifying the main component and non-volatile or thermally labile impurities. | Identifying and quantifying volatile and semi-volatile impurities.[3] | Determining absolute purity without a specific reference standard for the analyte.[4] | Functional group identification and confirmation of molecular structure. |
| Strengths | High precision, and versatility for a wide range of compounds.[5] | High sensitivity, and definitive peak confirmation through mass spectrometry.[3][6] | High accuracy, non-destructive, and can identify and quantify impurities simultaneously.[4][7] | Rapid, non-destructive, and provides a unique molecular fingerprint. |
| Limitations | May require derivatization for some compounds; detector response can vary. | Not suitable for non-volatile or thermally labile compounds; potential for peak tailing with underivatized phenols.[3][8] | Lower sensitivity than chromatographic methods; potential for signal overlap.[4] | Primarily qualitative; not ideal for quantifying minor impurities. |
| Typical Purity Standard | Commercially available standards often have a purity of 98%. | Pharmaceutical secondary standards are traceable to USP and PhEur.[9] | Purity values can be determined with high accuracy, often with expanded uncertainties of less than 1.2%.[7] | Provides a qualitative confirmation of identity against a reference spectrum. |
In-Depth Methodologies & Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
Rationale: HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its robustness and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is ideal, separating the moderately nonpolar analyte from both more polar and less polar impurities.
Experimental Workflow:
Caption: Workflow for HPLC purity analysis of this compound.
Detailed Protocol:
-
Instrumentation and Chromatographic Conditions:
-
System: An HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[5]
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient can be optimized to ensure separation of all potential impurities. A starting point could be a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: 220 nm.[5]
-
Injection Volume: 10 µL.[5]
-
-
Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).[5]
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.[5]
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.[5]
-
-
Data Analysis:
-
Purity is typically calculated using the area normalization method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Rationale: GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] It is particularly useful for detecting residual solvents and volatile by-products from the synthesis of this compound. For phenolic compounds, derivatization is sometimes employed to reduce peak tailing and improve chromatographic performance, although direct analysis is also possible.[3][8]
Experimental Workflow:
Caption: GC-MS workflow for the analysis of volatile impurities in this compound.
Detailed Protocol:
-
Instrumentation and Conditions:
-
System: A gas chromatograph coupled to a mass spectrometer (GC-MS).[10]
-
Column: A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is suitable for separating halogenated phenols.[10]
-
Injector Temperature: 275°C.[10]
-
Oven Program: Start at 60°C (hold for 5 min), then ramp at 8°C/min to 300°C (hold for 10 min).[10]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[10]
-
MS Transfer Line Temperature: 300°C.[10]
-
Detection: The mass spectrometer can be operated in full scan mode for initial identification or selected ion monitoring (SIM) for enhanced sensitivity and quantitation.[8]
-
-
Sample Preparation:
-
Data Analysis:
-
Impurities are identified by comparing their retention times and mass spectra to those of known standards or library spectra.
-
Quantification is achieved by creating a calibration curve with standards of known concentrations.
-
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
Rationale: ¹H qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[4] It relies on the direct relationship between the integrated signal area and the number of protons giving rise to that signal. This makes it an excellent orthogonal technique to chromatography.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the synthesized this compound and a certified internal standard (e.g., maleic anhydride) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a high-field NMR spectrometer.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate quantification.
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation
Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to confirm the identity of a synthesized compound by identifying its functional groups. While not quantitative for purity assessment, it is an essential tool for verifying that the synthesized material is indeed this compound.
Characteristic IR Absorptions for Aromatic Compounds: [12]
-
C-H stretch: 3100-3000 cm⁻¹
-
C-C stretch (in-ring): 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹
-
C-H "out-of-plane" bend: 900-675 cm⁻¹
For this compound, one would also expect to see characteristic absorptions for the O-H stretch of the phenol, the C-O stretches of the phenol and methoxy ether, and the C-Cl stretch. The C-O stretching region for methoxy groups typically appears around 1100 cm⁻¹.[13]
Conclusion
A comprehensive assessment of the purity of synthesized this compound requires a multi-pronged analytical approach. RP-HPLC is the primary tool for quantifying the main component and non-volatile impurities. GC-MS is indispensable for identifying and quantifying volatile impurities and residual solvents. qNMR provides an accurate, orthogonal method for determining absolute purity, while FTIR serves as a crucial confirmation of the compound's identity. By employing these techniques in a complementary fashion, researchers can ensure the quality and reliability of their synthesized this compound, thereby upholding the integrity of their scientific endeavors.
References
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- Aktas, A. H. (2007). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 19(2), 1411.
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dos Santos, F. P., et al. (2015). Quantitative nuclear magnetic resonance for purity assessment of polycyclic aromatic hydrocarbons. Semantic Scholar. [Link]
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ResearchGate. (n.d.). Separation of some halogenated phenols by GC-MS. Retrieved from [Link]
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PubChem. (n.d.). Phenol. Retrieved from [Link]
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OSTI.GOV. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for Phenol. Retrieved from [Link]
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MDPI. (2021). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Molecules, 26(16), 4941. [Link]
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SpectraBase. (n.d.). 4-Methoxyphenol. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Phenol, 2-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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MDPI. (2022). Analytical results of substituted phenols in real samples for FPSE-HPLC-UV method. Separations, 9(8), 199. [Link]
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ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
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SpectraBase. (n.d.). p-(methoxymethyl)phenol. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 2-Chloro-4-methoxyphenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. [Link]
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U.S. Environmental Protection Agency. (2000). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. [Link]
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Centers for Disease Control and Prevention. (1993). Phenol: Method 3502. In NIOSH Manual of Analytical Methods. [Link]
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U.S. Environmental Protection Agency. (1995). Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry. [Link]
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ResearchGate. (n.d.). FTIR di†erence spectra of methoxy species formed by methanol... Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Phenol, 2-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Chemsrc. (n.d.). 2-Chloro-6-methoxyphenol. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Polysubstituted Phenols: Strategies and Methodologies
Introduction: The Enduring Importance of Polysubstituted Phenols
Polysubstituted phenols are a class of aromatic compounds that form the structural core of a vast array of molecules essential to modern science and industry. Their prevalence in pharmaceuticals, agrochemicals, polymers, and functional materials underscores the critical need for efficient and selective synthetic methods. The precise arrangement of substituents on the phenolic ring dictates the molecule's biological activity, chemical reactivity, and physical properties, making the development of regioselective synthetic routes a paramount challenge in organic chemistry.
This guide provides an in-depth comparative analysis of four prominent and versatile strategies for the synthesis of polysubstituted phenols: Transition-Metal-Catalyzed C-H Functionalization, Diels-Alder Cycloaddition/Aromatization, Dehydrogenative Aromatization of Cyclohexanones, and Dearomatization-Rearomatization Strategies. Through an objective lens, we will explore the underlying mechanisms, practical applications, and inherent limitations of each approach, supported by experimental data and detailed protocols to empower researchers in the rational design of synthetic pathways.
Transition-Metal-Catalyzed C-H Functionalization: A Modern Approach to Direct Phenol Diversification
The direct functionalization of carbon-hydrogen (C-H) bonds has revolutionized synthetic chemistry, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[1][2] In the context of phenol synthesis, this strategy allows for the direct introduction of functional groups onto the aromatic ring with high regioselectivity, often guided by the inherent directing ability of the hydroxyl group or other removable directing groups.[3]
Iridium-Catalyzed C-H Borylation/Oxidation
A powerful two-step sequence for the synthesis of polysubstituted phenols involves the iridium-catalyzed borylation of an aromatic C-H bond, followed by oxidation of the resulting boronate ester to a hydroxyl group. The regioselectivity of the initial borylation step is often governed by steric factors, favoring functionalization at the least hindered position.[4] However, the use of specific ligands can steer the borylation to other positions, offering a degree of tunable regioselectivity.[5][6]
Mechanism Insight: The catalytic cycle of iridium-catalyzed borylation is believed to involve an Ir(III)/Ir(V) cycle. The active iridium catalyst, typically bearing a bipyridine-based ligand, undergoes oxidative addition into the aromatic C-H bond, followed by reductive elimination to furnish the aryl boronate ester and regenerate the active catalyst.[7] The choice of ligand is crucial; for instance, sterically bulky ligands can enhance selectivity for the less hindered C-H bond, while ligands capable of forming specific non-covalent interactions with the substrate can direct borylation to a particular position.[7][8]
Copper-Catalyzed Hydroxylation of Aryl Halides
For substrates where a halogen atom is already in place, copper-catalyzed hydroxylation offers a reliable method for introducing a hydroxyl group. This approach is particularly useful for the synthesis of phenols from readily available aryl halides and has a broad functional group tolerance.[9][10][11]
Mechanism Insight: The mechanism of copper-catalyzed hydroxylation of aryl halides is thought to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is typically facilitated by a ligand, often a diamine or an N,O-bidentate ligand, which stabilizes the copper center and promotes the oxidative addition of the aryl halide. Subsequent reaction with a hydroxide source and reductive elimination yields the phenol product.[9] The choice of ligand and base can significantly impact the reaction efficiency and substrate scope.[10]
Diels-Alder Cycloaddition/Aromatization: Building the Phenolic Ring with Precision
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful tool for the construction of six-membered rings with excellent control over stereochemistry and regiochemistry.[12] When applied to the synthesis of phenols, this [4+2] cycloaddition is typically followed by an aromatization step to generate the final phenolic product. This strategy is particularly advantageous for the synthesis of highly substituted phenols with predefined substitution patterns.[12]
A notable example involves the reaction of 3-hydroxypyrones with nitroalkenes. This reaction proceeds via a Diels-Alder reaction followed by the elimination of nitrous acid and a retro-Diels-Alder reaction of carbon dioxide to yield the polysubstituted phenol. The regioselectivity of the initial cycloaddition is controlled by the electronic and steric properties of the substituents on both the diene (hydroxypyrone) and the dienophile (nitroalkene).[12]
Causality in Experimental Design: The choice of a hydroxypyrone as the diene precursor is strategic; the hydroxyl group provides a handle for further functionalization, and the pyrone ring readily undergoes the retro-Diels-Alder reaction to drive the formation of the aromatic phenol. The nitroalkene serves as a versatile dienophile, with the nitro group acting as a traceless activating group that is eliminated during the aromatization process. The reaction is typically performed at elevated temperatures to facilitate the cycloaddition and subsequent elimination/aromatization cascade.
Dehydrogenative Aromatization of Cyclohexanones: A Pathway from Saturated Rings
The conversion of readily available cyclohexanone derivatives into phenols through dehydrogenative aromatization presents an attractive and atom-economical synthetic route.[13][14][15][16][17][18] This transformation involves the removal of two molecules of hydrogen from the cyclohexanone ring to introduce two double bonds, leading to the formation of the aromatic phenol.
Palladium catalysts are frequently employed for this transformation, often in the presence of an oxidant, such as molecular oxygen (aerobic dehydrogenation), to accept the hydrogen atoms.[13][19] The regiochemistry of the final phenol is dictated by the substitution pattern of the starting cyclohexanone, which can often be prepared with high regioselectivity through established methods like the Robinson annulation.
Expert Insight into Catalyst and Ligand Selection: The choice of the palladium catalyst and ancillary ligands is critical for achieving high efficiency and selectivity. For instance, the use of a dicationic Pd(II) catalyst with a 6,6'-dimethylbipyridine ligand has been shown to be effective for both the initial oxidative Heck coupling (if applicable) and the subsequent dehydrogenation of cyclohexenones to phenols.[20] The ligand influences the electronic properties and steric environment of the palladium center, thereby affecting the rates of C-H activation and β-hydride elimination, which are key steps in the dehydrogenation process.[19]
Dearomatization-Rearomatization Strategies: A Tandem Approach to Ortho-Functionalization
Dearomatization-rearomatization represents an elegant and powerful strategy for the site-selective functionalization of phenols, particularly for the introduction of substituents at the ortho position.[21][22][23] This approach involves the temporary dearomatization of the phenol ring, followed by a functionalization reaction on the resulting non-aromatic intermediate, and subsequent rearomatization to regenerate the phenolic moiety with a newly installed substituent.
A notable example is the palladium-catalyzed ortho-selective alkylation of phenols with primary alcohols.[21][22] This process is believed to proceed through a tandem sequence involving the dearomatization of the phenol to a cyclohexadienone, which then undergoes a palladium-catalyzed coupling with the alcohol, followed by rearomatization to yield the ortho-alkylated phenol.[24]
Mechanistic Rationale for Experimental Conditions: The use of a palladium catalyst is crucial for both the dearomatization and the subsequent C-C bond-forming step. The reaction is often carried out in the presence of a base, which facilitates the deprotonation of the phenol and the formation of the active palladium catalyst. The choice of solvent can also influence the reaction outcome by affecting the solubility of the reactants and intermediates and by modulating the reactivity of the catalyst.
Comparative Performance Data
The following tables provide a comparative overview of the performance of the discussed synthetic routes for the preparation of representative polysubstituted phenols.
Table 1: Synthesis of 2,6-Disubstituted Phenols
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity | Reference |
| C-H Borylation/Oxidation | 2-Methylanisole | [Ir(COD)OMe]₂/dtbpy, B₂pin₂, Oxone | THF | 80 | 18 | 75 | >95:5 (ortho) | [25] |
| Diels-Alder/Aromatization | 3-Hydroxy-2-methyl-4H-pyran-4-one, 1-nitropropene | None | Toluene | 150 | 16 | 85 | >98:2 | [12] |
| Dehydrogenative Aromatization | 2,6-Dimethylcyclohexanone | Pd(TFA)₂/2-Me₂NPy | DMSO | 80 | 24 | 88 | N/A | [13] |
| Dearomatization-Rearomatization | Phenol, 1-Hexanol | Pd/C, Sc(OTf)₃ | Toluene | 120 | 24 | 82 | >99:1 (ortho) | [21] |
Table 2: Synthesis of meta-Substituted Phenols
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity | Reference |
| C-H Borylation/Oxidation | Anisole | Ir(I)/L9, Si(iPr)₃, B₂pin₂, Oxone | THF | RT | 24 | 81 | 96:4 (meta) | [26] |
| Dehydrogenative Aromatization | 3-Phenylcyclohexanone | Pd(TFA)₂/2-Me₂NPy | DMSO | 80 | 24 | 85 | N/A | [13] |
Experimental Protocols
Protocol 1: Iridium-Catalyzed C-H Borylation of an Arene
This protocol describes a general procedure for the iridium-catalyzed C-H borylation of an arene, a key step in the synthesis of phenols via C-H functionalization.
-
Reaction Setup: In a nitrogen-filled glovebox, a 4 mL vial is charged with [Ir(COD)OMe]₂ (3.3 mg, 0.005 mmol, 1 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (2.7 mg, 0.01 mmol, 2 mol%), and bis(pinacolato)diboron (B₂pin₂) (152 mg, 0.6 mmol, 1.2 equiv). The vial is sealed with a Teflon-lined cap.
-
Reagent Addition: The arene (0.5 mmol, 1.0 equiv) and anhydrous tetrahydrofuran (THF) (1.0 mL) are added to the vial via syringe.
-
Reaction Execution: The reaction mixture is stirred at 80 °C for 18 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding aryl boronate ester.
Causality Behind Experimental Choices:
-
[Ir(COD)OMe]₂/dtbpy catalyst system: This is a highly active and commonly used catalyst for C-H borylation. The dtbpy ligand enhances the catalyst's stability and activity.
-
Bis(pinacolato)diboron (B₂pin₂): This is a stable and easy-to-handle source of the boryl group.
-
Anhydrous THF: The reaction is sensitive to moisture, so an anhydrous solvent is essential. THF is a good solvent for the reactants and catalyst.
-
80 °C: This temperature provides a good balance between reaction rate and catalyst stability.
Protocol 2: Diels-Alder Reaction of a 3-Hydroxypyrone with a Nitroalkene
This protocol provides a method for the synthesis of a polysubstituted phenol via a Diels-Alder/aromatization cascade.
-
Reaction Setup: A solution of 3-hydroxypyrone (1.0 equiv), the corresponding nitroalkene (1.2 equiv), and butylated hydroxytoluene (BHT, 0.1 equiv) in toluene (0.1 M) is prepared in a sealed tube.
-
Reaction Execution: The sealed tube is heated at 150 °C for 16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the polysubstituted phenol.
Causality Behind Experimental Choices:
-
Sealed tube: The reaction is performed at high temperature, so a sealed tube is necessary to prevent solvent evaporation and maintain pressure.
-
Butylated hydroxytoluene (BHT): BHT is added as a radical scavenger to prevent polymerization of the nitroalkene at high temperatures.
-
Toluene: A high-boiling solvent is required for this reaction.
-
150 °C: This high temperature is necessary to drive the Diels-Alder reaction and the subsequent elimination and aromatization steps.
Protocol 3: Palladium-Catalyzed Aerobic Dehydrogenation of a Cyclohexanone
This protocol outlines the synthesis of a phenol from a cyclohexanone derivative using a palladium catalyst and molecular oxygen as the oxidant.
-
Reaction Setup: To a 25 mL Schlenk flask are added the cyclohexanone derivative (1.0 mmol), Pd(TFA)₂ (10.0 mg, 0.03 mmol, 3 mol%), and 2-(N,N-dimethylamino)pyridine (7.3 mg, 0.06 mmol, 6 mol%).
-
Reagent Addition: Anhydrous dimethyl sulfoxide (DMSO) (2.0 mL) is added, and the flask is equipped with a balloon filled with oxygen.
-
Reaction Execution: The reaction mixture is stirred at 80 °C for 24 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Pd(TFA)₂: A highly electrophilic palladium(II) salt that is an effective catalyst for dehydrogenation.
-
2-(N,N-dimethylamino)pyridine: This ligand accelerates the reaction, likely by modulating the electronic properties of the palladium center.
-
DMSO: A polar aprotic solvent that is suitable for this type of palladium-catalyzed oxidation.
-
Oxygen balloon: Provides a convenient source of molecular oxygen as the terminal oxidant.
Protocol 4: Palladium-Catalyzed Ortho-Alkylation of a Phenol
This protocol describes the dearomatization-rearomatization strategy for the selective ortho-alkylation of a phenol.
-
Reaction Setup: An oven-dried Schlenk tube is charged with phenol (0.5 mmol, 1.0 equiv), Pd/C (10 wt%, 26.6 mg, 0.025 mmol, 5 mol%), and Sc(OTf)₃ (12.3 mg, 0.025 mmol, 5 mol%).
-
Reagent Addition: The primary alcohol (1.0 mmol, 2.0 equiv) and toluene (1.0 mL) are added.
-
Reaction Execution: The tube is sealed and the mixture is stirred at 120 °C for 24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography.
Causality Behind Experimental Choices:
-
Pd/C: A heterogeneous catalyst that is effective for both the dearomatization and rearomatization steps.
-
Sc(OTf)₃: A Lewis acid that promotes the coupling of the dearomatized intermediate with the alcohol.
-
Toluene: A suitable high-boiling solvent for this reaction.
-
120 °C: The elevated temperature is required to drive the multiple steps of the catalytic cycle.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the generalized workflows and mechanisms of the discussed synthetic routes.
Caption: Simplified catalytic cycle and reaction mechanism.
Conclusion: A Chemist's Guide to Strategic Phenol Synthesis
The synthesis of polysubstituted phenols is a vibrant and evolving field of organic chemistry, offering a diverse toolkit of methodologies to the modern synthetic chemist. This guide has provided a comparative analysis of four powerful strategies, each with its own set of advantages and limitations.
-
Transition-metal-catalyzed C-H functionalization provides a direct and increasingly versatile approach for the late-stage modification of phenolic structures.
-
The Diels-Alder cycloaddition/aromatization strategy offers unparalleled control in the construction of complex, highly substituted phenolic rings from acyclic precursors.
-
Dehydrogenative aromatization of cyclohexanones presents an atom-economical pathway to phenols from readily available saturated carbocycles.
-
Dearomatization-rearomatization strategies have emerged as a sophisticated method for achieving challenging regioselective functionalizations, particularly at the ortho position.
The optimal choice of synthetic route will invariably depend on the specific target molecule, the availability of starting materials, and the desired level of regiochemical and stereochemical control. By understanding the mechanistic nuances and practical considerations of each method, researchers can make informed decisions to efficiently and effectively access the vast chemical space of polysubstituted phenols.
References
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Yu, J., Li, C.-J., & Zeng, H. (2021). Dearomatization-Rearomatization Strategy for ortho-Selective Alkylation of Phenols with Primary Alcohols. Angewandte Chemie International Edition, 60(8), 4043-4048. [Link]
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Diao, T., & Stahl, S. S. (2012). Aerobic Oxidative Heck/Dehydrogenation Reactions of Cyclohexenones: Efficient Access to meta-Substituted Phenols. Journal of the American Chemical Society, 134(38), 15771–15774. [Link]
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Izawa, Y., Pun, D., & Stahl, S. S. (2011). Palladium-Catalyzed Aerobic Dehydrogenation of Substituted Cyclohexanones to Phenols. Journal of the American Chemical Society, 133(16), 6146-6149. [Link]
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Yu, J., Li, C.-J., & Zeng, H. (2020). Dearomatization‐Rearomatization Strategy for ortho‐Selective Alkylation of Phenols with Primary Alcohols. Angewandte Chemie International Edition. [Link]
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Zakis, J. M., Kuhn, S. L., Wencel-Delord, J., & Lhermitte, F. (2024). Do We Really Need Ligands in Ir-catalyzed C–H Borylation? CHIMIA, 78(7-8), 513-517. [Link]
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Larsen, M. A. (2018). Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and Selectivity. eScholarship, University of California. [Link]
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Tang, S., & Gevorgyan, V. (2012). Palladium(0)-Catalyzed Arylative Dearomatization of Phenols. Journal of the American Chemical Society, 134(1), 16-19. [Link]
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Yu, I. F., D'Angelo, K. A., Hernandez-Mejías, Á. D., Cheng, N., & Hartwig, J. F. (2022). 2-Aminophenanthroline Ligands Enable Mild, Undirected, Iridium-Catalyzed Borylation of Alkyl C–H Bonds. Journal of the American Chemical Society, 144(3), 1339-1347. [Link]
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Zakis, J. M., Kuhn, S. L., Wencel-Delord, J., & Lhermitte, F. (2024). Do we really need ligands in Ir-catalyzed C–H borylation? ChemRxiv. [Link]
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Diao, T., & Stahl, S. S. (2013). Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsaturated Products. Accounts of chemical research, 46(7), 1599–1609. [Link]
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Liu, Y., Zaheer, M., & Lu, Z. (2015). Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors. Chemical Science, 6(8), 4674-4680. [Link]
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Liu, Y., Zaheer, M., & Lu, Z. (2015). Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors. Chemical Science, 6(8), 4674-4680. [Link]
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Li, G., Liu, Y., & Zhang, J. (2021). Iridium-catalyzed meta-selective C–H borylation of phenol derivatives. Organic Chemistry Frontiers, 8(17), 4737-4742. [Link]
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Gandeepan, P., & Ackermann, L. (2024). Csp 2 –H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation. Chemical Science, 15(12), 4256-4277. [Link]
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Larsen, M. A., Wilson, C. V., & Hartwig, J. F. (2017). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. Journal of the American Chemical Society, 139(49), 17899–17909. [Link]
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Wang, D.-H., & Wasa, M. (2023). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Molecules (Basel, Switzerland), 28(8), 3429. [Link]
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Chattopadhyay, B., & Gevorgyan, V. (2019). A tautomerized ligand enabled meta selective C–H borylation of phenol. Nature communications, 10(1), 1354. [Link]
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Preshlock, S. M., Ghaffari, B., Maligres, P. E., Krska, S. W., Maleczka, R. E., Jr, & Smith, M. R., 3rd. (2017). Ir-Catalyzed ortho-Borylation of Phenols Directed by Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society, 139(49), 17910–17913. [Link]
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Liu, Y., Zaheer, M., & Lu, Z. (2015). Reaction-Activated Palladium Catalyst for Dehydrogenation of Substituted Cyclohexanones to Phenols and H2 without Oxidants and Hydrogen Acceptors. Chemical Science, 6(8), 4674-4680. [Link]
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Widlicka, D. W., Singer, R. A., Hotham, I., Bernhardson, D. J., & Grosslight, S. (2024). Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands. Organic Process Research & Development, 28(7), 1546-1555. [Link]
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Sasano, K., & Takemoto, Y. (2023). Development of Transition-Metal-Catalyzed Dearomatization Reactions. Chemical & pharmaceutical bulletin, 71(8), 551–561. [Link]
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Daugulis, O., & Zaitsev, V. G. (2005). Catalytic Intermolecular Ortho-Arylation of Phenols. The Journal of Organic Chemistry, 70(20), 8157-8160. [Link]
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Ghaffari, B., & Gevorgyan, V. (2014). Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis. Organometallics, 33(22), 6429–6436. [Link]
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Ghaffari, B., & Gevorgyan, V. (2013). Two-fold Unsymmetrical C-H Functionalization of PyrDipSi-Arenes: A General Method For Synthesis of Substituted meta-Halophenols. Angewandte Chemie (International ed. in English), 52(48), 12595–12599. [Link]
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Wang, D.-H., & Wasa, M. (2017). Computational studies of the mechanism of Pd-Catalyzed Intramolecular Friedel–Crafts allylic alkylation of phenols. The Journal of organic chemistry, 82(1), 1-10. [Link]
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Dissanayake, D. M. M., Acharya, P., & Rathnayake, S. (2018). Catalytic Dehydrogenation of Cyclohexanone to Phenol Over the Ru, Rh, Pd and Pt Surfaces in Sub-critical Water. Catalysis Letters, 148(5), 1436-1449. [Link]
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Qiu, Z., Zeng, H., & Li, C. J. (2020). Dearomatization–Rearomatization Strategy for Palladium-Catalyzed C–N Cross-Coupling Reactions. Accounts of Chemical Research, 53(10), 2395-2413. [Link]
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Beaudry, C. M., & Trauner, D. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Organic letters, 22(15), 6030–6034. [Link]
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Hu, F., & Hu, W. (2017). Overcoming O–H Insertion to Para-Selective C–H Functionalization of Free Phenols: Rh(II)/Xantphos Catalyzed Geminal Difunctionalization of Diazo Compounds. Journal of the American Chemical Society, 139(37), 12901–12904. [Link]
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Xia, S., Gan, L., Wang, K., Li, Z., & Ma, D. (2016). Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions. Journal of the American Chemical Society, 138(40), 13493-13496. [Link]
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Kuninobu, Y., & Takai, K. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 94, 280-291. [Link]
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Jana, A., & Maiti, D. (2021). Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching. The journal of physical chemistry. B, 125(44), 12214–12226. [Link]
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Carreño, M. C., & Urbano, A. (2015). Site-selective Oxidative Dearomatization of Phenols and Naphthols into ortho-Quinols or Epoxy ortho-Quinols. Organic letters, 17(18), 4482–4485. [Link]
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A Guide to the Structural Validation of 2-Chloro-3-methoxyphenol using Mass Spectrometry and NMR Spectroscopy
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous confirmation of molecular structure is a cornerstone of safety, efficacy, and intellectual property. For a molecule such as 2-Chloro-3-methoxyphenol, a substituted aromatic compound with potential applications as a synthetic intermediate, rigorous structural validation is not merely a procedural step but a critical quality control checkpoint.
This guide provides an in-depth, technically-grounded comparison of two powerhouse analytical techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the structural elucidation of this compound. We will move beyond a simple recitation of data to explain the causality behind experimental choices, ensuring a self-validating analytical workflow.
The Integrated Analytical Strategy
A robust structural validation relies on the synergy of multiple analytical techniques. Mass spectrometry provides the molecular weight and elemental composition, while NMR spectroscopy maps the carbon-hydrogen framework and the connectivity of atoms. By integrating these data sets, we can construct a comprehensive and definitive structural proof.
Caption: Integrated workflow for the structural validation of this compound.
Part 1: Mass Spectrometry – The Molecular Blueprint
Mass spectrometry (MS) is the initial and indispensable step for determining the molecular weight of a compound. For a volatile, small organic molecule like this compound, Electron Ionization (EI) is a robust and common choice.
Causality in Technique Selection
Electron Ionization (EI) is selected for its ability to generate a clear molecular ion (M⁺) peak and produce reproducible fragmentation patterns that can offer additional structural clues.[1][2][3] The high energy of EI ensures ionization, which is critical for subsequent mass analysis.
Detailed Experimental Protocol: EI-MS Analysis
-
Sample Preparation: A dilute solution of this compound (~1 mg/mL) is prepared in a volatile solvent like methanol or dichloromethane.
-
Instrument: A standard gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer is used.
-
Ionization: The sample is introduced into the ion source, where it is bombarded with a beam of electrons (typically at 70 eV).
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Expected Data and Interpretation
The molecular formula of this compound is C₇H₇ClO₂, with a monoisotopic mass of approximately 158.01 Da.[4][5]
Key Feature: The Chlorine Isotope Pattern
A definitive feature in the mass spectrum will be the isotopic signature of chlorine.[6] Naturally occurring chlorine consists of two major isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%).[6] This results in two molecular ion peaks:
-
M⁺ peak: at m/z 158, corresponding to molecules containing ³⁵Cl.
-
M+2 peak: at m/z 160, corresponding to molecules containing ³⁷Cl.
The relative intensity of the M⁺ to M+2 peak will be approximately 3:1, which is a hallmark confirmation of the presence of a single chlorine atom in the molecule.[6][7][8]
| Ion | Expected m/z | Interpretation | Relative Intensity |
| [M]⁺ | 158 | Molecular ion with ³⁵Cl | ~75% (of the pair) |
| [M+2]⁺ | 160 | Molecular ion with ³⁷Cl | ~25% (of the pair) |
| [M-CH₃]⁺ | 143/145 | Loss of a methyl group from the methoxy substituent | Varies |
| [M-Cl]⁺ | 123 | Loss of the chlorine atom | Varies |
Part 2: NMR Spectroscopy – Mapping the Atomic Connectivity
While MS confirms the molecular formula, NMR spectroscopy provides the detailed map of the molecule's structure, revealing the chemical environment of each proton and carbon atom.
Detailed Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-25 mg of this compound in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[9][10][11] The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the ¹H NMR spectrum.[9] The sample should be filtered into a clean, unscratched 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.[11]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Experiments: A suite of experiments should be performed:
¹H NMR Spectroscopy: Probing the Protons
The ¹H NMR spectrum will account for all 7 protons in the molecule.
-
Methoxy Group (-OCH₃): This will appear as a sharp singlet (a peak with no splitting) integrating to 3 protons, typically in the range of 3.8-4.0 ppm.[15]
-
Aromatic Protons (Ar-H): The three protons on the benzene ring are in different chemical environments and will exhibit coupling to each other. We expect to see three distinct signals in the aromatic region (typically 6.5-8.0 ppm). Their splitting patterns (multiplicity) will be key to assigning their positions.
-
Hydroxyl Proton (-OH): This proton will appear as a broad singlet, and its chemical shift can vary depending on concentration and solvent.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | Variable (e.g., 5.0-6.0) | Broad Singlet | 1H |
| Ar-H | ~6.8-7.2 | Multiplets (e.g., Doublet, Triplet) | 3H (in total) |
| -OCH₃ | ~3.9 | Singlet | 3H |
¹³C NMR and DEPT-135 Spectroscopy: Unveiling the Carbon Skeleton
The broadband-decoupled ¹³C NMR spectrum will show 7 distinct signals, one for each carbon atom. The DEPT-135 experiment provides crucial information by showing CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons (those with no attached protons) are absent.[14][16][17]
-
Methoxy Carbon (-OCH₃): A positive peak in the DEPT-135 spectrum, typically around 55-60 ppm.[15]
-
Aromatic Carbons (Ar-C):
-
The three protonated aromatic carbons (CH) will appear as positive peaks in the DEPT-135 spectrum, in the range of 100-140 ppm.
-
The three quaternary aromatic carbons (C-Cl, C-OH, C-OCH₃) will be present in the standard ¹³C spectrum but absent from the DEPT-135 spectrum. Their chemical shifts will be in the 120-160 ppm range.[18]
-
| Carbon Type | Predicted Chemical Shift (ppm) | DEPT-135 Signal |
| C-OH | ~150-155 | Absent |
| C-Cl | ~120-130 | Absent |
| C-OCH₃ | ~145-150 | Absent |
| Ar-CH | ~105-125 | Positive |
| -OCH₃ | ~56 | Positive |
Synergistic Confirmation: Putting It All Together
The definitive structural validation of this compound is achieved by integrating the data from both MS and NMR analyses:
-
Mass Spectrometry confirms the molecular formula C₇H₇ClO₂ and, critically, the presence of one chlorine atom via the characteristic 3:1 isotope pattern at m/z 158/160.
-
¹H NMR confirms the presence of a methoxy group (singlet, 3H), three aromatic protons, and a hydroxyl proton.
-
¹³C NMR and DEPT-135 together confirm the presence of 7 unique carbons: one methyl group (-OCH₃), three methine groups (Ar-CH), and three quaternary carbons, consistent with the proposed substitution pattern.
This multi-faceted approach, where each piece of data corroborates the others, provides an unassailable confirmation of the structure of this compound, meeting the rigorous standards required in scientific research and drug development.
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A Senior Application Scientist's Guide to Catalyst Selection for Reactions of 2-Chloro-3-methoxyphenol
For researchers, scientists, and drug development professionals, 2-Chloro-3-methoxyphenol is a versatile building block, rich with potential for derivatization. Its structure, featuring a reactive aryl chloride, a nucleophilic phenolic hydroxyl group, and activating methoxy substituent, opens the door to a variety of valuable chemical transformations. However, unlocking this potential hinges on the judicious selection of a catalyst. The choice of catalyst is not merely a matter of procedural detail; it is the critical determinant of reaction efficiency, selectivity, and ultimately, the success of the synthetic endeavor.
This guide provides an in-depth comparison of catalytic systems for key reactions involving this compound. We will move beyond a simple listing of options to explore the causality behind catalyst performance, grounded in mechanistic principles and supported by experimental data from analogous systems. Our aim is to equip you with the field-proven insights necessary to make informed decisions in your own research.
I. Carbon-Nitrogen (C-N) Bond Formation: The Buchwald-Hartwig Amination
The introduction of a nitrogen-containing moiety onto the aromatic ring of this compound is a common and highly valuable transformation, often achieved via the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has largely superseded harsher classical methods for the synthesis of aryl amines.[1] The efficacy of this reaction is profoundly dependent on the ligand coordinated to the palladium center, which influences both the rate of oxidative addition and reductive elimination.[2]
Comparative Efficacy of Palladium/Ligand Systems
The challenge in the Buchwald-Hartwig amination of this compound lies in the relatively low reactivity of the aryl chloride bond. This necessitates the use of highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands. These ligands stabilize the monoligated palladium(0) species, which is the active catalyst, and accelerate the rate-limiting oxidative addition step.[1][3]
| Catalyst System (Precursor/Ligand) | Amine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / XPhos | Morpholine | NaOt-Bu | Toluene | 100 | 6 | ~94 | A highly active and versatile system for aryl chlorides. |
| Pd₂(dba)₃ / RuPhos | Primary & Secondary Amines | NaOt-Bu | Dioxane | 110 | 2 | High | RuPhos is another excellent choice for challenging aryl chlorides.[3] |
| Pd(OAc)₂ / SPhos | Various Amines | Cs₂CO₃ | THF | RT-100 | - | Good to Excellent | SPhos is known for its high activity and broad applicability.[2] |
| Pd₂(dba)₃ / BINAP | Primary Amines | NaOt-Bu | Toluene | 110 | - | High | A "second-generation" ligand that expanded the scope to primary amines.[1] |
This data is representative of catalyst performance with aryl chlorides, such as 4-chlorotoluene, and serves as a strong indicator of expected efficacy with this compound.
Mechanistic Insight & Experimental Protocol
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[3]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a nitrogen-filled glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene. Stir the mixture for 10 minutes at room temperature. Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
II. Carbon-Carbon (C-C) Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, enabling the synthesis of biaryl compounds and other valuable structures.[4] For a substrate like this compound, this reaction allows for the introduction of a wide range of aryl or vinyl substituents.
Comparative Efficacy of Palladium Catalysts
Similar to the Buchwald-Hartwig amination, the activation of the C-Cl bond in this compound for Suzuki-Miyaura coupling requires a highly active palladium catalyst. The choice of ligand and base are critical parameters that significantly influence reaction outcomes.[5]
| Catalyst System (Precursor/Ligand) | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| Pd₂(dba)₃ / P(t-Bu)₃ | Arylboronic acid | K₃PO₄ | Toluene | RT | High | Highly active for aryl chlorides at room temperature.[4] |
| Pd(OAc)₂ / PCy₃ | Arylboronic acid | K₃PO₄ | Dioxane | 80 | Good to High | A robust system for a wide range of aryl halides.[4] |
| [Pd(IPr)(allyl)Cl] | Arylboronic acid | K₃PO₄ | MeOH/THF | RT | ~85 | N-Heterocyclic Carbene (NHC) ligands offer high stability and activity. |
| Pd(PPh₃)₄ | Arylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | Moderate | A classical catalyst, often less effective for aryl chlorides. |
Data is representative of catalyst performance with various aryl chlorides.
Mechanistic Insight & Experimental Workflow
The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center (facilitated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[4]
Caption: Experimental workflow and catalytic cycle for Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, dissolve the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., P(t-Bu)₃, 2 mol%) in anhydrous, degassed toluene. Add this catalyst solution to the Schlenk tube.
-
Reaction Conditions: Seal the tube and heat the mixture at the appropriate temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue by flash chromatography.
III. Carbon-Oxygen (C-O) Bond Formation: Etherification Reactions
The phenolic hydroxyl group of this compound is a prime site for etherification, a key transformation for modifying the molecule's polarity and biological activity. While the classical Williamson ether synthesis is an option, modern catalytic methods offer milder conditions and broader substrate scope.
Comparative Efficacy of Catalytic Systems
Both copper- and iron-based catalysts have emerged as effective promoters of etherification reactions. The Ullmann condensation, a classical copper-catalyzed reaction, has seen significant improvements with the development of ligand-accelerated protocols.[6][7] More recently, iron catalysts have been recognized as a more economical and environmentally benign alternative.[2]
| Catalyst System | Reaction Type | Electrophile | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| CuI / Ligand | Ullmann Ether Synthesis | Aryl Halide | K₂CO₃ or Cs₂CO₃ | Toluene or Dioxane | 100-120 | Moderate to Good | Ligand choice is crucial for efficiency.[8] |
| Fe(OTf)₃ / NH₄Cl | Dehydrative Etherification | Alcohol | - | DCM | 45 | Good to High | A mild and efficient system for coupling with alcohols.[2] |
| FeCl₃ | Chloroacetylation | Chloroacetyl Chloride | - | Benzene | Reflux | ~92% (for m-methoxyphenol) | Favors O-acylation over C-acylation.[9] |
| FeCl₃·6H₂O | Chloroacetylation | Chloroacetyl Chloride | - | Benzene | Reflux | Lower than FeCl₃ | Promotes C-acylation (Fries rearrangement).[9] |
Mechanistic Considerations
-
Ullmann Condensation: The mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the diaryl ether.[6]
-
Iron-Catalyzed Etherification: The reaction with alcohols is proposed to proceed via the formation of a zwitterionic intermediate from the reaction of the iron(III) catalyst with the alcohol, which then undergoes dehydration to form the ether.[2]
-
Lewis Acid-Catalyzed Chloroacetylation: Anhydrous FeCl₃ acts as a potent Lewis acid, activating the chloroacetyl chloride for electrophilic attack on the phenolic oxygen (O-acylation). The hydrated form, FeCl₃·6H₂O, is a weaker Lewis acid and can facilitate a subsequent Fries rearrangement to the carbon atom (C-acylation).[9]
Caption: Catalytic pathways for the etherification of the phenolic hydroxyl group.
Experimental Protocol: Iron-Catalyzed Dehydrative Etherification
-
Reaction Setup: In a sealed tube, combine this compound (0.5 mmol), the desired alcohol (0.5 mmol), Fe(OTf)₃ (5 mol%), and NH₄Cl (5 mol%) in dichloromethane (2 mL).[2]
-
Reaction Conditions: Stir the reaction mixture at 45 °C. Monitor the reaction's progress by TLC.
-
Work-up and Purification: After completion, cool the mixture and purify directly by column chromatography on silica gel to obtain the desired unsymmetrical ether.[2]
Conclusion
The selection of a catalyst for reactions involving this compound is a multifaceted decision that requires a deep understanding of the substrate's reactivity and the nuances of different catalytic systems. For C-N and C-C bond formation at the aryl chloride position, palladium catalysts with bulky, electron-rich phosphine ligands, such as XPhos and RuPhos, offer superior performance. For transformations involving the phenolic hydroxyl group, copper-catalyzed Ullmann-type reactions provide a route to diaryl ethers, while iron(III) triflate presents a mild and efficient alternative for the synthesis of alkyl aryl ethers. Furthermore, Lewis acids like FeCl₃ can be employed for targeted O-acylation.
This guide has provided a comparative framework, grounded in mechanistic principles and supported by relevant experimental data, to empower researchers to navigate these choices effectively. The provided protocols serve as a robust starting point for the development of optimized synthetic routes, ultimately accelerating research and development in the chemical and pharmaceutical sciences.
References
-
Al-Zoubi, R. M., et al. (2021). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FeCl3 and FeCl3·6H2O. Molecules, 26(15), 4479. Available at: [Link]
-
Bähn, S., et al. (2011). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. Organic Letters, 13(8), 1956-1959. Available at: [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald–Hartwig amination. (2023, October 29). In Wikipedia. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Comparative analysis of palladium catalysts for Buchwald-Hartwig amination. (n.d.). Benchchem. Retrieved from a relevant Benchchem technical guide.
- Comparative yields for Suzuki‐Miyaura couplings... (n.d.). ResearchGate.
- Aryl ether synthesis via Ullmann coupling... (n.d.). Arkivoc.
-
Ullmann coupling-An overview. (2025, April 1). OperaChem. Retrieved from [Link]
- Recent Advancement of Ullmann Condensation Coupling Reaction... (2021). MDPI.
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
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- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of 2-Chloro-3-methoxyphenol Analysis
For researchers, scientists, and drug development professionals, the consistent and accurate measurement of pharmaceutical intermediates is non-negotiable. This guide provides an in-depth, technical framework for conducting a cross-validation study of analytical results for 2-Chloro-3-methoxyphenol across different laboratories. Moving beyond a simple recitation of steps, we will delve into the scientific rationale behind methodological choices, ensuring a robust and self-validating system for generating reliable analytical data.
The Critical Need for Cross-Validation
In the pharmaceutical landscape, analytical methods are the bedrock of quality control and regulatory compliance. When a method for quantifying a key intermediate like this compound is transferred between laboratories—be it from a research setting to a manufacturing quality control (QC) lab or between different contract research organizations (CROs)—it is imperative to verify that the method performs consistently and produces equivalent results. This process, known as inter-laboratory cross-validation, is a cornerstone of good manufacturing practice (GMP) and is essential for ensuring data integrity throughout the drug development lifecycle.[1]
Cross-validation serves to identify and mitigate potential biases that may arise from differences in instrumentation, reagents, environmental conditions, or analyst technique between laboratories.[1] A successfully cross-validated method provides a high degree of confidence that the analytical results are reproducible and reliable, regardless of where the analysis is performed.
Analytical Methodologies for this compound
The selection of an appropriate analytical technique is the first critical decision in the cross-validation process. For a substituted phenolic compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most suitable and widely used analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust technique for the analysis of a wide range of pharmaceutical compounds, including non-volatile and thermally labile substances. A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for the separation and quantification of this compound from potential impurities.
Principle of the Method: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This compound, being a moderately polar compound, will be retained on the column and can be eluted with a suitable mixture of organic solvent and water. Detection is typically achieved using a Diode Array Detector (DAD) or a UV detector at a wavelength where the analyte exhibits strong absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is ideal for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the phenolic hydroxyl group in this compound, derivatization is often employed to improve its volatility and chromatographic performance.
Principle of the Method: The sample is first derivatized to replace the active hydrogen of the hydroxyl group with a less polar functional group (e.g., a trimethylsilyl group). The derivatized analyte is then introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the identification and quantification of the analyte.
Designing the Inter-Laboratory Cross-Validation Study
A successful cross-validation study requires a meticulously planned protocol that is agreed upon by all participating laboratories. This protocol should detail every aspect of the study, from sample handling to data analysis and acceptance criteria.
The Cross-Validation Protocol
The protocol should be a comprehensive document that includes the following sections:
-
Objective and Scope: Clearly state the purpose of the study, the analytical method being cross-validated, and the participating laboratories.
-
Reference Standard and Test Samples: Identify the source and purity of the this compound reference standard.[2] Detail the preparation and distribution of homogeneous test samples to all participating laboratories.
-
Analytical Procedure: Provide a detailed, step-by-step description of the analytical method, including all critical parameters.
-
Data Reporting and Analysis: Specify the format for reporting results and the statistical methods that will be used for data analysis.
-
Acceptance Criteria: Define the pre-determined criteria for the successful completion of the cross-validation study.
Key Stages of the Cross-Validation Workflow
The following diagram illustrates the key stages in a typical inter-laboratory cross-validation workflow:
Caption: Workflow for an inter-laboratory cross-validation study.
Proposed Analytical Methods and Experimental Protocols
Proposed HPLC-UV Method
This method is designed for the quantification of this compound and the assessment of its purity.
Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent, with DAD |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | 280 nm |
Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 10, 50, 100, 200 µg/mL) by diluting the stock solution with the diluent.
-
Sample Solution: Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.
Proposed GC-MS Method with Derivatization
This method offers high sensitivity and selectivity, making it suitable for trace-level analysis.
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 80°C (2 min), ramp 10°C/min to 280°C (5 min) |
| Injector Temp. | 250 °C |
| MSD Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Sample Preparation and Derivatization (Silylation):
-
Extraction (if necessary): For complex matrices, perform a liquid-liquid or solid-phase extraction to isolate the analyte.
-
Derivatization:
-
To the dried extract or a known amount of standard, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
Data Analysis and Acceptance Criteria
The cornerstone of cross-validation is the objective comparison of results from participating laboratories. This requires a robust statistical analysis of the data.
Statistical Analysis
For quantitative assays, an Analysis of Variance (ANOVA) can be used to compare the mean results and variances between laboratories. The F-test can be employed to check for significant differences in the variances, while the t-test can be used to compare the means.[8] Equivalence testing is another powerful statistical tool to demonstrate that the results from different laboratories are practically the same.
For assessing the performance of individual laboratories, z-scores are often calculated in proficiency testing schemes.[9] The z-score indicates how many standard deviations an individual result is from the consensus value.
Hypothetical Comparative Data
The following table presents hypothetical results from a cross-validation study for the assay of a this compound batch by three different laboratories using the proposed HPLC method.
| Laboratory | Mean Assay (%) (n=6) | Standard Deviation | Relative Standard Deviation (%) |
| Lab A (Originating Lab) | 99.5 | 0.25 | 0.25 |
| Lab B | 99.2 | 0.31 | 0.31 |
| Lab C | 99.7 | 0.28 | 0.28 |
| Overall Mean | 99.47 | ||
| Between-Lab SD | 0.25 |
Acceptance Criteria
The acceptance criteria for the cross-validation study must be pre-defined in the protocol. These criteria should be scientifically sound and based on the intended use of the analytical method. Typical acceptance criteria for the assay of a pharmaceutical intermediate might include:
-
The relative standard deviation (RSD) of the results from each laboratory should be less than 2.0%.
-
The mean result from each participating laboratory should be within ±2.0% of the mean result from the originating laboratory.
-
The overall RSD of all results from all laboratories should be less than 3.0%.
The relationship between the different components of the acceptance criteria can be visualized as follows:
Caption: Key acceptance criteria for successful cross-validation.
Conclusion and Best Practices
A robust inter-laboratory cross-validation is a critical exercise to ensure the reliability and consistency of analytical data for key pharmaceutical intermediates like this compound. By adhering to a well-defined protocol, employing validated analytical methods, and using appropriate statistical tools for data analysis, organizations can have a high degree of confidence in their analytical results, thereby ensuring product quality and regulatory compliance.
Best Practices for a Successful Cross-Validation Study:
-
Open Communication: Foster clear and open communication between all participating laboratories throughout the study.
-
Thorough Training: Ensure that analysts in all laboratories are adequately trained on the analytical method.
-
Use of a Single Lot of Reference Standard and Reagents: To minimize variability, all laboratories should use the same lot of reference standard and critical reagents where possible.
-
Comprehensive Documentation: Meticulously document all aspects of the study, from protocol development to the final report.
By following the principles and methodologies outlined in this guide, researchers, scientists, and drug development professionals can effectively design and execute a scientifically sound cross-validation study for this compound, ultimately contributing to the development of safe and effective medicines.
References
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- Slinkard, K., & Singleton, V. L. (1977). Total Phenol Analysis: Automation and Comparison with Manual Methods. American Journal of Enology and Viticulture.
- Unknown Author. (n.d.). Comparability evaluation of phenol determination by the spectrophotometric (SPh), HPLC, and GLC methods, and accuracy of the results.
- Unknown Author. (2020). A Comparison of Laboratory Analysis Methods for Total Phenolic Content of Cider.
- Pennsylvania Department of Environmental Protection. (2022). Pennsylvania State (Chapter 252)
- Mora, A., et al. (2014). Intra-laboratory validation of microplate methods for total phenolic content and antioxidant activity on polyphenolic extracts, and comparison with conventional spectrophotometric methods. PubMed.
-
SIELC Technologies. (n.d.). Separation of 2-Methoxyphenol on Newcrom R1 HPLC column. Retrieved from [Link]
- Laing, B., et al. (2020). A Comparison of Laboratory Analysis Methods for Total Phenolic Content of Cider. MDPI.
- NCASI. (2007). NCASI Method CP-86.
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- Thermo Fisher Scientific. (2016).
- Unknown Author. (n.d.). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry.
- U.S. Environmental Protection Agency. (n.d.).
- BenchChem. (n.d.). Application Note: Detection of 2-Amino-4-methoxyphenol using Gas Chromatography-Mass Spectrometry (GC-MS).
- British Columbia Ministry of Environment. (n.d.). Ambient Water Quality Guidelines for Chlorophenols.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Ketha, H., et al. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology.
- PharmaGuru. (2025).
- Honeywell Research Chemicals. (n.d.).
- Reagecon Diagnostics Limited. (n.d.).
- Unknown Author. (2000). The identification of dilignols from dehydrogenation mixtures of coniferyl alcohol and apocynol [4-(1-Hydroxyethyl)-2-methoxyphenol] by LC-ES-MS/MS. PubMed.
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A Comparative Guide to the Structure-Activity Relationships of 2-Chloro-3-methoxyphenol Analogs in Drug Discovery
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-chloro-3-methoxyphenol analogs. Designed for researchers and drug development professionals, this document synthesizes experimental data to illuminate how subtle molecular modifications can profoundly impact biological activity. We will explore the rationale behind experimental design, present comparative data, and detail key protocols to empower your own research endeavors.
Introduction: The Therapeutic Potential of Substituted Phenols
Phenolic compounds are a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1] Their ability to participate in hydrogen bonding and redox reactions makes them privileged scaffolds for interacting with biological targets. The this compound core, in particular, presents a fascinating template for analog development. The interplay between the nucleophilic hydroxyl group, the electron-withdrawing chloro substituent, and the lipophilic methoxy group creates a unique electronic and steric profile.
Structure-activity relationship (SAR) studies are fundamental to transforming a preliminary "hit" compound into a viable drug candidate. By systematically modifying a chemical structure and observing the corresponding changes in biological activity, we can identify the key molecular features—the pharmacophore—responsible for the desired therapeutic effect. This guide will dissect the SAR of this compound analogs, drawing on published data to build a predictive framework for designing more potent and selective molecules.
Core Structure-Activity Relationship Analysis
The biological activity of this class of compounds is highly sensitive to modifications at several key positions. The following analysis breaks down the impact of structural changes on the phenolic ring and its substituents.
The Critical Role of the Phenolic Hydroxyl Group
The hydroxyl group is often a pivotal interaction point. Its replacement can lead to a significant drop or complete loss of activity. For instance, in a study of substituted chlorophene analogs as inhibitors of N-acylphosphatidylethanolamine-phospholipase D (NAPE-PLD), replacement of the hydroxyl groups with methoxy groups resulted in no measurable inhibitory activity.[2] This strongly suggests that the hydroxyl group acts as a crucial hydrogen bond donor in the binding pocket of the target enzyme.
Influence of Halogen Substitution
The presence and position of halogen atoms, particularly chlorine, are major determinants of activity.
-
Electronegativity: The addition of strong electronegative groups can enhance inhibitory activity. Symmetrical addition of chloro- or bromo-groups to certain phenolic scaffolds was shown to maintain or increase potency, respectively.[2]
-
Positioning: In a series of 2-(amino)quinazolin-4(3H)-one derivatives, a 7-chloro substituent on the quinazolinone core was identified as a key feature for potent antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[3]
This highlights that the chloro group is not merely a passive substituent but an active contributor to the molecule's electronic profile, influencing its interaction with target proteins.
The Methoxy Group: A Modulator of Lipophilicity and Potency
The methoxy group (-OCH3) significantly influences the physicochemical properties of the analogs, primarily their lipophilicity.[4][5] This property is critical for membrane permeability and reaching intracellular targets.[4][5]
-
Anticancer Activity: In many flavonoid-based anticancer agents, the methoxy group is a common feature that promotes cytotoxic activity.[4][5] For example, a synthesized 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, designed from a natural product core, showed potent cytotoxicity against colorectal cancer cell lines by modulating the PI3K/AKT/mTOR pathway.[6]
-
Anti-inflammatory Effects: Methoxy-substituted curcumin analogs have demonstrated significant anti-inflammatory properties by inhibiting the production of inflammatory factors and suppressing ERK protein phosphorylation.[7]
The strategic placement of methoxy groups can therefore be used to fine-tune a compound's pharmacokinetic and pharmacodynamic profile.
Impact of Additional Ring Substitutions and Fused Ring Systems
Expanding the core this compound structure into larger, more rigid systems has yielded compounds with novel activities.
-
Heterocyclic Scaffolds: Incorporating the substituted phenol motif into heterocyclic systems like quinolines or oxadiazoles has led to potent anticancer and antibacterial agents.[6][8] For example, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues showed significant anticancer activity against multiple cell lines.[8]
-
Conformational Restriction: Fusing the core structure into a larger ring system reduces conformational flexibility. This can lock the molecule into a bioactive conformation, leading to higher potency and selectivity for the target, a common strategy in rational drug design.[6]
Comparative Performance of Selected Analogs
To provide a clear comparison, the following tables summarize the biological activities of various phenol analogs discussed in the literature.
Table 1: Anticancer Activity of Phenol Analogs
| Compound ID/Description | Target/Cell Line | Activity (IC50 / PGI) | Reference |
|---|---|---|---|
| Compound 6d (4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analog) | MCF-7 (Breast Cancer) | PGI = 24.79 | [8] |
| Compound 6h (4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analog) | SNB-19 (CNS Cancer) | PGI = 65.12 | [8] |
| Compound 49 (2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline) | HCT116 (Colorectal Cancer) | IC50 < 1.0 µM | [6] |
| Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-TMF) | MCF-7 (Breast Cancer) | IC50 = 4.9 µM | [4] |
| Compound 11 (N-methyl-substituted benzimidazole with hydroxyl/methoxy groups) | MCF-7 (Breast Cancer) | IC50 = 1.2–5.3 µM |[9] |
Table 2: Antibacterial Activity of Phenol Analogs
| Compound ID/Description | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 6c (4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analog) | Gram-positive & Gram-negative | 8 µg/mL | [8] |
| Compound 6y (2-(amino)quinazolin-4(3H)-one derivative) | MRSA (USA300 JE2) | 0.02 µM | [3] |
| Compound 8 (Benzimidazole with two hydroxy and one methoxy group) | E. faecalis | 8 µM |[9] |
Key Experimental Protocols
The trustworthiness of SAR data hinges on robust and reproducible experimental methods. Below are detailed protocols for the synthesis and evaluation of these analogs.
General Synthesis of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogs[8]
This multi-step synthesis is representative of the methods used to create complex phenol analogs.
Step 1: Nitration of 4-chlorophenol
-
Dissolve 4-chlorophenol (0.1 mol) in concentrated sulfuric acid (H₂SO₄) at 0-5°C.
-
Add nitric acid (HNO₃) dropwise while maintaining the low temperature.
-
Allow the reaction to stir for 2-3 hours.
-
Pour the reaction mixture over crushed ice to precipitate the product, 4-chloro-2-nitrophenol.
-
Filter, wash with cold water, and dry the product.
Step 2: Subsequent synthetic steps would involve:
-
Reduction of the nitro group to an amine.
-
Conversion of the amine to a hydrazine derivative.
-
Cyclization with an appropriate aryl carboxylic acid to form the 1,3,4-oxadiazole ring.
-
Final coupling reactions to yield the target compounds.
Characterization: All synthesized compounds must be characterized to confirm their structure and purity using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.[3][6][8]
In Vitro Cytotoxicity Evaluation: MTT Assay[6]
This assay measures the metabolic activity of cells and is a standard method for assessing cell viability and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs (e.g., 0.1 to 100 µM) for a specified duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)[8]
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., S. aureus) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Visualizing SAR Principles and Workflows
Graphical representations can simplify complex relationships and workflows.
Caption: A typical workflow for structure-activity relationship (SAR) studies.
Caption: Key SAR findings for this compound analogs.
Sources
- 1. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Operational Guide: Proper Disposal Procedures for 2-Chloro-3-methoxyphenol
Foreword: A Proactive Approach to Safety and Compliance
As professionals in scientific research and development, our responsibility extends beyond discovery to the entire lifecycle of the chemical reagents we employ. 2-Chloro-3-methoxyphenol, a halogenated phenolic compound, demands a rigorous and informed approach to its disposal. Improper handling not only poses immediate health risks but also carries significant environmental and regulatory consequences.[1] This guide is structured to provide a clear, actionable framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Hazard Assessment and Immediate Safety Protocols
Understanding the inherent risks of this compound is the foundation of its safe management. Based on data from structurally similar compounds, it is classified as a hazardous substance.
Key Hazard Classifications:
-
Acute Toxicity: Harmful if swallowed or inhaled.[2]
-
Serious Eye Damage: Poses a significant risk of causing serious, potentially irreversible eye damage.[2]
-
Skin Irritation: Causes skin irritation upon contact.
-
Aquatic Hazard: Harmful to aquatic life, with potential for long-lasting effects.[2]
These hazards necessitate stringent adherence to Personal Protective Equipment (PPE) protocols at all times when handling the compound, including during disposal preparation.
| Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. The risk of serious eye damage necessitates a full seal around the eyes to protect from splashes.[2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Inspect gloves for integrity before each use and change them immediately if contamination is suspected. This prevents skin irritation and dermal absorption. |
| Body Protection | A flame-retardant laboratory coat. Must be kept fully buttoned to provide a barrier against accidental spills. |
| Respiratory Protection | All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3] |
Waste Characterization and Segregation: The Critical First Step
Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[1][4] Due to its chemical structure (a chlorinated phenol), this compound must be managed as a hazardous waste .
The Causality of Segregation: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure their complete destruction and prevent the formation of toxic byproducts like dioxins.[5] Mixing this waste with non-halogenated solvents or other waste streams complicates and increases the cost of disposal and can lead to regulatory non-compliance.
Protocol:
-
Designate: Establish a dedicated hazardous waste stream for "Halogenated Organic Waste."
-
Isolate: Collect all waste containing this compound—including pure compound, solutions, and contaminated materials—separately from all other chemical waste.[6]
Standard Operating Procedure for Waste Accumulation
Proper containment and labeling are legally mandated and crucial for safety during storage and transport.[7] This procedure details the compliant accumulation of this compound waste in a Satellite Accumulation Area (SAA).[8][9]
Step 1: Container Selection
-
Choose a container made of a compatible material (e.g., glass or high-density polyethylene) that will not react with the waste.[4][8]
-
Ensure the container has a secure, leak-proof screw cap.[8] The original reagent bottle is often a suitable choice if it is in good condition.[7]
-
The container must be clean and free of any other chemical residue before use.
Step 2: Labeling
-
Before adding any waste, affix a "HAZARDOUS WASTE" label to the container.[3][7]
-
Clearly write the full chemical name, "this compound," and list any other constituents (e.g., solvents) with their approximate percentages.[7]
-
Mark the appropriate hazard pictograms or checkboxes (e.g., Toxic, Harmful, Environmental Hazard).
Step 3: Waste Collection
-
Collect liquid waste directly into the labeled container.
-
Collect solid waste, such as contaminated pipette tips, gloves, and weighing papers, in a separate, clearly labeled "Halogenated Organic Solid Waste" container.[3][6]
-
Crucially, keep the waste container closed at all times except when actively adding waste. [3][7][8] This minimizes the release of harmful vapors.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[4]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.[8][9]
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Store away from incompatible materials, heat sources, and direct sunlight.[2]
Below is a workflow diagram illustrating the essential steps for compliant waste handling from generation to disposal readiness.
Caption: Disposal Workflow for this compound
Emergency Procedures: Small-Scale Spill Management
Accidents can occur despite the most stringent precautions. A clear, immediate response plan is vital.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is inadequate, evacuate the laboratory.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.0.
-
Containment: For liquid spills, contain the material using an inert absorbent material like sand, earth, or a commercial chemical absorbent.[2] Do not use combustible materials like paper towels.[5]
-
Cleanup: Carefully collect the absorbent material and any contaminated debris using non-sparking tools. Place it into a pre-labeled hazardous waste container.[5]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[5] All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department, regardless of the spill size.[5]
Final Disposal and Record-Keeping
The final step is the transfer of waste to a licensed disposal facility, a process almost always managed by your institution's EHS department.
-
Schedule Pickup: Once your waste container is 90% full, contact your EHS office to schedule a waste pickup.[3][5] Provide them with an accurate description of the waste.
-
Documentation: Ensure all institutional paperwork is completed accurately. This creates a chain of custody and is a legal requirement.
-
Prohibited Disposal: It is imperative to reiterate that This compound must never be disposed of down the drain or in regular trash. [1][5] This action is a serious violation of environmental regulations and can lead to toxic contamination of waterways.[1]
By adhering to this comprehensive disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.
References
-
Safety Data Sheet (2-Methoxyphenol) . KISHIDA CHEMICAL CO., LTD.. [Link]
-
EPA Hazardous Waste Codes . Environmental Safety, Sustainability and Risk - ESSR, University of Maryland, Baltimore. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
Laboratory Waste Disposal: A Quick Overview . Environmental Marketing Services. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . US Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet (2-Methoxyphenol) . Carl ROTH. [Link]
-
SAFETY DATA SHEET (4-Chloro-2-methoxyphenol) . Thermo Fisher Scientific. [Link]
-
Guidelines: Handling and Disposal of Chemicals . Purdue University College of Engineering. [Link]
-
SAFETY DATA SHEET (2-Chloro-4-methoxyphenol) . Thermo Fisher Scientific. [Link]
-
Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES . Maine Department of Environmental Protection. [Link]
-
Phenol, Chloroform, or TRIzol™ Waste Disposal . University of Tennessee Health Science Center Research Safety Affairs. [Link]
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SAFETY DATA SHEET (Methoxychlor) . Chem Service, Inc.. [Link]
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Dangerous Waste Regulations Washington State . Washington State Legislature. [Link]
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- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. benchchem.com [benchchem.com]
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- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for 2-Chloro-3-methoxyphenol
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloro-3-methoxyphenol. Our objective is to furnish you with the necessary procedural knowledge to ensure both personal safety and experimental integrity.
Hazard Identification and Risk Assessment: Understanding the "Why"
Based on analogous compounds, this compound should be presumed to be hazardous. The primary concerns stem from its potential for acute toxicity, irritation, and environmental harm.
Anticipated Hazards:
-
Acute Toxicity: Expected to be harmful if swallowed, inhaled, or in contact with skin.[1][3][4]
-
Skin Corrosion/Irritation: Likely to cause skin irritation upon contact.[1][3][4]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage or irritation.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust, mists, or vapors may cause respiratory irritation.[1][3]
-
Environmental Hazard: As a halogenated organic compound, it may be harmful to aquatic life with long-lasting effects.[2][7]
A thorough risk assessment is the foundational step before any handling of this chemical. This involves evaluating the specific quantities you will be using, the nature of the experimental procedures, and the potential for exposure.
Personal Protective Equipment (PPE): Your Last Line of Defense
A multi-layered approach to PPE is mandatory to minimize all potential routes of exposure. The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical splash goggles | Nitrile or other chemically resistant gloves | Flame-retardant laboratory coat | Recommended, especially if not in a fume hood |
| Conducting Reactions and Purifications | Chemical splash goggles and a face shield | Nitrile or other chemically resistant gloves | Flame-retardant laboratory coat | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for large quantities or in case of a spill.[7] |
| Handling Solid Compound Outside of a Fume Hood | Not Recommended |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and ensuring the well-being of all laboratory personnel.
Pre-Handling Preparations
-
Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood.[7]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for halogenated organic compounds.
-
Waste Container: Prepare a designated, properly labeled hazardous waste container for all solid and liquid waste generated.[7]
Safe Handling Workflow
The following diagram outlines the logical flow for safely handling this compound from initial preparation to final disposal.
Caption: Safe Handling Workflow for this compound
Detailed Protocols
Weighing and Solution Preparation:
-
Don the appropriate PPE as outlined in the table above.
-
Perform all weighing operations within a chemical fume hood to minimize the risk of inhaling any airborne particles.
-
Use a disposable weighing paper or a tared container to avoid contamination of the balance.
-
When dissolving the compound, add the solvent slowly and in a controlled manner to prevent splashing.
-
Ensure the container is securely capped before removing it from the fume hood.
Conducting Reactions:
-
Set up all reaction apparatus within the fume hood.
-
When transferring solutions, use appropriate techniques such as cannula transfer for air-sensitive reactions to minimize exposure.
-
Continuously monitor the reaction for any unexpected changes.
Post-Handling Procedures:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound. A suitable solvent wash followed by soap and water is generally effective.
-
Dispose of all contaminated materials, including gloves and weighing papers, in the designated hazardous waste container.
-
Remove PPE in the correct order to avoid cross-contamination.
Disposal Plan: Ensuring Environmental Responsibility
The disposal of this compound and all associated waste must be handled with meticulous care to prevent environmental contamination.
Waste Segregation and Collection
-
Waste Container: Use a dedicated, leak-proof, and clearly labeled container for all waste containing this compound. The label should include the full chemical name and appropriate hazard symbols.[7]
-
Compatibility: Never mix incompatible waste streams in the same container.
-
Storage: Keep the waste container tightly closed when not in use and store it in a designated, well-ventilated, and cool area, away from heat and direct sunlight.[2][7]
Final Disposal Method
-
EHS Contact: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7]
-
Incineration: The recommended method for the final disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility. This ensures the complete destruction of the compound.[7]
-
Sewer Disposal: Do not dispose of this chemical down the drain, as it can be harmful to aquatic life and may persist in the environment.[4][7]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]
-
Spill: Evacuate the immediate area and alert others. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbent material into a sealed, labeled hazardous waste container. Decontaminate the spill area. Report all spills to your laboratory supervisor and EHS department.[7]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, advancing scientific discovery while prioritizing personal and environmental well-being.
References
-
Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 2-Methoxyphenol(o-). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
